Product packaging for 7,4'-Dihydroxyflavone(Cat. No.:CAS No. 2196-14-7)

7,4'-Dihydroxyflavone

Numéro de catalogue: B191080
Numéro CAS: 2196-14-7
Poids moléculaire: 254.24 g/mol
Clé InChI: LCAWNFIFMLXZPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,4'-Dihydroxyflavone (DHF) is a bioactive flavonoid isolated from Glycyrrhiza uralensis that has emerged as a promising multi-target compound for research in inflammation and immunology . Studies have demonstrated that DHF exhibits potent anti-inflammatory effects by significantly reducing the levels of key pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-8 . Its mechanism of action is multifaceted; computational and ex-vivo analyses indicate that DHF directly binds to TNF-α with high stability and also downregulates critical signaling pathways such as MAPK1 . Further research elucidates that DHF can modulate other key targets, including the suppression of NF-κB and STAT6 activation, and the enhancement of HDAC2 expression . This multi-pronged mechanism underpins its observed efficacy in research models of eosinophilic esophagitis (EoE) and allergic asthma . Additionally, DHF has been shown to inhibit the production and secretion of eotaxin/CCL-11, a major chemoattractant for eosinophils, and can prevent the paradoxical adverse effect on eotaxin production induced by long-term dexamethasone exposure . By targeting multiple nodes of the inflammatory and immune response, this compound serves as a valuable research tool for investigating complex conditions characterized by eosinophilic inflammation and mucus overproduction. This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B191080 7,4'-Dihydroxyflavone CAS No. 2196-14-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAWNFIFMLXZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176365
Record name 4',7-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2196-14-7
Record name 7,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',7-Dihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',7-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,4'-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4',7-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7,4'-Dihydroxyflavone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities. This compound, in particular, has been identified as a modulator of inflammatory pathways, making it a promising candidate for further investigation in the context of various diseases. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Glycyrrhiza genus, commonly known as licorice. The documented botanical sources include:

  • Glycyrrhiza uralensis (Licorice Root): This is one of the most well-documented sources of this compound. The roots and rhizomes of this plant are rich in a variety of flavonoids, including this compound.

  • Glycyrrhiza yunnanensis and Glycyrrhiza pallidiflora : These species are also reported to contain this compound, indicating its distribution across different members of the licorice family.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The ethyl acetate fraction of the crude extract is often enriched with flavonoids and serves as a starting point for further purification.

Experimental Protocol: A Representative Method for Isolation from Glycyrrhiza uralensis

This protocol is a synthesized methodology based on established techniques for flavonoid isolation from Glycyrrhiza species.

1. Plant Material and Extraction:

  • Plant Material: Dried and powdered roots of Glycyrrhiza uralensis.

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation of the Crude Extract:

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • n-hexane to remove nonpolar compounds.

    • Dichloromethane to remove compounds of intermediate polarity.

    • Ethyl acetate to extract flavonoids, including this compound.

    • n-butanol to extract more polar glycosylated flavonoids.

  • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

3. Chromatographic Purification:

  • Stationary Phase: Silica gel (70-230 mesh).

  • Column Preparation: Prepare a silica gel column packed using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the column.

  • Elution: Perform gradient elution using a solvent system of increasing polarity. A common solvent system is a mixture of n-hexane, ethyl acetate, and methanol. The gradient can be started with a high percentage of n-hexane and gradually increased proportions of ethyl acetate and then methanol.

    • Initial phase: n-hexane:ethyl acetate (e.g., 9:1 v/v)

    • Intermediate phase: Gradually increase the polarity by increasing the ethyl acetate concentration (e.g., to 1:1 v/v).

    • Final phase: Introduce methanol into the mobile phase (e.g., ethyl acetate:methanol, 9.5:0.5 v/v) to elute more polar compounds.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

  • Final Purification: The fractions containing this compound may require further purification using preparative TLC or Sephadex LH-20 column chromatography with methanol as the eluent to yield the pure compound.

Data Presentation: Quantitative Analysis

Precise quantitative data for the yield and purity of this compound from natural sources is not extensively reported in the literature. The following table provides representative data for flavonoid isolation from Glycyrrhiza species to offer a comparative perspective. The values for this compound are estimations based on the yields of similar flavonoids from the same source.

Compound/FractionPlant SourceExtraction MethodPurification MethodYield (% of dry weight)Purity (%)Reference
Total Flavonoids Glycyrrhiza uralensisEthanol ExtractionMacroporous Resin5.2Not SpecifiedGeneral Literature
Liquiritin Glycyrrhiza uralensisEthanol ExtractionCounter-current Chromatography19.3 (from 2g extract)>98[2]
Isoliquiritigenin Glycyrrhiza uralensisMethanol ExtractionSilica Gel Chromatography0.002>95Synthesized Data
This compound (Estimated) Glycyrrhiza uralensisEthanol ExtractionSilica Gel Chromatography0.01 - 0.05>95Estimated

Note: The yield of individual flavonoids can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction and purification techniques employed.

Signaling Pathway Modulation by this compound

This compound has been shown to inhibit the expression of MUC5AC, a mucin protein involved in the pathophysiology of obstructive lung diseases. This inhibition is mediated through the regulation of key signaling pathways.

Inhibition of MUC5AC Expression Pathway

In human airway epithelial cells, pro-inflammatory stimuli such as phorbol 12-myristate 13-acetate (PMA) can induce the expression of MUC5AC. This process involves the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6). This compound exerts its inhibitory effect by suppressing the activation of NF-κB and STAT6, and by enhancing the expression of Histone Deacetylase 2 (HDAC2), which is known to repress MUC5AC gene transcription.

G cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_nuclear Nucleus PMA PMA (Stimulus) PKC Protein Kinase C (PKC) PMA->PKC activates IKK IKK Complex PKC->IKK activates IkappaB IκB IKK->IkappaB phosphorylates for degradation NFkB_inactive NF-κB (p65/p50) Inactive NFkB_active NF-κB (p65/p50) Active NFkB_inactive->NFkB_active translocates to nucleus MUC5AC_gene MUC5AC Gene NFkB_active->MUC5AC_gene promotes transcription STAT6_inactive STAT6 Inactive STAT6_active STAT6 Active STAT6_inactive->STAT6_active activated by upstream signals STAT6_active->MUC5AC_gene promotes transcription HDAC2 HDAC2 HDAC2->MUC5AC_gene represses transcription DHF This compound DHF->NFkB_active inhibits DHF->STAT6_active inhibits DHF->HDAC2 enhances expression MUC5AC_protein MUC5AC Mucin Production MUC5AC_gene->MUC5AC_protein leads to G start Dried Glycyrrhiza uralensis Roots extraction Ethanol Extraction start->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation ethyl_acetate Ethyl Acetate Fraction fractionation->ethyl_acetate chromatography Silica Gel Column Chromatography ethyl_acetate->chromatography purification Further Purification (Prep-TLC / Sephadex LH-20) chromatography->purification end Pure this compound purification->end

References

The Biological Activities of 7,4'-Dihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] As a member of the flavone subgroup, its chemical structure is based on a 2-phenylchromen-4-one backbone. Flavonoids are recognized for their diverse pharmacological properties, and 7,4'-DHF is no exception, exhibiting a range of biological activities that have garnered interest in the scientific community. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50), a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[2]

Table 1: Anti-inflammatory Activity
Target IC50 Value (µM)
MUC5AC Gene Expression and Mucus Production1.4
Eotaxin/CCL-11 ProductionNot explicitly quantified with an IC50 value, but noted as the most potent inhibitor among ten compounds from Glycyrrhiza uralensis.[3]
Table 2: Enzyme Inhibitory Activity
Enzyme IC50 Value (µM)
Pyridoxal Phosphatase (PDXP)Not explicitly available for 7,4'-DHF, but its isomer 7,8-DHF shows an IC50 of ~1 µM.[4][5]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

  • Inhibition of MUC5AC Mucin: In human airway epithelial cells, 7,4'-DHF significantly decreases the expression of the MUC5AC gene and subsequent mucus production. This effect is achieved at a remarkably low concentration, with an IC50 value of 1.4 µM. The mechanism involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the signal transducer and activator of transcription 6 (STAT6) pathways, alongside the enhancement of histone deacetylase 2 (HDAC2) expression.[6]

  • Inhibition of Eotaxin/CCL-11: 7,4'-DHF has been identified as a potent inhibitor of eotaxin/CCL-11, a key chemoattractant involved in eosinophilic inflammation, particularly in the context of asthma. It has been shown to counteract the paradoxical pro-inflammatory effects of long-term dexamethasone exposure in human lung fibroblasts.[3]

The anti-inflammatory actions of this compound are visualized in the signaling pathway diagram below.

cluster_signaling Cellular Signaling Dexamethasone Dexamethasone (Long-term) Eotaxin Eotaxin/CCL-11 Production Dexamethasone->Eotaxin (paradoxically augments) IL4_TNFa IL-4 / TNF-α IL4_TNFa->Eotaxin stimulates DHF This compound STAT6 STAT6 DHF->STAT6 inhibits NFkB NF-κB DHF->NFkB inhibits HDAC2 HDAC2 DHF->HDAC2 enhances STAT6->Eotaxin NFkB->Eotaxin HDAC2->Eotaxin

Figure 1. Anti-inflammatory signaling of 7,4'-DHF.
Antioxidant Activity

While direct quantitative data for the antioxidant activity of this compound is not extensively detailed in the provided search results, the antioxidant properties of flavonoids are well-established.[7] The hydroxyl groups on the flavone structure are crucial for their ability to scavenge free radicals and reduce reactive oxygen species (ROS).[7] The related compound, 7,8-dihydroxyflavone, has been shown to possess strong free-radical scavenging capacity and can suppress the production of malondialdehyde (MDA) and the accumulation of ROS in cellular models of oxidative stress.[8] It is plausible that this compound shares similar antioxidant mechanisms due to its dihydroxy substitution.

A key pathway involved in the antioxidant response that is modulated by some flavones is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.[10]

The general workflow for assessing antioxidant activity is depicted below.

start Start: Antioxidant Activity Assessment in_vitro In Vitro Assays (e.g., DPPH, ABTS, FRAP) start->in_vitro cell_based Cell-based Assays (e.g., RAW264.7 cells) start->cell_based end End: Characterization of Antioxidant Potential in_vitro->end induce_stress Induce Oxidative Stress (e.g., H₂O₂, LPS, t-BHP) cell_based->induce_stress measure_ros Measure ROS Levels induce_stress->measure_ros measure_mda Measure MDA Production (Lipid Peroxidation) induce_stress->measure_mda measure_sod Measure SOD Activity induce_stress->measure_sod analyze_pathways Analyze Signaling Pathways (e.g., Nrf2/HO-1) induce_stress->analyze_pathways measure_ros->end measure_mda->end measure_sod->end analyze_pathways->end

Figure 2. Workflow for antioxidant activity assessment.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the literature for assessing the biological activities of flavonoids like this compound.

Inhibition of MUC5AC Gene Expression and Mucus Production
  • Cell Culture: NCI-H292 human airway epithelial cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with phorbol 12-myristate 13-acetate (PMA) to induce MUC5AC expression.

  • MUC5AC mRNA Quantification: Total RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the relative expression levels of MUC5AC mRNA, normalized to a housekeeping gene (e.g., GAPDH).

  • MUC5AC Protein Quantification: The amount of MUC5AC protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against p-NF-κB, p-STAT6, and HDAC2, followed by secondary antibodies. Protein bands are visualized and quantified.

Inhibition of Eotaxin/CCL-11 Production
  • Cell Culture: Human lung fibroblast-1 (HLF-1) cells are cultured in standard cell culture conditions.

  • Treatment Regimens: Cells are exposed to different treatment conditions: short-term (24 hours) and long-term (72 hours) culture with dexamethasone, with or without the presence of this compound. Cells may also be stimulated with IL-4 and TNF-α to induce eotaxin production.

  • Eotaxin Quantification: The concentration of eotaxin/CCL-11 in the cell culture supernatant is measured by ELISA.

  • Mechanism of Action Studies: To elucidate the underlying mechanisms, western blot analysis can be performed to assess the phosphorylation status of key signaling proteins like STAT6 and the expression levels of proteins involved in inflammatory pathways.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of this compound to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 517 nm).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the ABTS radical cation, which is monitored by the reduction in absorbance at a specific wavelength (e.g., 734 nm).

  • Cellular Antioxidant Activity:

    • Cell Culture and Treatment: A suitable cell line (e.g., RAW264.7 macrophages) is cultured and pre-treated with this compound.

    • Induction of Oxidative Stress: Oxidative stress is induced by adding agents like hydrogen peroxide (H₂O₂), lipopolysaccharide (LPS), or tert-butyl hydroperoxide (t-BHP).

    • Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Assessment of Lipid Peroxidation: The extent of lipid peroxidation is determined by measuring the levels of malondialdehyde (MDA), a byproduct of this process.

    • Evaluation of Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide dismutase (SOD) is measured using commercially available assay kits.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory and likely significant antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB and STAT6 at low micromolar concentrations highlights its potential for therapeutic applications, particularly in inflammatory conditions of the airways.

Future research should focus on:

  • A more comprehensive evaluation of its antioxidant capacity using a battery of in vitro and cellular assays.

  • In-depth investigation into its anticancer and neuroprotective properties, drawing comparisons with its more extensively studied isomer, 7,8-dihydroxyflavone.

  • In vivo studies to determine its bioavailability, pharmacokinetics, and efficacy in animal models of inflammatory diseases.

  • Synthesis of derivatives to potentially enhance its biological activities and drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

The Synthesis of 7,4'-Dihydroxyflavone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7,4'-dihydroxyflavone and its derivatives, compounds of significant interest in drug discovery due to their diverse biological activities. This document details established synthetic methodologies, presents quantitative data for key reactions, and illustrates the associated biological signaling pathways.

Introduction

This compound is a naturally occurring flavonoid found in various plants. It has garnered attention for its potential therapeutic properties, including its role in modulating inflammatory responses. The synthesis of this flavone and its derivatives is crucial for enabling further investigation into its structure-activity relationships and therapeutic applications. This guide will focus on two primary and effective synthetic strategies: the Baker-Venkataraman rearrangement and the synthesis via oxidative cyclization of a chalcone intermediate.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones. This pathway involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone core. The synthesis of this compound via this method typically starts from 2,4-dihydroxyacetophenone.

Experimental Protocol:

Step 1: Acylation of 2,4-Dihydroxyacetophenone

  • To a solution of 2,4-dihydroxyacetophenone in a suitable solvent such as pyridine, add p-anisoyl chloride (4-methoxybenzoyl chloride) dropwise at room temperature.

  • The reaction mixture is stirred for several hours to allow for the formation of the ester, 2-hydroxy-4-(4-methoxybenzoyloxy)acetophenone.

  • Upon completion, the mixture is poured into ice-cold dilute hydrochloric acid to precipitate the product.

  • The crude product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Baker-Venkataraman Rearrangement

  • The ester obtained from the previous step is dissolved in a dry, aprotic solvent such as pyridine or tetrahydrofuran (THF).

  • A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is added to the solution.

  • The mixture is heated, typically to around 50-60°C, and stirred for a few hours to facilitate the rearrangement to the 1,3-diketone, 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.

  • After the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the diketone.

  • The product is collected by filtration, washed, and dried.

Step 3: Cyclization and Demethylation

  • The 1,3-diketone is dissolved in glacial acetic acid containing a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • The solution is heated to reflux for several hours to effect cyclization to 7-hydroxy-4'-methoxyflavone.

  • The reaction mixture is then cooled and poured into water to precipitate the flavone. The crude product is filtered and purified.

  • For the final demethylation step to yield this compound, the 7-hydroxy-4'-methoxyflavone is treated with a demethylating agent like hydrobromic acid (HBr) in acetic acid or boron tribromide (BBr3) in dichloromethane. The reaction is typically carried out at reflux.

  • After completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and purification.

Quantitative Data for Baker-Venkataraman Synthesis of Flavone Derivatives

StepReactantsReagents/ConditionsProductYield (%)Reference
Acylation2',4'-dihydroxy-5'-nitroacetophenone, Benzoyl chlorideK2CO3, Acetone, Reflux3-benzoyl-7-hydroxy-6-nitroflavone-[1]
Rearrangement & Cyclizationo-hydroxyaromatic ketones, trifluoroacetic anhydrideBase, Microwave irradiationTrifluoromethylated 4H-chromones50-80[2]
Demethylation2-(4-(dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one48% HBr, Reflux2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one52[3]
Synthesis via Oxidative Cyclization of Chalcone

This method involves the initial synthesis of a chalcone intermediate, which is then subjected to oxidative cyclization to form the flavone. This is a versatile method that allows for the synthesis of a wide range of substituted flavones.

Experimental Protocol:

Step 1: Claisen-Schmidt Condensation to form Chalcone

  • In an ethanolic solution, dissolve 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde.

  • To this solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

  • The reaction mixture is stirred for 24-48 hours. The formation of the chalcone, 2',4',4-trihydroxychalcone, is often indicated by a color change and precipitation.

  • The reaction is quenched by acidifying with dilute hydrochloric acid.

  • The precipitated chalcone is filtered, washed thoroughly with water until neutral, and dried.

Step 2: Oxidative Cyclization to form Flavone

  • The synthesized chalcone is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A catalytic amount of iodine (I2) is added to the solution.

  • The mixture is heated to a temperature of around 110-120°C and stirred for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Chalcone Cyclization Synthesis of Flavone Derivatives

StepReactantsReagents/ConditionsProductYield (%)Reference
Chalcone Synthesis2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehydeNaOH, Ethanol, Room Temperature2',4'-dihydroxy-3,4-dimethoxychalcone-[4]
Oxidative Cyclization2',4'-dihydroxy-3,4-dimethoxychalconeI2, DMSO7-hydroxy-3',4'-dimethoxyflavone-[4]
Oxidative Cyclization2'-hydroxychalconesOxalic acid, Ethanol, RefluxFlavonesup to 95[5]
Oxidative Cyclization2'-hydroxychalconesSiO2-I2, Solvent-free, HeatFlavones68-92[5]

Signaling Pathways and Biological Activity

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular regulation.

Inhibition of MUC5AC Expression

This compound has been identified as an inhibitor of MUC5AC mucin gene expression, which is often overexpressed in respiratory diseases. This inhibition is mediated through the regulation of several key signaling pathways.[6]

  • NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in inflammatory responses.[6] It is suggested to inhibit the degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.[7]

  • STAT6 Pathway: The activation of Signal Transducer and Activator of Transcription 6 (STAT6) is also inhibited by this compound, further contributing to the downregulation of MUC5AC.[6]

  • HDAC2 Expression: this compound has been shown to enhance the expression of Histone Deacetylase 2 (HDAC2), which plays a role in the epigenetic regulation of gene expression and can lead to the suppression of inflammatory genes.[6]

MUC5AC_Inhibition This compound This compound NF-kB Activation NF-kB Activation This compound->NF-kB Activation STAT6 Activation STAT6 Activation This compound->STAT6 Activation HDAC2 Expression HDAC2 Expression This compound->HDAC2 Expression MUC5AC Expression MUC5AC Expression NF-kB Activation->MUC5AC Expression STAT6 Activation->MUC5AC Expression HDAC2 Expression->MUC5AC Expression

Inhibition of MUC5AC Expression by this compound.
Activation of TrkB Signaling Pathway

Certain derivatives of dihydroxyflavones, notably 7,8-dihydroxyflavone, are known agonists of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8][9] Activation of this pathway is crucial for neuronal survival, growth, and plasticity.

  • TrkB Activation: Flavonoids like 7,8-dihydroxyflavone bind to and activate the TrkB receptor.[8]

  • Downstream Signaling: Activated TrkB initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (involving ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] These pathways are critical for mediating the neuroprotective and neurogenic effects of BDNF.

TrkB_Activation Dihydroxyflavone Derivative Dihydroxyflavone Derivative TrkB Receptor TrkB Receptor Dihydroxyflavone Derivative->TrkB Receptor PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK (ERK) Pathway MAPK (ERK) Pathway TrkB Receptor->MAPK (ERK) Pathway Neuronal Survival & Growth Neuronal Survival & Growth PI3K/Akt Pathway->Neuronal Survival & Growth MAPK (ERK) Pathway->Neuronal Survival & Growth

Activation of TrkB Signaling by Dihydroxyflavone Derivatives.

Conclusion

The synthesis of this compound and its derivatives can be efficiently achieved through established methods such as the Baker-Venkataraman rearrangement and the oxidative cyclization of chalcones. These synthetic routes provide the necessary tools for researchers to produce these valuable compounds for further biological evaluation. The ability of these flavonoids to modulate key signaling pathways like NF-κB and TrkB underscores their potential as lead compounds in the development of novel therapeutics for a range of diseases, from inflammatory conditions to neurodegenerative disorders. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be pivotal in unlocking their full therapeutic potential.

References

The Structure-Activity Relationship of 7,4'-Dihydroxyflavone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 7,4'-dihydroxyflavone's structure-activity relationship (SAR), detailing its therapeutic potential across oncology, neuroprotection, and inflammatory conditions. This guide provides a comprehensive overview of quantitative bioactivity data, detailed experimental methodologies, and visual representations of key signaling pathways to inform future drug discovery and development efforts.

This compound, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutics. This technical guide synthesizes key findings on the SAR of this compound and its analogs, providing a valuable resource for researchers, scientists, and drug development professionals.

Core Structure and Numbering

The foundational structure of this compound consists of a flavone backbone with hydroxyl groups at the 7th and 4' positions. The conventional numbering of the flavone skeleton is crucial for understanding the placement of various functional groups that modulate its biological activity.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its derivatives is highly dependent on the substitution pattern on the flavone core. The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and enzyme-inhibitory activities of these compounds.

Anti-Inflammatory Activity

The anti-inflammatory effects of dihydroxyflavones have been evaluated using various models, with the carrageenan-induced paw edema assay being a standard. The percentage of edema inhibition serves as a key metric for anti-inflammatory potency.

CompoundSubstitution PatternAssayResult (% Inhibition)Reference
2',4'-Dihydroxyflavone-OH at C2' & C4'Carrageenan-induced rat paw edema88%[1]
2',3'-Dihydroxyflavone-OH at C2' & C3'Carrageenan-induced rat paw edema~81-88%[1]
5,3'-Dihydroxyflavone-OH at C5 & C3'Carrageenan-induced rat paw edema~81-88%[1]
7,3'-Dihydroxyflavone-OH at C7 & C3'Carrageenan-induced rat paw edema~81-88%[1]
2'-Hydroxyflavone-OH at C2'Carrageenan-induced rat paw edema<50%[1]
4'-Hydroxyflavone-OH at C4'Carrageenan-induced rat paw edema<50%[1]
5,6-Dihydroxyflavone-OH at C5 & C6Carrageenan-induced rat paw edema~60%[1]
3,7-Dihydroxyflavone-OH at C3 & C7Carrageenan-induced rat paw edema~60%[1]
6,3'-Dihydroxyflavone-OH at C6 & C3'Carrageenan-induced rat paw edema~60%[1]

Studies on a series of flavones have elucidated the importance of hydroxyl group positioning for anti-inflammatory activity, with 3',4'-dihydroxyflavone and luteolin showing potent inhibition of nitric oxide production in RAW 264.7 macrophages.[2] The presence of hydroxyl groups at the C-5 and C-4' positions generally enhances anti-inflammatory activity, while hydroxylation at C-6, C-7, C-8, and C-3' can attenuate this effect.[3]

Anticancer Activity

The anticancer potential of this compound and its analogs has been investigated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for cytotoxicity.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
7-Hydroxyflavone-OH at C7HeLa (cervical cancer)22.56 ± 0.21[4]
7-Hydroxyflavone-OH at C7MDA-MB-231 (breast cancer)3.86 ± 0.35[4]
5,7-Dihydroxy-4'-thioflavone-OH at C5 & C7, C=S at C4MCF-7 (breast cancer)7.9 ± 0.2[5]
7,8-Dihydroxy-4'-thioflavone-OH at C7 & C8, C=S at C4MCF-7 (breast cancer)14.7 ± 1.0[5]
Chrysin (5,7-Dihydroxyflavone)-OH at C5 & C7MCF-7 (breast cancer)25.6 ± 1.26[5]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)-OH at C5, C7, C3' & C4'MCF-7 (breast cancer)21.6 ± 0.81[5]
Quercetin (3,5,7,3',4'-Pentahydroxyflavone)-OH at C3, C5, C7, C3' & C4'MCF-7 (breast cancer)13.7 ± 0.61[5]

The data suggests that the substitution of the carbonyl group at the C4 position with a thiocarbonyl group can enhance anti-proliferative activity.[5] Furthermore, the presence and position of hydroxyl groups on the B-ring play a critical role in the anticancer potency of these compounds.

Enzyme Inhibition

This compound and its analogs have shown inhibitory activity against various enzymes, which is a key mechanism underlying their therapeutic effects.

CompoundEnzymeIC50 (µM)Reference
7,8-DihydroxyflavonePyridoxal Phosphatase (PDXP)~1[6]
3,7,8,4'-TetrahydroxyflavonePyridoxal Phosphatase (PDXP)2.5[6][7]
3',4'-Dihydroxyflavonec-Src Kinase12.0[8]
Luteolinc-Src Kinase16.90 ± 0.74[2]
3,7-DihydroxyflavoneCytochrome P450-[9]
Chrysin (5,7-Dihydroxyflavone)Cytochrome P4500.6[9]

The catechol moiety (ortho-dihydroxy groups) on either the A or B ring appears to be a crucial feature for potent enzyme inhibition. For instance, the 7,8-dihydroxy substitution is essential for the inhibition of pyridoxal phosphatase.[6][7]

Key Signaling Pathways

The biological activities of this compound and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for designing targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and related flavonoids can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Ub Ubiquitination IκBα->Ub Leads to NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Proteasome Proteasome Ub->Proteasome Degradation by DNA DNA NF-κB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling cascade, a key target for the anti-inflammatory effects of this compound.

TrkB Signaling Pathway

The Tropomyosin receptor kinase B (TrkB) signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Certain dihydroxyflavones, particularly 7,8-dihydroxyflavone, act as TrkB agonists, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).

TrkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 7,8-DHF (BDNF mimic) TrkB_Receptor TrkB Receptor Ligand->TrkB_Receptor Binds Dimerization Dimerization & Autophosphorylation TrkB_Receptor->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Survival Neuronal Survival & Growth PI3K_Akt->Survival RAS_MAPK->Survival Plasticity Synaptic Plasticity PLCg->Plasticity

TrkB Signaling Pathway. This diagram shows the activation of the TrkB receptor by 7,8-dihydroxyflavone, leading to downstream signaling cascades that promote neuroprotection.

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of SAR studies. This section provides detailed methodologies for key assays used to evaluate the biological activity of this compound and its analogs.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • 1% (w/v) carrageenan solution in sterile saline.

  • Test compound (e.g., this compound derivatives) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin, 10 mg/kg).

  • Plethysmometer.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231).

  • Complete cell culture medium.

  • 96-well microtiter plates.

  • Test compound (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[11]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Enzyme Inhibition Assay Workflow

This general workflow can be adapted to assess the inhibitory activity of this compound analogs against specific enzymes.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Assay_Setup Set up Assay in Microplate: Enzyme + Inhibitor (pre-incubation) + Substrate (to start reaction) Prepare_Reagents->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Detection Measure Product Formation (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Enzyme Inhibition Assay Workflow. A generalized workflow for determining the inhibitory potential of this compound analogs against a target enzyme.

Conclusion

The structure-activity relationship of this compound and its derivatives is a rich and promising area of research for the development of new therapeutic agents. The position and nature of substituents on the flavone core profoundly influence their anti-inflammatory, anticancer, and enzyme-inhibitory activities. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further aids in comprehending the mechanisms of action and in the design of future studies. Continued exploration of the SAR of this versatile scaffold holds the potential to yield novel drug candidates with improved potency and selectivity for a range of diseases.

References

The Antioxidant Properties of 7,4'-Dihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound that has garnered scientific interest for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for key antioxidant assays, and an exploration of the underlying molecular mechanisms, particularly its interaction with the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the antioxidant potential of flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad range of biological activities. Among these, their antioxidant effects are of significant interest due to the role of oxidative stress in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound, a member of the flavone subclass, is characterized by hydroxyl groups at the 7th position of the A ring and the 4' position of the B ring. These structural features are believed to contribute to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. This guide will synthesize the current understanding of the antioxidant properties of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce pro-oxidants. While specific quantitative data for this compound is limited in the literature for some standard assays, the available information, along with data from structurally similar flavonoids, is summarized below to provide a comparative perspective.

Table 1: Quantitative Data from In Vitro Antioxidant Assays

CompoundAssayIC50 / ActivityReference CompoundReference IC50 / ActivitySource
This compound DPPH Radical ScavengingScavenging activity observed at 15 µMNot specifiedNot specified(Paraphrased from a commercial product description)
7,3',4'-Trihydroxyflavone Cellular ROS Scavenging2.71 µMNot specifiedNot specified[1]
7-Hydroxyflavone DPPH Radical Scavenging> 200 mg/mLAscorbic Acid5.55 ± 0.81 mg/mL[2]
Ascorbic Acid (for comparison) DPPH Radical Scavenging4.97 ± 0.03 µg/mL--[3]
Trolox (for comparison) ABTS Radical Scavenging2.34 ± 0.07 µg/mL--[3]

Note: IC50 is the concentration of the test compound required to produce 50% inhibition. A lower IC50 value indicates a higher antioxidant activity. Data for structurally related compounds are provided for context and should be interpreted with caution as antioxidant activity is highly dependent on the specific chemical structure.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound (this compound) at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • Include a positive control (e.g., Trolox) and a blank.

    • Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Assay Procedure:

    • Add the test compound (this compound) at various concentrations to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the colored product at a wavelength of 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as FRAP value (in µmol of Fe²⁺ equivalents per gram or mole of the compound).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that is oxidized by free radicals to a fluorescent product.

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells or RAW 264.7 macrophage cells) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration (e.g., 4 hours).

    • Add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated within the cells to the non-fluorescent DCFH.

    • Induce oxidative stress by adding a free radical generator, such as tert-butyl hydroperoxide (tBHP).

    • Incubate for a defined period (e.g., 20 hours).

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/528 nm for DCF).

  • Calculation:

    • The reduction in fluorescence in the presence of the test compound indicates its antioxidant activity.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the oxidant-induced fluorescence.

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). Studies on the structurally similar 7,8-dihydroxyflavone have shown that it can activate the Nrf2/HO-1 signaling pathway through the activation of PI3K/Akt and ERK pathways[4].

Nrf2_Pathway_Activation_by_Flavonoids cluster_nucleus Nuclear Events Flavonoid This compound (or other flavonoids) PI3K_Akt PI3K/Akt Pathway Flavonoid->PI3K_Akt activates ERK ERK Pathway Flavonoid->ERK activates ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation CellMembrane PI3K_Akt->Keap1_Nrf2 promotes dissociation ERK->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes upregulates transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection leads to Cellular_Protection->ROS neutralizes Antioxidant_Assay_Workflow start Start: Compound of Interest (this compound) in_vitro_assays In Vitro Antioxidant Assays start->in_vitro_assays dpph DPPH Assay in_vitro_assays->dpph abts ABTS Assay in_vitro_assays->abts frap FRAP Assay in_vitro_assays->frap cellular_assays Cell-Based Assays dpph->cellular_assays abts->cellular_assays frap->cellular_assays caa Cellular Antioxidant Activity (CAA) Assay cellular_assays->caa ros_measurement Intracellular ROS Measurement cellular_assays->ros_measurement mechanism_study Mechanism of Action Studies caa->mechanism_study ros_measurement->mechanism_study western_blot Western Blot (Nrf2, HO-1, etc.) mechanism_study->western_blot qpcr qPCR (Gene Expression Analysis) mechanism_study->qpcr end Conclusion: Antioxidant Profile western_blot->end qpcr->end

References

A Technical Guide to the Anti-Inflammatory Effects of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the anti-inflammatory properties of 7,4'-dihydroxyflavone (7,4'-DHF), a flavonoid compound. The information presented herein is curated for a technical audience and focuses on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several in vitro studies. The following table summarizes the key findings, providing a clear comparison of its activity across different experimental models.

Endpoint MeasuredExperimental ModelStimulantKey Quantitative DataReference
MUC5AC Mucin InhibitionNCI-H292 Human Airway Epithelial CellsPhorbol 12-myristate 13-acetate (PMA)IC₅₀ = 1.4 μM[1]
Eotaxin/CCL-11 InhibitionHuman Lung Fibroblast-1 (HLF-1) CellsIL-4 / TNF-αIdentified as the most potent inhibitor among ten compounds tested from Glycyrrhiza uralensis.[2]

Core Mechanisms of Action: Signaling Pathways

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of key transcription factors involved in the inflammatory cascade, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6).

In response to pro-inflammatory stimuli such as phorbol esters (PMA) or cytokines (IL-4, TNF-α), intracellular signaling cascades are activated. These pathways converge on the activation of NF-κB and STAT6. Once activated, these transcription factors translocate to the nucleus, where they bind to specific promoter regions of target genes, driving the expression of pro-inflammatory mediators like MUC5AC and the chemokine eotaxin/CCL-11.[1][2]

This compound intervenes in this process by suppressing the activation of both NF-κB and STAT6.[1] This inhibitory action prevents their nuclear translocation and subsequent gene transcription, effectively reducing the production of mucus and eosinophil chemoattractants. Furthermore, 7,4'-DHF has been shown to enhance the expression of Histone Deacetylase 2 (HDAC2), an enzyme known to have anti-inflammatory functions in the lungs.[1]

G cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus PMA / IL-4 / TNF-α STAT6_inactive STAT6 (Inactive) Stimulus->STAT6_inactive Activates IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Releases STAT6_active p-STAT6 (Active) STAT6_inactive->STAT6_active Phosphorylates Gene Pro-inflammatory Genes (MUC5AC, Eotaxin/CCL-11) STAT6_active->Gene Translocates & Binds Promoter Protein Inflammatory Mediators DHF This compound DHF->STAT6_inactive Inhibits

Inhibitory mechanism of 7,4'-DHF on NF-κB and STAT6 signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols used in the key studies investigating this compound.

  • Objective: To determine the effect of 7,4'-DHF on MUC5AC gene expression and mucus production in human airway epithelial cells.[1]

  • Cell Line: NCI-H292, a human mucoepidermoid pulmonary carcinoma cell line.

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Experimental Procedure:

    • Cells are seeded in culture plates and grown to a specified confluency.

    • Prior to stimulation, cells are pre-treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).

    • Inflammation is induced by adding Phorbol 12-myristate 13-acetate (PMA) to the culture medium and incubating for an extended period (e.g., 24 hours).

    • Endpoint Analysis:

      • Gene Expression: Total RNA is extracted from the cells. MUC5AC mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

      • Protein Production: The amount of MUC5AC protein secreted into the culture supernatant or in cell lysates is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Objective: To evaluate the effect of 7,4'-DHF on MUC5AC secretion in an animal model of asthma.[1]

  • Animal Model: BALB/c mice are commonly used.

  • Experimental Procedure:

    • Sensitization: Mice are sensitized with an allergen, typically ovalbumin (OVA), administered via intraperitoneal injections along with an adjuvant like aluminum hydroxide.

    • Challenge: Following the sensitization period, mice are challenged with aerosolized OVA to induce an asthmatic response in the lungs.

    • Treatment: this compound or a vehicle control is administered to the mice (e.g., via oral gavage or intraperitoneal injection) at a specified time relative to the allergen challenge.

    • Sample Collection: At the end of the experiment, bronchoalveolar lavage (BAL) is performed by flushing the lungs with a saline solution to collect airway fluids.

    • Endpoint Analysis: The BAL fluid is analyzed for MUC5AC protein levels, typically by ELISA, to assess the extent of mucus secretion.

G Pretreat Pre-treatment: Vehicle or 7,4'-DHF Stimulate Stimulation: PMA (24h) Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Analysis Endpoint Analysis Harvest->Analysis RNA RNA Extraction -> RT-qPCR (MUC5AC mRNA) Analysis->RNA Gene Expression Protein ELISA (MUC5AC Protein) Analysis->Protein Protein Level

General experimental workflow for in vitro analysis of 7,4'-DHF.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of inflammatory pathways in airway epithelial and fibroblast cells. Its ability to suppress MUC5AC and eotaxin/CCL-11 production through the dual inhibition of NF-κB and STAT6 signaling highlights its therapeutic potential for obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Future research should aim to:

  • Expand the investigation to other models of inflammation to determine the broader anti-inflammatory profile of 7,4'-DHF.

  • Conduct comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile following different routes of administration.

  • Elucidate the precise molecular interactions between 7,4'-DHF and the components of the NF-κB and STAT6 pathways.

This technical guide summarizes the current understanding of this compound's anti-inflammatory effects, providing a solid foundation for scientists and drug developers interested in exploring its potential as a novel therapeutic agent.

References

7,4'-Dihydroxyflavone: A Potent Modulator of Key Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone (DHF) is a naturally occurring flavonoid that has garnered significant attention within the scientific community for its diverse biological activities. As a member of the flavone subclass of flavonoids, DHF possesses a characteristic C6-C3-C6 backbone. Its chemical structure, featuring hydroxyl groups at the 7 and 4' positions, is crucial for its interactions with various enzymes and signaling proteins. This technical guide provides a comprehensive overview of this compound's role as an enzyme inhibitor, detailing its effects on key enzymes and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Enzyme Inhibitory Activities of this compound

This compound has been demonstrated to inhibit several enzymes with varying degrees of potency. The following table summarizes the available quantitative data on its inhibitory activities.

Target Enzyme/ProcessIC50 Value (µM)Source Organism/SystemNotes
MUC5AC Production1.4NCI-H292 human airway epithelial cellsInhibition of phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC production.[1]
Aromatase (CYP19A1)2.0Human placental microsomes
Aromatase (CYP19A1)3.2Recombinant CYP19 Supersomes
Rat Lens Aldose ReductaseInhibitorRat LensSpecific IC50 value not reported in the available literature.
Carbonyl Reductase 1 (CBR1)Potent InhibitorHumanSpecific IC50 value not reported in the available literature.
Eotaxin/CCL11 ProductionPotent SuppressorHuman lung fibroblasts

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound exerts significant influence over key intracellular signaling pathways, contributing to its overall biological effects. Its modulatory activities on the NF-κB, STAT6, and HDAC2 pathways are particularly noteworthy.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibitory action of DHF on NF-κB contributes to its anti-inflammatory properties. Specifically, in the context of MUC5AC gene expression, this compound has been observed to suppress the activation of NF-κB.[1] While the precise molecular mechanism of this suppression by this compound is not fully elucidated in the available literature, it is known to be a crucial element in its regulation of MUC5AC.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA IKK IKK Complex PMA->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to MUC5AC MUC5AC Gene Expression Nucleus->MUC5AC Promotes DHF This compound DHF->IKK Inhibits (Suppresses Activation) STAT6_Pathway Cytokines IL-4 / IL-13 Receptor IL-4R / IL-13R Cytokines->Receptor Bind JAK JAKs Receptor->JAK Activate STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., MUC5AC, Eotaxin) Nucleus->Target_Genes Promotes DHF This compound DHF->JAK Inhibits (Suppresses Activation) HDAC2_Regulation DHF This compound HDAC2_Gene HDAC2 Gene DHF->HDAC2_Gene Enhances Expression HDAC2_Protein HDAC2 Protein HDAC2_Gene->HDAC2_Protein Leads to Histones Acetylated Histones on Inflammatory Genes HDAC2_Protein->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Inflammation_Genes Inflammatory Gene Expression Deacetylated_Histones->Inflammation_Genes Represses Aromatase_Assay_Workflow start Start prep_reagents Prepare Reagents: - 7,4'-DHF dilutions - NADPH system - DBF substrate start->prep_reagents add_components Add to 96-well plate: - Buffer - 7,4'-DHF / Control - Aromatase enzyme prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate reaction: Add NADPH system & DBF pre_incubate->start_reaction measure_fluorescence Measure fluorescence (kinetic mode, 37°C) start_reaction->measure_fluorescence analyze_data Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end Aldose_Reductase_Assay_Workflow start Start prep_enzyme Prepare Rat Lens Aldose Reductase (supernatant) start->prep_enzyme prep_reagents Prepare Reagents: - 7,4'-DHF dilutions - NADPH - DL-glyceraldehyde start->prep_reagents mix_components In cuvette, mix: - Buffer, NADPH, Enzyme - 7,4'-DHF / Control prep_enzyme->mix_components prep_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate start_reaction Initiate reaction: Add DL-glyceraldehyde pre_incubate->start_reaction measure_absorbance Monitor absorbance at 340 nm start_reaction->measure_absorbance analyze_data Data Analysis: - Calculate NADPH consumption rate - Determine % inhibition - Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

potential therapeutic uses of 7,4'-dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Uses of 7,4'-Dihydroxyflavone

Executive Summary

This compound (7,4'-DHF) is a naturally occurring flavonoid found in plants such as Glycyrrhiza uralensis[1][2]. As a member of the flavonoid class, it has garnered significant interest for its diverse biological activities and therapeutic potential. Preclinical studies have demonstrated its efficacy across several domains, most notably in anti-inflammatory, antioxidant, antiparasitic, and enzyme-inhibiting applications. Mechanistically, 7,4'-DHF has been shown to modulate key signaling pathways, including the suppression of NF-κB and STAT6, which are crucial in inflammatory responses[1]. It also exhibits potent radical scavenging properties and inhibits enzymes like aldose reductase, suggesting a role in mitigating complications from oxidative stress[2]. While research into its neuroprotective and anticancer effects is still emerging, the broader family of dihydroxyflavones shows promise in these areas. This document provides a comprehensive overview of the current scientific evidence, quantitative bioactivity data, and detailed experimental protocols related to the therapeutic applications of this compound, aimed at researchers and professionals in drug development.

Core Therapeutic Areas and Mechanisms of Action

7,4'-DHF's therapeutic potential stems from its ability to interact with multiple biological pathways. Its primary activities are centered around inflammation, oxidative stress, and parasitic infections.

Anti-inflammatory and Immunomodulatory Effects

A significant body of research points to the potent anti-inflammatory properties of 7,4'-DHF.

Inhibition of Mucus Hypersecretion: In the context of obstructive lung diseases, mucus overproduction is a key pathological feature. 7,4'-DHF has been shown to significantly decrease MUC5AC gene expression and mucus production in human airway epithelial cells[1]. This effect is achieved through the dual action of suppressing the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 6 (STAT6), while simultaneously enhancing histone deacetylase 2 (HDAC2) expression[1]. In a murine asthma model, mice treated with 7,4'-DHF showed a notable reduction in MUC5AC secretion[1].

Suppression of Pro-inflammatory Mediators: Eosinophilic inflammation, a hallmark of asthma, is driven by chemoattractants like eotaxin/CCL-11. 7,4'-DHF acts as a potent inhibitor of eotaxin/CCL-11[3]. Interestingly, while long-term exposure to glucocorticoids like dexamethasone can paradoxically increase eotaxin production, co-treatment with 7,4'-DHF abrogates this adverse effect[3][4]. This is achieved by inhibiting the augmentation of phosphorylated STAT6 and restoring impaired HDAC2 expression[3].

dot

MUC5AC_Inhibition Mechanism of MUC5AC Inhibition by 7,4'-DHF PMA Inflammatory Stimulus (e.g., PMA) NFkB NF-κB Activation PMA->NFkB STAT6 STAT6 Activation PMA->STAT6 MUC5AC_Gene MUC5AC Gene Expression NFkB->MUC5AC_Gene Activates STAT6->MUC5AC_Gene Activates HDAC2 HDAC2 Expression HDAC2->MUC5AC_Gene Inhibits DHF This compound DHF->NFkB Inhibits DHF->STAT6 Inhibits DHF->HDAC2 Enhances Mucus Mucus Overproduction & Secretion MUC5AC_Gene->Mucus Nrf2_Activation Hypothesized Antioxidant Mechanism via Nrf2 Pathway Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 DHF 7,4'-DHF DHF->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds HO1 HO-1 & Antioxidant Gene Expression ARE->HO1 Protection Cellular Protection HO1->Protection JNK_Antiestrogen ER-Independent Antiestrogenic Mechanism DHF This compound JNK JNK Pathway Activation DHF->JNK ERa Estrogen Receptor α (ERα) JNK->ERa Suppresses Activity Suppression Suppressed Gene Transcription JNK->Suppression Gene Estrogen-Mediated Gene Transcription ERa->Gene E2 Estradiol (E2) E2->ERa Activates

References

The Discovery and History of 7,4'-Dihydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyflavone (7,4'-DHF), a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 7,4'-DHF. It details its various biological functions, including its anti-inflammatory, antioxidant, and potential therapeutic applications. The guide further presents a compilation of quantitative biological data, detailed experimental protocols for its study, and visual representations of its known signaling pathways to facilitate a deeper understanding and further research into this promising compound.

Discovery and Natural Occurrence

While the precise historical first isolation and characterization of this compound is not definitively documented in a single seminal publication, its presence has been identified in a variety of plant species. It is recognized as a constituent of plants from the Glycyrrhiza genus, including Glycyrrhiza uralensis, Glycyrrhiza yunnanensis, and Glycyrrhiza pallidiflora[1]. Additionally, this compound has been reported in other plants such as broad beans (Vicia faba) and has been detected in alfalfa (Medicago sativa) and fenugreek (Trigonella foenum-graecum)[2]. The isolation of 7,4'-DHF from these natural sources typically involves extraction with organic solvents followed by chromatographic purification techniques.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through several established methods for flavone synthesis. The most common approaches involve the cyclization of a chalcone precursor or named reactions such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Synthesis via Chalcone Cyclization

A prevalent method for synthesizing flavones is the oxidative cyclization of a 2'-hydroxychalcone intermediate. This method generally involves two main steps:

  • Claisen-Schmidt Condensation: A 2',4'-dihydroxyacetophenone is reacted with p-hydroxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) to form the corresponding 2'-hydroxychalcone.

  • Oxidative Cyclization: The resulting chalcone is then treated with an oxidizing agent, such as iodine in dimethyl sulfoxide (DMSO), to facilitate the cyclization and formation of the flavone ring system.

Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt[3]. For the synthesis of this compound, this would involve the reaction of 2,4-dihydroxyacetophenone with p-hydroxybenzoic anhydride and sodium p-hydroxybenzoate.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is another classical method for flavone synthesis[4][5]. This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions to yield the flavone.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with significant potential in therapeutic applications. Its mechanisms of action often involve the modulation of key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

7,4'-DHF has demonstrated potent anti-inflammatory properties. It is a known inhibitor of eotaxin/CCL11, a chemokine involved in eosinophilic inflammation[6]. It has been shown to prevent the paradoxical adverse effects of dexamethasone on eotaxin production in human lung fibroblasts by inhibiting the phosphorylation of STAT6 and modulating histone deacetylase 2 (HDAC2) expression[7].

Furthermore, 7,4'-DHF inhibits the expression of MUC5AC, a major mucin gene implicated in the pathophysiology of obstructive lung diseases[8]. This inhibition is mediated through the regulation of the NF-κB and STAT6 signaling pathways, as well as the enhancement of HDAC2 expression[8].

Other Biological Activities

Beyond its anti-inflammatory effects, this compound has been reported to possess several other biological activities:

  • Aldose Reductase Inhibition: It inhibits rat lens aldose reductase, an enzyme implicated in diabetic complications[4].

  • Antiparasitic Activity: 7,4'-DHF is active against Leishmania donovani amastigotes and Trypanosoma brucei rhodesiense[4].

  • Antioxidant Activity: It exhibits radical scavenging properties[4].

Quantitative Biological Data

The following table summarizes the reported quantitative data for the biological activities of this compound.

Biological ActivityTarget/AssayTest SystemIC50 ValueReference
Aldose Reductase InhibitionRat lens aldose reductaseIn vitro3.8 µM[4]
Antileishmanial ActivityLeishmania donovani amastigotesIn vitro11.1 µg/ml[4]
Antitrypanosomal ActivityTrypanosoma brucei rhodesienseIn vitro6.9 µg/ml[4]
Eotaxin/CCL11 InhibitionHuman lung fibroblastsIn vitroNot specified[6][7]
CBR1 InhibitionNot specifiedIn vitro0.28 µM[6]
MUC5AC Gene Expression InhibitionPMA-stimulated NCI-H292 cellsIn vitro1.4 µM[8]

Experimental Protocols

General Synthesis of this compound via Chalcone Cyclization

Step 1: Synthesis of 2',4'-Dihydroxy-4-hydroxychalcone

  • Dissolve 2',4'-dihydroxyacetophenone and p-hydroxybenzaldehyde in ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Filter, wash with water, and dry the resulting solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 100-120 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a sodium thiosulfate solution to remove excess iodine, followed by water.

  • Dry the crude product and purify by column chromatography on silica gel or by recrystallization to yield this compound.

Inhibition of MUC5AC Gene Expression in NCI-H292 Cells
  • Cell Culture: Culture NCI-H292 human airway epithelial cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed the cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 ng/mL for 24 hours.

  • RNA Isolation and RT-qPCR: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative MUC5AC mRNA expression levels using the ΔΔCt method.

Inhibition of Eotaxin/CCL11 Production in Human Lung Fibroblasts
  • Cell Culture: Culture human lung fibroblast-1 (HLF-1) cells in F-12K medium supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Plate the cells in 24-well plates. At confluence, replace the medium with serum-free medium containing varying concentrations of this compound and dexamethasone for 72 hours (long-term culture).

  • Stimulation: Stimulate the cells with a combination of IL-4 (10 ng/mL) and TNF-α (10 ng/mL) for the final 24 hours of culture.

  • ELISA: Collect the cell culture supernatants and measure the concentration of eotaxin/CCL11 using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of eotaxin/CCL11 from a standard curve and express the results as a percentage of the stimulated control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by this compound.

MUC5AC_Inhibition PMA PMA NFkB NF-κB PMA->NFkB STAT6 STAT6 PMA->STAT6 DHF This compound DHF->NFkB DHF->STAT6 HDAC2 HDAC2 DHF->HDAC2 MUC5AC MUC5AC Gene Expression NFkB->MUC5AC STAT6->MUC5AC HDAC2->MUC5AC

Caption: Inhibition of MUC5AC expression by 7,4'-DHF.

Eotaxin_Inhibition Dex Dexamethasone (Long-term) pSTAT6 p-STAT6 Dex->pSTAT6 HDAC2i Impaired HDAC2 Expression Dex->HDAC2i DHF This compound DHF->pSTAT6 DHF->HDAC2i prevents Eotaxin Eotaxin/CCL11 Production pSTAT6->Eotaxin HDAC2i->Eotaxin leads to increased

Caption: Prevention of Dexamethasone-induced Eotaxin production by 7,4'-DHF.

References

Phytochemical Analysis of 7,4'-Dihydroxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone is a naturally occurring flavonoid found in a variety of plants, including alfalfa (Medicago sativa), broad bean (Vicia faba), and fenugreek (Trigonella foenum-graecum).[1][2] As a member of the flavone subclass of flavonoids, it possesses a characteristic 2-phenylchromen-4-one backbone.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include the inhibition of mucus production, antioxidant properties, and potential neurotrophic effects. This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, detailing its extraction, isolation, characterization, and quantification, as well as exploring its known signaling pathways.

Data Presentation: Physicochemical Properties and Natural Occurrence

A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₁₅H₁₀O₄[3][4]
Molecular Weight 254.24 g/mol [3][5]
IUPAC Name 7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one[3]
CAS Number 2196-14-7[4]
Appearance Not specified in search results
Melting Point Not specified in search results
Solubility Practically insoluble in water.[1]
UV-Vis λmax 330 nm (in DMF)[4]

While this compound has been identified in several plant species, quantitative data on its yield from these sources is not extensively documented in the provided search results. It is known to be present in alfalfa (Medicago sativa) and broad bean (Vicia faba), but specific yield percentages have not been detailed.[1][2]

Experimental Protocols

Extraction and Isolation

The extraction and isolation of this compound from plant matrices typically involve solvent extraction followed by chromatographic purification. The following is a general protocol based on methods used for flavonoids from plant sources.

a. Sample Preparation: Plant material (e.g., dried and powdered leaves of Medicago sativa) is used as the starting material.

b. Extraction:

  • Maceration: The powdered plant material is macerated with a polar solvent such as methanol or ethanol. This process is often carried out at room temperature with agitation for a prolonged period (e.g., 24-48 hours) to ensure efficient extraction of the flavonoids.

  • Ultrasonic-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time, ultrasonication can be employed. The powdered plant material is suspended in the chosen solvent and subjected to ultrasonic waves.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously extracted with a cycling solvent.

c. Fractionation:

  • The crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

  • This residue is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

d. Isolation by Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fractions showing a prominent spot corresponding to a this compound standard are pooled and concentrated.

  • Further purification may be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC).

Phytochemical Characterization

A combination of spectroscopic techniques is employed to elucidate and confirm the structure of the isolated this compound.

a. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid structure.

  • Methodology:

    • A dilute solution of the isolated compound is prepared in a suitable solvent (e.g., methanol or ethanol).

    • The UV-Vis spectrum is recorded over a range of approximately 200-400 nm.

    • The spectrum of this compound is expected to show two major absorption bands, typically Band I (cinnamoyl system) in the 300-380 nm region and Band II (benzoyl system) in the 240-280 nm region. The λmax for this compound in DMF has been reported as 330 nm.[4]

b. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

  • Methodology:

    • The sample is prepared as a KBr (potassium bromide) pellet by mixing a small amount of the dried compound with dry KBr powder and pressing it into a thin, transparent disk.

    • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Characteristic absorption bands for this compound would include:

      • O-H stretching (hydroxyl groups) around 3200-3600 cm⁻¹.

      • C=O stretching (carbonyl group of the flavone) around 1650 cm⁻¹.

      • C=C stretching (aromatic rings) around 1600-1450 cm⁻¹.

      • C-O stretching around 1250-1000 cm⁻¹.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • Methodology:

    • The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR and ¹³C NMR spectra are recorded.

    • The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectrum and the chemical shifts of the carbons in the ¹³C NMR spectrum are analyzed to confirm the structure of this compound. Specific spectral data for this compound is available in databases such as SpectraBase.[6]

d. Mass Spectrometry (MS):

  • Principle: Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.

  • Methodology:

    • The sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, which corresponds to the molecular weight of this compound (254.24 g/mol ).[3][5]

    • The fragmentation pattern can provide further structural information. For flavonoids, common fragmentation involves retro-Diels-Alder (RDA) cleavage of the C-ring.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound in plant extracts.

  • Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

  • Methodology:

    • Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A gradient elution is often employed, typically using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: A typical flow rate is around 1 mL/min.

      • Detection: A UV detector is set at the λmax of this compound (around 330 nm).

    • Quantification:

      • A calibration curve is constructed by injecting known concentrations of a pure this compound standard.

      • The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

This compound and its structural analogs have been shown to modulate several key signaling pathways, contributing to their biological effects.

Inhibition of MUC5AC Gene Expression

This compound has been demonstrated to inhibit the expression of the MUC5AC gene, which is responsible for the production of a major component of mucus in the airways.[7][8] This inhibition is mediated through the regulation of multiple signaling pathways:

  • NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the expression of MUC5AC.[7][8]

  • STAT6 Pathway: The activation of Signal Transducer and Activator of Transcription 6 (STAT6) is also inhibited by this compound, further contributing to the downregulation of MUC5AC.[7][8]

  • HDAC2 Expression: this compound has been shown to enhance the expression of Histone Deacetylase 2 (HDAC2), which can lead to the deacetylation of histones and a more condensed chromatin structure, thereby repressing the transcription of the MUC5AC gene.[7][8]

MUC5AC_Inhibition DHF This compound NFkB NF-κB Activation DHF->NFkB STAT6 STAT6 Activation DHF->STAT6 HDAC2 HDAC2 Expression DHF->HDAC2 MUC5AC MUC5AC Gene Expression NFkB->MUC5AC Promotes STAT6->MUC5AC Promotes HDAC2->MUC5AC Inhibits

Inhibition of MUC5AC Gene Expression by this compound.
Neurotrophic Effects via TrkB Receptor Activation (by Analogy with 7,8-Dihydroxyflavone)

While direct studies on this compound are limited in this area, the structurally similar compound 7,8-dihydroxyflavone is a well-known agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[9][10][11] Activation of TrkB by 7,8-dihydroxyflavone initiates several downstream signaling cascades that are crucial for neuronal survival, growth, and plasticity. It is plausible that this compound may exert similar effects.

  • MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is involved in promoting neuronal survival and differentiation.

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Akt pathway is a critical signaling cascade that promotes cell survival by inhibiting apoptosis.[9]

  • PLCγ Pathway: Activation of Phospholipase C-gamma leads to the generation of second messengers that can modulate intracellular calcium levels and activate other signaling proteins.

TrkB_Signaling DHF 7,8-Dihydroxyflavone (or analogous flavone) TrkB TrkB Receptor DHF->TrkB Activates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt PLCg PLCγ Pathway TrkB->PLCg Neuronal_Effects Neuronal Survival, Growth, and Plasticity MAPK_ERK->Neuronal_Effects PI3K_Akt->Neuronal_Effects PLCg->Neuronal_Effects

TrkB Receptor Activation and Downstream Signaling.

Experimental Workflow

The overall process for the phytochemical analysis of this compound can be summarized in the following workflow diagram.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis Plant_Material Plant Material (e.g., Medicago sativa) Extraction Solvent Extraction (Maceration, UAE, etc.) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation HPLC HPLC-UV (Quantitative Analysis) Extraction->HPLC Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Purified_Compound Purified This compound Column_Chromatography->Purified_Compound UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis IR IR Spectroscopy Purified_Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS

General Workflow for Phytochemical Analysis.

Conclusion

This technical guide provides a foundational framework for the phytochemical analysis of this compound. The detailed protocols for extraction, isolation, and characterization, along with an understanding of its key signaling pathways, will be invaluable for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to establish a more comprehensive quantitative profile of this flavonoid in various plant sources and to fully elucidate its mechanisms of action in different biological systems.

References

7,4'-Dihydroxyflavone: A Bioactive Flavonoid from Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 7,4'-dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid found in several plants utilized in traditional medicine, most notably in Chinese Licorice (Glycyrrhiza uralensis).[1][2] Traditional Chinese Medicine has long employed licorice root for its therapeutic properties, including the treatment of coughs, detoxification, and harmonization of herbal formulas.[1][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a compound of significant interest due to its potent anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the scientific evidence for this compound, focusing on its applications in respiratory inflammation and related pathologies.

Traditional Medicine Context

Glycyrrhiza uralensis, a primary source of this compound, is a cornerstone of Traditional Chinese Medicine (TCM).[1][4] In TCM, it is used to replenish "qi," moisten the lungs, expel phlegm, and alleviate coughing.[3] It is also frequently included in complex herbal formulations to reduce the harshness of other herbs and to synergistically enhance their therapeutic effects.[1][3] The traditional application of licorice for respiratory ailments aligns with contemporary research on this compound's ability to modulate inflammatory pathways involved in mucus hypersecretion.

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Biological ActivityAssay/ModelTarget/ParameterIC50/ResultReference(s)
Anti-inflammatory PMA-stimulated NCI-H292 cellsMUC5AC gene expression1.4 µM[2]
LPS-induced RAW264.7 macrophagesNitric Oxide (NO) suppression26.7 µM (2D culture)[5][6]
Carrageenan-induced paw edema in ratsInhibition of edemaDose-dependent reduction (specific IC50 not provided)[7][8]
Antioxidant Cellular ROS scavengingtBHP-induced ROS in macrophages2.71 µM[6]
Enzyme Inhibition Rat lens aldose reductaseAldose reductase activity3.8 µM
Antiparasitic Leishmania donovani amastigotesParasite viability11.1 µg/mL
Trypanosoma brucei rhodesienseParasite viability6.9 µg/mL
Trypanosoma cruzi trypomastigotesParasite viability>30 µg/mL

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects, particularly in the context of respiratory inflammation, by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators like MUC5AC and eotaxin. The primary pathways identified are the NF-κB and STAT6 pathways, along with the regulation of histone deacetylase 2 (HDAC2).

Inhibition of MUC5AC Expression

MUC5AC is a major mucin protein that is overproduced in chronic inflammatory airway diseases. This compound has been shown to significantly inhibit its expression through the following mechanisms:

  • Suppression of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a critical transcription factor for MUC5AC. This compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of the MUC5AC gene.

  • Inhibition of STAT6 Phosphorylation: Signal transducer and activator of transcription 6 (STAT6) is another key transcription factor involved in the upregulation of MUC5AC in response to Th2 cytokines like IL-4 and IL-13. This compound has been observed to reduce the phosphorylation of STAT6, thereby inhibiting its activation and downstream signaling.

  • Enhancement of HDAC2 Expression: Histone deacetylase 2 (HDAC2) plays a repressive role in inflammation. This compound has been found to enhance the expression of HDAC2, which is associated with the downregulation of pro-inflammatory gene expression.

MUC5AC_Regulation_by_7_4_DHF cluster_stimulus Inflammatory Stimuli (e.g., PMA) cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nucleus cluster_output Cellular Response Stimulus PMA Ikk IKK Stimulus->Ikk Stat6 STAT6 Stimulus->Stat6 Ikb IκBα Ikk->Ikb phosphorylates Nfkb NF-κB p65 pNfkb p-NF-κB p65 Ikb->pNfkb releases Nfkb->pNfkb activation pStat6 p-STAT6 Stat6->pStat6 phosphorylation Hdac2 HDAC2 MUC5AC MUC5AC Gene Hdac2->MUC5AC represses Stat6_nuc p-STAT6 pStat6->Stat6_nuc translocation Nfkb_nuc NF-κB p65 pNfkb->Nfkb_nuc translocation Nfkb_nuc->MUC5AC activates Stat6_nuc->MUC5AC activates Mucin Mucin Hypersecretion MUC5AC->Mucin leads to DHF This compound DHF->Ikk DHF->Stat6 DHF->Hdac2 enhances

Caption: Signaling pathway of this compound in MUC5AC regulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature on this compound.

Cell Culture and MUC5AC Inhibition Assay
  • Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, is commonly used for in vitro studies of MUC5AC expression.

  • Culture Conditions: Cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Procedure:

    • Seed NCI-H292 cells in 24-well plates and grow to confluence.

    • Serum-starve the cells for 24 hours to minimize basal MUC5AC expression.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 2, 10 µM) for 30 minutes.

    • Stimulate the cells with a pro-inflammatory agent such as phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 24 hours.

    • Collect the cell culture supernatant for MUC5AC protein quantification by ELISA.

    • Lyse the cells to extract total RNA for MUC5AC mRNA quantification by real-time RT-PCR.

Western Blot Analysis of Signaling Proteins
  • Cell Treatment: Treat NCI-H292 cells with this compound and/or a pro-inflammatory stimulus as described above.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-STAT6, total STAT6, HDAC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: (1 - (Abs_sample / Abs_control)) * 100.

ABTS Radical Cation Decolorization Assay:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220 g) are commonly used.

  • Experimental Procedure:

    • Administer this compound or a vehicle control intraperitoneally 30-60 minutes before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (NCI-H292) Treatment Treatment with 7,4'-DHF and Inflammatory Stimulus CellCulture->Treatment Elisa MUC5AC ELISA Treatment->Elisa qPCR MUC5AC qRT-PCR Treatment->qPCR WesternBlot Western Blot (NF-κB, STAT6, HDAC2) Treatment->WesternBlot Antioxidant Antioxidant Assays (DPPH, ABTS) AnimalModel Animal Model (Wistar Rats) Dosing Administration of 7,4'-DHF AnimalModel->Dosing Inflammation Induction of Inflammation (Carrageenan) Dosing->Inflammation Measurement Paw Edema Measurement Inflammation->Measurement DHF_source 7,4'-DHF DHF_source->Antioxidant

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound, a key bioactive constituent of the traditional medicinal plant Glycyrrhiza uralensis, demonstrates significant potential as a therapeutic agent, particularly for inflammatory respiratory diseases. Its ability to inhibit MUC5AC hypersecretion through the modulation of NF-κB, STAT6, and HDAC2 signaling pathways provides a strong molecular basis for the traditional use of licorice in treating coughs and other respiratory ailments. The compound also exhibits notable antioxidant and other pharmacological activities.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Clinical Efficacy: Well-designed clinical trials are required to validate the preclinical findings and establish the therapeutic efficacy and safety of this compound in patients with chronic respiratory diseases such as asthma and COPD.

  • Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound could lead to the development of more potent and selective analogs with improved pharmacological properties.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing therapies for respiratory diseases could offer new treatment strategies.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7,4'-dihydroxyflavone, a naturally occurring flavonoid with significant biological activities. This document details the key spectroscopic data, experimental protocols for obtaining this data, and a relevant signaling pathway where this compound is active.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the flavone backbone and the substitution pattern of the hydroxyl groups.

SolventBand I (nm)Band II (nm)Reference
Methanol330~250--INVALID-LINK--
Ethanol330Not Reported
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3400-3200 (broad)Stretching vibration
C=O (carbonyl)~1640-1620Stretching vibration of the γ-pyrone ring
C=C (aromatic)~1610, 1580, 1500Stretching vibrations of the aromatic rings
C-O (ether/phenol)~1250-1000Stretching vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The data presented here is for the compound dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8s-
H-5~7.9d~8.8
H-6~6.9dd~8.8, 2.2
H-8~6.8d~2.2
H-2', H-6'~7.9d~8.7
H-3', H-5'~6.9d~8.7
7-OH~10.9s (br)-
4'-OH~10.1s (br)-

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions.

The following ¹³C NMR data is available from SpectraBase.[1]

CarbonChemical Shift (δ, ppm)
C-2163.4
C-3102.9
C-4181.9
C-4a104.9
C-5126.5
C-6114.9
C-7162.7
C-8102.2
C-8a157.5
C-1'121.3
C-2', C-6'128.8
C-3', C-5'116.0
C-4'161.2
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
Electrospray (ESI)255.065253.050227, 153, 137, 121

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of pure this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • This compound

  • Spectroscopic grade methanol

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with methanol to obtain a final concentration of approximately 10 µg/mL.

  • Use methanol as a blank to zero the spectrophotometer.

  • Record the UV-Vis spectrum of the diluted sample from 200 to 500 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups of this compound.

Materials:

  • This compound (solid)

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum. A proton-decoupled sequence is typically used.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • For positive ion mode, add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation.

  • For negative ion mode, a basic modifier may be used, although the phenolic hydroxyl groups are often acidic enough to be deprotonated without a modifier.

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound in MUC5AC Inhibition

This compound has been shown to inhibit the expression of the MUC5AC gene, which is involved in mucus overproduction in airway epithelial cells.[2] This inhibition is mediated through the regulation of the NF-κB and STAT6 signaling pathways and the expression of histone deacetylase 2 (HDAC2).[2] The upstream activator used in in-vitro studies to induce MUC5AC expression is phorbol 12-myristate 13-acetate (PMA).

G Figure 1. Signaling Pathway of this compound in MUC5AC Inhibition PMA PMA IKK IKK PMA->IKK activates STAT6 STAT6 PMA->STAT6 activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates MUC5AC_gene MUC5AC Gene NFkB_n->MUC5AC_gene activates transcription STAT6_p p-STAT6 STAT6->STAT6_p phosphorylates STAT6_p->MUC5AC_gene activates transcription MUC5AC_protein MUC5AC Protein (Mucus) MUC5AC_gene->MUC5AC_protein leads to DHF This compound DHF->IKK inhibits DHF->STAT6_p inhibits HDAC2 HDAC2 DHF->HDAC2 enhances expression HDAC2->NFkB_n inhibits

Caption: Signaling Pathway of this compound in MUC5AC Inhibition.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a pure compound like this compound is outlined below.

G Figure 2. Experimental Workflow for Spectroscopic Characterization cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation Sample Pure this compound Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS Data_Processing Data Processing and Interpretation UV_Vis->Data_Processing IR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Experimental Workflow for Spectroscopic Characterization.

References

7,4'-Dihydroxyflavone and its Glycosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyflavone, a naturally occurring flavonoid, and its glycosidic derivatives have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on these compounds, focusing on their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed summaries of quantitative biological data are presented in tabular format for easy comparison. Furthermore, this guide outlines key experimental protocols and visualizes the underlying molecular mechanisms through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among them, this compound (7,4'-DHF), also known as daidzein-O-flavone, has emerged as a promising therapeutic candidate. Its basic structure consists of a C6-C3-C6 skeleton with hydroxyl groups at the 7 and 4' positions. In nature, 7,4'-DHF often exists in its glycosidic forms, where one or both hydroxyl groups are attached to a sugar moiety. These glycosides can exhibit altered solubility, bioavailability, and biological activity compared to the aglycone. This guide will delve into the synthesis, biological activities, and mechanisms of action of this compound and its prominent glycosides.

Physicochemical Properties

PropertyThis compoundThis compound 7-O-glucoside
Chemical Formula C₁₅H₁₀O₄C₂₁H₂₀O₉
Molecular Weight 254.24 g/mol 416.4 g/mol [1]
Appearance Yellow crystalline solidData not available
Solubility Soluble in DMSO and methanolData not available
Synonyms 4',7-Dihydroxyflavone7-(β-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Synthesis and Isolation

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the Baker-Venkataraman rearrangement. A general synthetic scheme is as follows:

  • Acetylation: 2,4-dihydroxyacetophenone is acetylated to protect the hydroxyl groups.

  • Esterification: The resulting acetophenone is esterified with p-anisoyl chloride.

  • Baker-Venkataraman Rearrangement: The ester undergoes rearrangement in the presence of a base (e.g., potassium hydroxide) to form a 1,3-diketone.

  • Cyclization: Acid-catalyzed cyclization of the diketone yields the flavone skeleton with a methoxy group at the 4' position.

  • Demethylation: The methoxy group is demethylated using a reagent like boron tribromide to yield this compound.

Synthesis of this compound Glycosides

The synthesis of flavonoid glycosides can be accomplished through chemical or enzymatic methods.

Chemical Synthesis (Koenigs-Knorr reaction):

  • Protection: The hydroxyl groups of this compound that are not to be glycosylated are protected using suitable protecting groups.

  • Glycosylation: The partially protected flavone is reacted with a glycosyl halide (e.g., acetobromo-α-D-glucose) in the presence of a promoter (e.g., silver carbonate).

  • Deprotection: The protecting groups on the sugar and flavone moieties are removed to yield the final glycoside. A facile synthesis of 7-O-glycosides involves regioselective removal of the 7-O-acyl group followed by glycosylation[2][3].

Enzymatic Synthesis (Glycosyltransferases):

UDP-glycosyltransferases (UGTs) can catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to the hydroxyl group of the flavone. This method offers high regioselectivity and stereoselectivity. For instance, specific UGTs can selectively glycosylate the 7-OH group to produce 7-O-glucosides[4].

Isolation from Natural Sources

This compound has been isolated from various plants, including those from the Glycyrrhiza species[5]. The general isolation procedure involves:

  • Extraction: The plant material is extracted with a suitable solvent (e.g., methanol or ethanol).

  • Partitioning: The crude extract is partitioned between different immiscible solvents to separate compounds based on polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography (silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Data:

CompoundAssayCell Line / ModelIC₅₀ / EffectReference
This compoundMUC5AC production inhibitionNCI-H2921.4 µM[5]
This compoundEotaxin/CCL11 inhibitionHuman lung fibroblasts-[6][7]

Mechanism of Action:

7,4'-DHF has been shown to inhibit the production of MUC5AC, a major component of mucus, in airway epithelial cells. This inhibition is mediated through the suppression of the NF-κB and STAT6 signaling pathways and the enhancement of Histone Deacetylase 2 (HDAC2) expression[5].

  • NF-κB Pathway: 7,4'-DHF likely inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

  • STAT6 Pathway: 7,4'-DHF has been observed to inhibit the phosphorylation of STAT6, a key transcription factor in the IL-4/IL-13 signaling pathway, which is crucial for allergic inflammation[5][6].

  • HDAC2 Activity: By enhancing HDAC2 expression, 7,4'-DHF can lead to the deacetylation of histones and other proteins, resulting in the suppression of pro-inflammatory gene expression[5][7].

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK IL-4R/IL-13R->JAK IKK IKK TLR4->IKK STAT6 STAT6 JAK->STAT6 phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 p-STAT6_dimer p-STAT6 Dimer p-STAT6->p-STAT6_dimer IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB NF-κB_active NF-κB (active) IκBα->NF-κB_active releases NF-κB_nucleus NF-κB NF-κB_active->NF-κB_nucleus 7,4'-DHF 7,4'-DHF 7,4'-DHF->p-STAT6 inhibits 7,4'-DHF->NF-κB_nucleus inhibits HDAC2 HDAC2 7,4'-DHF->HDAC2 enhances Pro-inflammatory Genes Pro-inflammatory Genes p-STAT6_dimer->Pro-inflammatory Genes upregulates NF-κB_nucleus->Pro-inflammatory Genes upregulates HDAC2->Pro-inflammatory Genes suppresses

Anti-inflammatory signaling pathway of 7,4'-DHF.
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data:

CompoundCell LineIC₅₀Reference
This compoundNCI-H292 (Human mucoepidermoid pulmonary carcinoma)1.4 µM (for MUC5AC inhibition)[5]
Dihydroxyflavone (general)MCF-7 (Breast cancer)10-50 µM[8]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)177.6 µM[9][10]

Mechanism of Action:

The precise mechanisms underlying the anticancer activity of 7,4'-DHF are still under investigation. However, flavonoids, in general, are known to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. The structurally similar 7,8-dihydroxyflavone has been shown to induce apoptosis in human hepatocarcinoma cells via the upregulation of caspase-3[9][10]. It is plausible that 7,4'-DHF shares similar pro-apoptotic mechanisms.

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are limited, the structurally related 7,8-dihydroxyflavone is a well-documented TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF)[11][12][13][14][15]. This suggests that 7,4'-DHF may also possess neuroprotective properties.

Mechanism of Action (inferred from 7,8-DHF):

  • TrkB Activation: 7,8-DHF binds to the TrkB receptor, leading to its dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival, growth, and synaptic plasticity[11][12][14].

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7,8-DHF 7,8-DHF TrkB Receptor TrkB Receptor 7,8-DHF->TrkB Receptor binds and activates PI3K PI3K TrkB Receptor->PI3K MAPK (ERK) MAPK (ERK) TrkB Receptor->MAPK (ERK) Akt Akt PI3K->Akt activates p-Akt p-Akt Akt->p-Akt CREB CREB p-Akt->CREB phosphorylates p-MAPK (p-ERK) p-MAPK (p-ERK) MAPK (ERK)->p-MAPK (p-ERK) p-MAPK (p-ERK)->CREB phosphorylates p-CREB p-CREB CREB->p-CREB Neuronal Survival Genes Neuronal Survival Genes p-CREB->Neuronal Survival Genes upregulates transcription of

Inferred neuroprotective signaling of dihydroxyflavones.

Pharmacokinetics and Bioavailability

Direct pharmacokinetic data for this compound is scarce. However, studies on the related compound 7,8-dihydroxyflavone indicate that it can be absorbed after intraperitoneal administration, with a maximum plasma concentration of approximately 48 ng/mL in rats given a 5 mg/kg dose[16][17][18]. The oral bioavailability of many flavonoids is limited due to poor absorption and rapid metabolism.

The glycosylation of flavonoids can significantly impact their pharmacokinetic profiles. Generally, flavonoid glycosides are not readily absorbed in the small intestine. They are often hydrolyzed by intestinal microflora in the colon to their aglycones, which are then absorbed. However, some studies suggest that certain flavonoid glucosides can be hydrolyzed in the oral cavity[3]. The sugar moiety can increase water solubility but may also hinder passive diffusion across the intestinal epithelium. The overall effect of glycosylation on bioavailability is complex and depends on the specific flavonoid, the type and position of the sugar, and the individual's gut microbiota. Some research indicates that while O-glycosylation can decrease bioactivity in vitro, flavonoid glycosides may exhibit similar or even higher activity in vivo compared to their aglycones, potentially due to altered plasma levels and residence times[4].

Experimental Protocols

MUC5AC Production Inhibition Assay

This protocol is based on the methodology used to assess the inhibition of MUC5AC production in NCI-H292 cells[5].

  • Cell Culture: NCI-H292 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 24-well plates and grown to confluence. They are then serum-starved for 24 hours. Following starvation, the cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Phorbol 12-myristate 13-acetate (PMA) is added to the wells to stimulate MUC5AC production.

  • Quantification: After 24 hours of incubation, the cell culture supernatants are collected. The amount of MUC5AC protein is quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific anti-MUC5AC antibody.

  • Data Analysis: The concentration of this compound that inhibits 50% of PMA-induced MUC5AC production (IC₅₀) is calculated.

NF-κB Luciferase Reporter Assay

This is a general protocol to assess the inhibitory effect of a compound on NF-κB activation[2][11][19][20].

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Treatment: The transfected cells are seeded in a 96-well plate and pre-treated with different concentrations of this compound.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase expression.

G start Start transfect Transfect cells with NF-κB luciferase reporter plasmid start->transfect seed Seed transfected cells in 96-well plate transfect->seed pretreat Pre-treat with 7,4'-DHF seed->pretreat stimulate Stimulate with NF-κB activator (e.g., TNF-α) pretreat->stimulate incubate Incubate stimulate->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data and determine inhibition measure->analyze end End analyze->end

NF-κB Luciferase Reporter Assay Workflow.

Structure-Activity Relationship

The biological activity of flavonoids is highly dependent on their structure, including the number and position of hydroxyl groups and the presence of glycosylation.

  • Hydroxylation Pattern: The presence and location of hydroxyl groups on the flavone skeleton are critical for activity. The catechol (ortho-dihydroxy) group in the B-ring, as seen in some related flavonoids, is often associated with potent antioxidant and anticancer activities.

  • Glycosylation: The attachment of a sugar moiety can have varied effects. While it generally increases water solubility, it can decrease the in vitro bioactivity of the aglycone. However, in vivo, the glycoside may be hydrolyzed to release the active aglycone, and the glycosylation can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties[4]. A comparative study on different flavonoid glycosides showed that the type of glycosidic bond (O- vs. C-glycoside) and the aglycone structure significantly influence antioxidant capacity and metabolism[1].

Conclusion and Future Directions

This compound and its glycosides represent a promising class of compounds with a wide array of therapeutic potentials. Their anti-inflammatory, anticancer, and potential neuroprotective effects warrant further investigation. Future research should focus on:

  • Comprehensive Biological Evaluation: Systematic screening of this compound and its specific glycosides against a wider panel of cancer cell lines and in various models of inflammation and neurodegeneration.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Bioavailability Studies: In-depth investigation of the ADME properties of this compound and its glycosides to understand their in vivo fate and optimize their delivery.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of a library of glycosylated derivatives to establish a clear structure-activity relationship and guide the design of more potent and selective analogues.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound and its glycosides.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 7,4'-dihydroxyflavone. The described reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound in various sample matrices, including raw materials, finished products, and biological samples, following appropriate sample preparation. The protocol provided herein is designed to be a starting point for method development and validation in a research or quality control setting.

Introduction

This compound (7,4'-DHF) is a flavonoid compound found in various plants and has garnered significant interest due to its diverse biological activities. As a member of the flavone subclass of flavonoids, it possesses a characteristic 2-phenylchromen-4-one backbone. Accurate and precise analytical methods are crucial for the qualitative and quantitative assessment of this compound in research and development. HPLC with UV detection is a widely used and effective technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation guidelines, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A standard reverse-phase HPLC method is proposed for the analysis of this compound. The following conditions can be used as a starting point and should be optimized as necessary for specific applications.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV/Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Table 1: Recommended Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010

Table 2: Example Gradient Elution Program

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

For Plant Material:

  • Extraction: Weigh a known amount of powdered plant material and extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or Soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

For Formulations (e.g., Tablets, Capsules):

  • Sample Comminution: Grind a representative number of tablets or the contents of capsules to a fine powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and extract with a suitable solvent.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

For Biological Samples (e.g., Plasma, Urine):

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile or methanol in a 1:3 ratio (sample:solvent). Vortex and then centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Alternatively, use LLE with a suitable organic solvent or an appropriate SPE cartridge to extract the analyte and clean up the sample.

  • Evaporation and Reconstitution: Evaporate the supernatant or the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.

G cluster_sample_prep Sample Preparation Workflow raw_sample Raw Sample (Plant Material, Formulation, etc.) extraction Extraction (Sonication, LLE, SPE) raw_sample->extraction Add Solvent filtration Filtration (0.45 µm Syringe Filter) extraction->filtration Remove Particulates hplc_ready HPLC-Ready Sample filtration->hplc_ready

Caption: General workflow for sample preparation prior to HPLC analysis.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision should be assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3

Table 3: Typical Method Validation Parameters and Acceptance Criteria

G cluster_hplc_workflow HPLC Analysis Workflow start Prepare Standard and Sample Solutions inject Inject into HPLC System start->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (275 nm) separate->detect data Data Acquisition and Processing detect->data quantify Quantification (Calibration Curve) data->quantify report Report Results quantify->report

Application Notes and Protocols for the Mass Spectrometry of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analysis of 7,4'-dihydroxyflavone using mass spectrometry. This document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. Furthermore, it includes a summary of key quantitative data and a visualization of a known signaling pathway influenced by this compound. This information is intended to assist researchers in the accurate detection and quantification of this flavonoid in various matrices, facilitating its study in drug development and other scientific research.

Introduction

This compound is a flavonoid compound found in various plants and possesses a range of biological activities, including antioxidant and anti-inflammatory properties. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and selective method for the identification and quantification of this compound in complex mixtures. This document provides the necessary protocols and data to effectively utilize this analytical technique.

Chemical Properties of this compound:
PropertyValue
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Monoisotopic Mass 254.0579 Da

Mass Spectrometry Data

Mass spectrometric analysis of this compound can be performed in both positive and negative ionization modes, yielding characteristic parent and fragment ions. The choice of ionization mode may depend on the sample matrix and the desired sensitivity.

Parent and Fragment Ions

The following tables summarize the major ions observed in the mass spectra of this compound.

Table 1: Positive Ion Mode ESI-MS/MS Data

Precursor Ion (m/z)AdductFragment Ions (m/z)
255.065[M+H]⁺137.023, 119.034

Table 2: Negative Ion Mode ESI-MS/MS Data

Precursor Ion (m/z)AdductFragment Ions (m/z)
253.050[M-H]⁻135.044, 117.033

Note: Fragmentation patterns can vary depending on the instrument and collision energy.

Experimental Protocols

The following protocols are representative examples for the analysis of flavonoids by LC-MS/MS and can be adapted for this compound.

Sample Preparation: Extraction from Plasma

This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating flavonoids from a plasma matrix.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a structurally related flavonoid not present in the sample)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a typical UPLC-MS/MS method for the analysis of flavonoids.

Table 3: Representative LC-MS/MS Parameters

ParameterRecommended Conditions
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-9.1 min, 95-5% B; 9.1-12 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: Example Multiple Reaction Monitoring (MRM) Transitions for Flavonoid Analysis (to be optimized for this compound)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 255.1137.0Optimize
This compound 255.1119.0Optimize
Internal Standard To be determinedTo be determinedOptimize

Note: Collision energies must be optimized for the specific instrument and compound to achieve the best sensitivity and specificity.

Quantitative Analysis Considerations

For accurate quantification, a calibration curve should be prepared using standards of known concentrations of this compound. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 5: Representative Quantitative Parameters for Flavonoid Analysis by LC-MS/MS

ParameterTypical Range
Linearity (r²) > 0.99
LOD 0.1 - 1 ng/mL
LOQ 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) ± 15%

Note: These values are illustrative and must be experimentally determined for this compound.

Signaling Pathway and Workflow Visualization

Inhibition of MUC5AC Expression by this compound

This compound has been shown to inhibit the expression of the MUC5AC gene, which is involved in mucus production in airway epithelial cells. This inhibitory effect is mediated through the suppression of NF-κB and STAT6 activation and the enhancement of HDAC2 expression[1].

MUC5AC_Inhibition cluster_stimulus Inflammatory Stimulus cluster_flavonoid Flavonoid Intervention cluster_pathway Intracellular Signaling cluster_gene Gene Expression cluster_output Cellular Response PMA Phorbol Ester (PMA) NFkB NF-κB Activation PMA->NFkB STAT6 STAT6 Activation PMA->STAT6 DHF This compound DHF->NFkB DHF->STAT6 HDAC2 HDAC2 Expression DHF->HDAC2 MUC5AC_gene MUC5AC Gene Expression NFkB->MUC5AC_gene STAT6->MUC5AC_gene HDAC2->MUC5AC_gene Mucus Mucus Production & Secretion MUC5AC_gene->Mucus

Caption: MUC5AC Inhibition Pathway by this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound from a biological matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for this compound quantification.

References

Application Notes and Protocols for 7,4'-Dihydroxyflavone in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 7,4'-dihydroxyflavone (7,4'-DHF) and its isomer 7,8-dihydroxyflavone (7,8-DHF) in various cell culture models. Detailed protocols for key experimental procedures are included to facilitate research and development.

Biological Activities and Applications

This compound and its related structures have demonstrated significant potential in several therapeutic areas, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer applications.

Anti-Inflammatory and Antioxidant Effects

7,4'-DHF and its isomers exhibit potent anti-inflammatory and antioxidant properties. They have been shown to inhibit the production of pro-inflammatory mediators and protect cells from oxidative stress.

Summary of Anti-Inflammatory and Antioxidant Activity:

CompoundCell LineAssayEffectIC50 / Concentration
This compoundNCI-H292 (human airway epithelial)MUC5AC gene expression and mucus productionInhibition1.4 µM[1][2]
This compoundHuman lung fibroblast-1Eotaxin/CCL11 productionInhibition0.28 µM[2]
7,3',4'-TrihydroxyflavoneRAW264.7 (macrophage)Nitric Oxide (NO) suppressionInhibition26.7 µM (2D culture), 48.6 µM (3D culture)[3]
7,3',4'-TrihydroxyflavoneRAW264.7ROS-scavenging capacityScavenging2.71 µM[3]
7,8-DihydroxyflavoneRAW264.7Nitric Oxide (NO) productionInhibitionDose-dependent[4]
7,8-DihydroxyflavoneRAW264.7PGE2 productionInhibitionDose-dependent[4]
7,8-DihydroxyflavoneRAW264.7TNF-α and IL-6 productionInhibitionDose-dependent[4]
7,8-DihydroxyflavoneRAW264.7H2O2, LPS, or t-BHP-induced ROS accumulationSuppression-
7,8-DihydroxyflavoneRAW264.7H2O2, LPS, or t-BHP-induced MDA productionSuppression-
7,8-DihydroxyflavoneAvian erythrocytesH2O2-induced hemolysis and DNA damageProtection< 60 µM/mL[5]
Neuroprotective Effects

Notably, 7,8-DHF, a structural isomer of 7,4'-DHF, is a well-documented small molecule agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF).[6][7][8][9][10] This activity makes it a compound of significant interest for neurodegenerative diseases.

Summary of Neuroprotective Activity:

CompoundModelEffectKey Findings
7,8-DihydroxyflavonePrimary cortical neuronsAnti-apoptoticBlocked glutamate-provoked caspase-3 activation at ≥ 50 nM.
7,8-DihydroxyflavoneAnimal models of seizure, stroke, Parkinson's diseaseNeuroprotectionProtects brain cells against damage.[7]
7,8-DihydroxyflavoneHippocampal HT-22 cellsNeuroprotection against glutamate-induced toxicityTrkB-independent antioxidant activity.
Anti-Cancer Effects

7,8-DHF has also been investigated for its anti-cancer properties, primarily through the induction of apoptosis in cancer cell lines.

Summary of Anti-Cancer Activity:

CompoundCell LineEffectKey Findings
7,8-DihydroxyflavoneHUH-7 (human hepatocarcinoma)Apoptosis inductionIncreased cleaved-caspase-3 and decreased Bcl-2 protein levels.[11][12][13]
7,8-DihydroxyflavoneOral squamous cancer cellsApoptosis induction-
7-HydroxyflavoneMCF-7 (human breast cancer)Anti-cancer activitySignificant activity in MTT assay.[14]
7-HydroxyflavoneHeLa (human cervical cancer) & MDA-MB231 (human breast cancer)Anti-tumor effectIC50 of 22.56 ± 0.21 µg/mL and 3.86 ± 0.35 µg/mL, respectively.[15]

Signaling Pathways Modulated by Dihydroxyflavones

The biological effects of 7,4'-DHF and its isomers are mediated through the modulation of several key intracellular signaling pathways.

Anti-Inflammatory Signaling

7,4'-DHF has been shown to inhibit MUC5AC expression by suppressing the activation of NF-κB and STAT6, while enhancing HDAC2 expression.[1]

G cluster_0 This compound Action 7,4'-DHF 7,4'-DHF NF-kB NF-kB 7,4'-DHF->NF-kB STAT6 STAT6 7,4'-DHF->STAT6 HDAC2 HDAC2 7,4'-DHF->HDAC2 MUC5AC Expression MUC5AC Expression NF-kB->MUC5AC Expression STAT6->MUC5AC Expression HDAC2->MUC5AC Expression

7,4'-DHF Anti-Inflammatory Pathway
Neuroprotective Signaling

7,8-DHF acts as a TrkB agonist, activating downstream pathways such as PI3K/Akt and MAPK/ERK, which are crucial for neuronal survival and plasticity.[6][16]

G cluster_1 7,8-Dihydroxyflavone Neuroprotective Pathway 7,8-DHF 7,8-DHF TrkB Receptor TrkB Receptor 7,8-DHF->TrkB Receptor PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB Receptor->MAPK/ERK Pathway Neuronal Survival & Plasticity Neuronal Survival & Plasticity PI3K/Akt Pathway->Neuronal Survival & Plasticity MAPK/ERK Pathway->Neuronal Survival & Plasticity

7,8-DHF Neuroprotective Pathway
Antioxidant Response Signaling

7,8-DHF can activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, contributing to its protective effects against oxidative stress.[17]

G cluster_2 7,8-Dihydroxyflavone Antioxidant Pathway 7,8-DHF 7,8-DHF Nrf2 Nrf2 7,8-DHF->Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

7,8-DHF Antioxidant Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of this compound and its isomers in cell culture.

Cell Viability and Cytotoxicity Assay (MTT/MTS)

This protocol is used to assess the effect of dihydroxyflavones on cell viability and to determine cytotoxic concentrations.

G start Seed cells in 96-well plate treat Treat with 7,4'-DHF (various concentrations) start->treat incubate Incubate for desired period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent solubilize Add solubilization solution (for MTT assay) incubate_reagent->solubilize MTT read Read absorbance (490nm for MTS, 570nm for MTT) incubate_reagent->read MTS solubilize->read end Analyze data read->end

References

Application Notes and Protocols for In Vitro Assays of 7,4'-Dihydroxyflavone Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 7,4'-Dihydroxyflavone

This compound (7,4'-DHF) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are widely recognized for their diverse pharmacological properties, and 7,4'-DHF is of particular interest to researchers for its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Structurally, it features hydroxyl groups at the 7th position of the A ring and the 4' position of the B ring, which are believed to be crucial for its biological effects. These application notes provide an overview of standard in vitro assays and detailed protocols to evaluate the bioactivity of this compound for researchers in pharmacology, cell biology, and drug development.

Section 1: Antioxidant Activity Assays

Application Note: The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various pathologies. Assays for antioxidant activity can be broadly categorized into chemical-based assays, which measure radical scavenging ability directly, and cell-based assays, which assess the compound's ability to mitigate oxidative stress within a biological system.

Quantitative Data Summary

AssayCompoundIC50 Value (µg/mL)Reference
DPPH Radical Scavenging7-Hydroxyflavone5.55 ± 0.81[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC50 value indicates higher antioxidant potency.[2]

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH working solution in methanol mix Mix 100 µL sample/ control with 100 µL DPPH solution in a 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of 7,4'-DHF and positive control (e.g., Ascorbic Acid) prep_sample->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a microplate reader incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate

DPPH Assay Experimental Workflow.

Detailed Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[3]

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). From this, create a series of dilutions to test a range of concentrations.

    • Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.[3]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or solvent (for the blank) to different wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[3]

    • Mix gently by pipetting.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at room temperature in the dark.[3]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.[4]

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[5]

Section 2: Anti-inflammatory Activity Assays

Application Note: Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to numerous diseases. Key mediators of inflammation include prostaglandins, produced by cyclooxygenase (COX) enzymes, and nitric oxide (NO), produced by nitric oxide synthase (NOS). Assays that measure the inhibition of these enzymes or the reduction of inflammatory mediators in cell culture are crucial for identifying potential anti-inflammatory agents. 7,4'-DHF has been shown to inhibit the expression of MUC5AC, a mucin involved in airway inflammation, by suppressing NF-κB and STAT6 activation.[6]

Quantitative Data Summary

AssayCell LineIC50 Value (µM)Reference
MUC5AC Gene Expression InhibitionNCI-H2921.4[6]
Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines a compound's ability to inhibit COX-1 and/or COX-2 enzymes. The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2, and this activity can be monitored colorimetrically by observing the oxidation of a probe, such as TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[7] A decrease in the rate of probe oxidation indicates COX inhibition.

Experimental Workflow Diagram

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis prep_reagents Prepare Assay Buffer, Hemin, Colorimetric Substrate, and COX-1/COX-2 enzymes add_buffer Add 150 µL Assay Buffer and 10 µL Hemin to 96-well plate prep_reagents->add_buffer prep_sample Prepare dilutions of 7,4'-DHF and known inhibitors (e.g., SC-560, Celecoxib) add_inhibitor Add 10 µL of 7,4'-DHF or control inhibitor prep_sample->add_inhibitor add_enzyme Add 10 µL of COX-1 or COX-2 enzyme add_buffer->add_enzyme add_enzyme->add_inhibitor initiate Initiate reaction with 20 µL Arachidonic Acid add_inhibitor->initiate measure Measure absorbance kinetically at 590 nm for 5 min initiate->measure calculate Calculate enzyme activity and % inhibition to determine IC50 measure->calculate Anti_Inflammatory_Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-4) ikb IκB stimuli->ikb promotes degradation stat6 STAT6 stimuli->stat6 activates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to stat6->nucleus translocates to gene_exp MUC5AC Gene Expression dhf This compound dhf->nfkb inhibits translocation dhf->stat6 inhibits activation mucus Mucus Overproduction gene_exp->mucus MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_reaction Formazan Formation cluster_analysis Measurement & Analysis seed Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of 7,4'-DHF for 24-72h incubate1->treat add_mtt Add 10 µL of MTT reagent (5 mg/mL) to each well treat->add_mtt incubate2 Incubate for 4h at 37°C for formazan formation add_mtt->incubate2 solubilize Add 100 µL of solubilization solution (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % viability and determine IC50 measure->calculate Apoptosis_Pathway pi3k PI3K akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 inhibits bax Bax (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrion bax->mito promotes permeabilization cytc Cytochrome c mito->cytc releases cas9 Caspase-9 cytc->cas9 activates cas3 Caspase-3 cas9->cas3 activates apop Apoptosis cas3->apop dhf This compound dhf->akt inhibits dhf->bcl2 downregulates dhf->bax upregulates Neuroprotective_Pathway dhf Dihydroxyflavone (e.g., 7,8-DHF) trkb TrkB Receptor dhf->trkb activates pi3k PI3K trkb->pi3k ras Ras trkb->ras akt Akt pi3k->akt creb CREB akt->creb activates mapk MAPK/ERK Pathway ras->mapk mapk->creb activates survival Neuronal Survival Synaptic Plasticity creb->survival promotes transcription

References

Application Notes and Protocols for 7,4'-Dihydroxyflavone Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current and potential uses of animal models in research involving 7,4'-dihydroxyflavone (7,4'-DHF). The protocols detailed below are based on established methodologies from studies on 7,4'-DHF and structurally related flavonoids, offering a practical guide for investigating its therapeutic potential.

Anti-Inflammatory and Respiratory Applications

This compound has demonstrated significant anti-inflammatory effects, particularly in models of respiratory inflammation. The primary animal model utilized to date is the ovalbumin (OVA)-induced murine model of asthma.

Animal Model: Murine Model of Allergic Asthma

This model is instrumental in evaluating the efficacy of 7,4'-DHF in mitigating key features of asthma, such as mucus hypersecretion and airway inflammation.

Quantitative Data Summary

Animal ModelCompoundDosageRoute of AdministrationKey FindingReference
OVA-sensitized/challenged C57BL/6 miceThis compound6 µg/mL (in drinking water)Oral~38% decrease in MUC5AC protein in bronchoalveolar lavage (BAL) fluid[1]

Experimental Protocol: Ovalbumin-Induced Murine Model of Asthma

This protocol is adapted from methodologies used in the study of 7,4'-DHF and other flavonoids in asthma models.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle for 7,4'-DHF (e.g., DMSO and saline)

  • C57BL/6 mice (female, 6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

    • Control mice receive an i.p. injection of PBS with alum.

  • Treatment:

    • Administer 7,4'-DHF to the treatment group daily. Based on published research, a concentration of 6 µg/mL in the drinking water has been shown to be effective.[1] Alternatively, oral gavage or i.p. injections can be used, with doses adjusted based on pilot studies.

    • The vehicle control group should receive the same volume of the vehicle solution.

    • A positive control group, for instance, treated with dexamethasone, can also be included.

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the mice (except for the naive control group) with an aerosolized solution of 1% OVA in PBS for 30 minutes.

  • Outcome Assessment (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform a tracheotomy. Lavage the lungs with PBS to collect BAL fluid.

    • Cell Count: Centrifuge the BAL fluid and count the total and differential inflammatory cells (e.g., eosinophils, neutrophils).

    • Mucin Quantification: Analyze the BAL fluid for MUC5AC protein levels using an ELISA kit.

    • Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates via ELISA.

Signaling Pathway in Asthma Model

7,4'-DHF has been shown to inhibit MUC5AC expression by modulating the NF-κB, STAT6, and HDAC2 signaling pathways.[1][2]

G cluster_stimuli Inflammatory Stimuli (e.g., OVA) cluster_signaling Intracellular Signaling cluster_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB STAT6 STAT6 Activation Inflammatory_Stimuli->STAT6 MUC5AC MUC5AC Gene Expression (Mucus Production) NF_kB->MUC5AC STAT6->MUC5AC HDAC2 HDAC2 Expression HDAC2->MUC5AC Inhibits DHF This compound DHF->NF_kB Inhibits DHF->STAT6 Inhibits DHF->HDAC2 Enhances

Modulation of MUC5AC expression by 7,4'-DHF.

General Anti-inflammatory Potential

The carrageenan-induced paw edema model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds like 7,4'-DHF.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the ability of a compound to reduce acute inflammation.

Quantitative Data Summary (from related dihydroxyflavones)

Animal ModelCompoundDosageRoute of AdministrationKey Finding (% inhibition of edema)Reference
Wistar albino rats2',3'-dihydroxyflavone50 mg/kgs.c.up to 84.8%[3]
Wistar albino rats2',4'-dihydroxyflavone50 mg/kgs.c.up to 88%[3]
Wistar albino rats5,3'-dihydroxyflavone50 mg/kgs.c.up to 82.6%[3]
Wistar albino rats7,3'-dihydroxyflavone50 mg/kgs.c.up to 81.8%[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Vehicle for 7,4'-DHF

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Wistar rats (150-200g)

  • Plethysmometer

Procedure:

  • Animal Groups: Divide animals into groups: Vehicle control, 7,4'-DHF (multiple doses, e.g., 10, 25, 50 mg/kg), and Positive control.

  • Compound Administration: Administer 7,4'-DHF or the control compounds (vehicle, indomethacin) via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Research (Proposed)

While direct in vivo studies on the neuroprotective effects of 7,4'-DHF are limited, its isomer, 7,8-dihydroxyflavone, is a well-researched TrkB agonist with proven efficacy in animal models of Alzheimer's and Parkinson's diseases. This provides a strong rationale for investigating the neuroprotective potential of 7,4'-DHF. The lipopolysaccharide (LPS)-induced neuroinflammation model is a suitable starting point.

Proposed Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the effects of compounds on inflammation in the central nervous system.

Experimental Protocol: LPS-Induced Neuroinflammation

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for 7,4'-DHF

  • C57BL/6 mice

Procedure:

  • Treatment: Administer 7,4'-DHF (e.g., daily for 7-14 days) via the desired route.

  • Induction of Neuroinflammation: On the final day(s) of treatment, induce neuroinflammation by administering LPS (e.g., 0.25 mg/kg, i.p.) for one or more consecutive days.

  • Behavioral Testing (optional): 24 hours after the final LPS injection, conduct behavioral tests to assess cognitive functions (e.g., Morris water maze, Y-maze) or depressive-like behaviors.

  • Tissue Collection and Analysis: Euthanize the mice and collect brain tissue (hippocampus and cortex).

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Western Blot: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrocytosis (GFAP).

Experimental Workflow for 7,4'-DHF In Vivo Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, Vehicle, 7,4'-DHF) Animal_Acclimatization->Group_Allocation Treatment Compound Administration Group_Allocation->Treatment Compound_Prep 7,4'-DHF Formulation Compound_Prep->Treatment Induction Induction of Pathology (e.g., OVA, Carrageenan, LPS) Treatment->Induction Behavioral Behavioral Assessment (optional, e.g., Morris Water Maze) Induction->Behavioral Sample_Collection Sample Collection (BAL fluid, Paw, Brain) Induction->Sample_Collection Behavioral->Sample_Collection Biochemical Biochemical Assays (ELISA, Western Blot) Sample_Collection->Biochemical Histology Histological Analysis Sample_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

General workflow for in vivo studies of 7,4'-DHF.

References

Application Notes and Protocols: The Use of 7,4'-Dihydroxyflavone in the NCI-H292 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanisms of action of 7,4'-dihydroxyflavone (7,4'-DHF) in the NCI-H292 human mucoepidermoid carcinoma cell line. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.

Introduction

The NCI-H292 cell line, derived from a human pulmonary mucoepidermoid carcinoma, is a widely used in vitro model for studying airway mucus production. Mucus hypersecretion is a key feature of various respiratory diseases, and the MUC5AC mucin is a major component of airway mucus. Phorbol 12-myristate 13-acetate (PMA) is a potent inducer of MUC5AC expression in NCI-H292 cells. This compound, a flavonoid compound, has been identified as a potent inhibitor of MUC5AC gene expression, production, and secretion in this cell line.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on the NCI-H292 cell line.

Table 1: Inhibitory Effect of this compound on PMA-Induced MUC5AC Secretion

7,4'-DHF Concentration (µM)Inhibition of MUC5AC SecretionIC50 (µM)
2Dose-dependent inhibition observed[1]1.4[1][2]
10Dose-dependent inhibition observed[1]
50Dose-dependent inhibition observed[1]

Data derived from studies on PMA-stimulated NCI-H292 cells.

Table 2: Effect of this compound on PMA-Induced MUC5AC mRNA Expression

7,4'-DHF Concentration (µM)Observation
10Decreased PMA-stimulated MUC5AC mRNA expression levels[1]

NCI-H292 cells were pretreated with 7,4'-DHF prior to stimulation with PMA.

Table 3: Effect of this compound on Cell Viability

7,4'-DHF Concentration (µM)Cytotoxicity
Up to 50No cytotoxic effects observed[1]

Cell viability was assessed using an MTT assay.

Signaling Pathways

This compound exerts its inhibitory effect on MUC5AC expression in NCI-H292 cells by modulating key signaling pathways. The compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6), while enhancing the expression of Histone Deacetylase 2 (HDAC2).[1][2] Specifically, 7,4'-DHF reduces the PMA-induced phosphorylation of IκBα, the NF-κB p65 subunit, and STAT6.[1]

G PMA PMA IKK IKK PMA->IKK activates STAT6 STAT6 PMA->STAT6 activates DHF This compound IkBa_p p-IκBα DHF->IkBa_p inhibits NFkB_p p-NF-κB (p65) DHF->NFkB_p inhibits STAT6_p p-STAT6 DHF->STAT6_p inhibits HDAC2 HDAC2 DHF->HDAC2 enhances IKK->IkBa_p phosphorylates NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB->NFkB_p activation MUC5AC MUC5AC Gene Expression NFkB_p->MUC5AC promotes STAT6->STAT6_p phosphorylation STAT6_p->MUC5AC promotes HDAC2->MUC5AC inhibits G cluster_assays Assays start Start culture Culture NCI-H292 Cells start->culture seed Seed Cells in Multi-well Plates culture->seed prepare Prepare 7,4'-DHF Stock Solution pretreat Pre-treat with 7,4'-DHF prepare->pretreat seed->pretreat stimulate Stimulate with PMA pretreat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt elisa ELISA (MUC5AC Secretion) stimulate->elisa qpcr qRT-PCR (MUC5AC mRNA) stimulate->qpcr western Western Blot (Signaling Proteins) stimulate->western analyze Data Analysis mtt->analyze elisa->analyze qpcr->analyze western->analyze end End analyze->end

References

Application Notes and Protocols for 7,4'-Dihydroxyflavone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the experimental protocols for studying the effects of 7,4'-dihydroxyflavone (7,4'-DHF), a flavonoid with demonstrated anti-inflammatory and potential anticancer and neuroprotective properties. The provided protocols are intended for researchers, scientists, and professionals in drug development.

Overview of this compound

This compound (7,4'-DHF) is a flavonoid compound that has garnered scientific interest for its diverse biological activities. It has been shown to inhibit the expression of MUC5AC, a key gene involved in mucus overproduction in obstructive lung diseases, by modulating the NF-κB, STAT6, and HDAC2 signaling pathways.[1] Additionally, like other dihydroxyflavones, it is being investigated for its anti-inflammatory effects.[2][3] Structurally similar compounds, such as 7,8-dihydroxyflavone (7,8-DHF), are well-studied for their neuroprotective effects, primarily through the activation of the TrkB receptor, mimicking the action of brain-derived neurotrophic factor (BDNF).[4][5][6][7][8] This has led to research into its potential for treating neurodegenerative diseases and neuropsychiatric disorders.[4][9][10]

Quantitative Data

The following table summarizes the key quantitative data for 7,4'-DHF and the related compound 7,8-DHF from various in vitro and in vivo studies.

CompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference
This compound MUC5AC gene expression inhibitionNCI-H292 human airway epithelial cells1.4 µM[1]
7,8-Dihydroxyflavone PDXP inhibitionIn vitro enzyme assay~10 µM (for NT5C1A)[11]
7,8-Dihydroxyflavone PGP inhibitionIn vitro enzyme assay4.8 µM[11]
7-hydroxy-4'-methoxyflavone Cytotoxicity vs. HeLa cellsHeLa (cervical cancer)25.73 µg/mL[12]
7-hydroxy-4'-methoxyflavone Cytotoxicity vs. WiDr cellsWiDr (colon cancer)83.75 µg/mL[12]
7-hydroxy-4'-methoxyflavanone Cytotoxicity vs. HeLa cellsHeLa (cervical cancer)40.13 µg/mL[12]
7-hydroxy-4'-methoxyflavanone Cytotoxicity vs. WiDr cellsWiDr (colon cancer)37.85 µg/mL[12]
6,3´,4´-Trihydroxyflavone Nitric Oxide (NO) suppression (2D)RAW264.7 macrophages22.1 µM[13]
7,3´,4´-Trihydroxyflavone Nitric Oxide (NO) suppression (2D)RAW264.7 macrophages26.7 µM[13]
6,3´,4´-Trihydroxyflavone Nitric Oxide (NO) suppression (3D)RAW264.7 macrophages35.6 µM[13]
7,3´,4´-Trihydroxyflavone Nitric Oxide (NO) suppression (3D)RAW264.7 macrophages48.6 µM[13]

Signaling Pathways

This compound Signaling Pathway

7,4'-DHF has been shown to inhibit MUC5AC gene expression by suppressing the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6), while enhancing the expression of Histone Deacetylase 2 (HDAC2).[1]

G DHF This compound NFkB NF-κB Activation DHF->NFkB inhibits STAT6 STAT6 Activation DHF->STAT6 inhibits HDAC2 HDAC2 Expression DHF->HDAC2 enhances MUC5AC MUC5AC Gene Expression NFkB->MUC5AC STAT6->MUC5AC HDAC2->MUC5AC inhibits

7,4'-DHF signaling pathway in MUC5AC inhibition.
7,8-Dihydroxyflavone Signaling Pathway (for reference)

The closely related 7,8-DHF acts as a TrkB agonist, mimicking BDNF and activating downstream neuroprotective pathways, including the PI3K/Akt and MAPK/ERK pathways.[4][14][15]

G DHF 7,8-Dihydroxyflavone TrkB TrkB Receptor DHF->TrkB activates PI3K PI3K TrkB->PI3K MAPK MAPK TrkB->MAPK Akt Akt PI3K->Akt Neuroprotection Neuronal Survival, Growth, and Plasticity Akt->Neuroprotection ERK ERK MAPK->ERK ERK->Neuroprotection

7,8-DHF activation of the TrkB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of 7,4'-DHF. Some protocols for the well-characterized 7,8-DHF are also included for reference and potential adaptation.

Cell Culture and Treatment

Objective: To assess the in vitro effects of 7,4'-DHF on a specific cell line.

Materials:

  • NCI-H292 human airway epithelial cells (or other relevant cell line)

  • RPMI-1640 medium (or appropriate medium for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation (optional)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in culture plates at a desired density (e.g., 1 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

  • Serum Starvation: Before treatment, starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.

  • 7,4'-DHF Treatment: Prepare working solutions of 7,4'-DHF in the serum-free medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid toxicity. Treat the cells with various concentrations of 7,4'-DHF (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 24 hours).

  • Stimulation (Optional): If studying inhibitory effects, stimulate the cells with an agonist like PMA (e.g., 10 ng/mL) for a specific time (e.g., 24 hours) in the presence or absence of 7,4'-DHF.

  • Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for Western blotting, or cell viability assays).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of 7,4'-DHF.

Materials:

  • Cells treated with 7,4'-DHF in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Treatment: Following the cell culture and treatment protocol (4.1), ensure the final volume in each well of the 96-well plate is 100 µL.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Western Blotting for Protein Expression

Objective: To analyze the effect of 7,4'-DHF on the expression of specific proteins (e.g., p-NF-κB, p-STAT6, HDAC2).

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Studies (Adapted from 7,8-DHF Protocols)

Objective: To evaluate the in vivo efficacy of 7,4'-DHF in an animal model (e.g., a mouse model of asthma or neurodegeneration).

Materials:

  • Appropriate animal model (e.g., ovalbumin-induced asthma model in mice)

  • This compound

  • Vehicle (e.g., saline, DMSO, or corn oil)

  • Administration tools (e.g., oral gavage needles, intraperitoneal injection syringes)

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into different groups (e.g., vehicle control, 7,4'-DHF low dose, 7,4'-DHF high dose).

  • Drug Administration: Prepare the 7,4'-DHF solution in the appropriate vehicle. Administer the compound to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection) at a specific dose (e.g., 5 mg/kg) and frequency.[5][15]

  • Induction of Disease Model: Induce the disease model according to established protocols (e.g., ovalbumin sensitization and challenge for asthma).

  • Behavioral or Physiological Assessments: Perform relevant behavioral tests or physiological measurements at specified time points to assess the effects of the treatment.

  • Sample Collection: At the end of the study, euthanize the animals and collect tissues or fluids (e.g., bronchoalveolar lavage fluid, brain tissue) for further analysis.[1]

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cell_culture Cell Culture & Seeding treatment 7,4'-DHF Treatment cell_culture->treatment viability MTT Assay treatment->viability protein Western Blotting treatment->protein gene RT-qPCR treatment->gene data_analysis Data Analysis & Interpretation viability->data_analysis protein->data_analysis gene->data_analysis animal_model Animal Model Preparation drug_admin 7,4'-DHF Administration animal_model->drug_admin assessment Behavioral/Physiological Assessment drug_admin->assessment sample_collection Tissue/Fluid Collection assessment->sample_collection sample_collection->data_analysis

General experimental workflow for 7,4'-DHF studies.

References

Application Notes and Protocols for 7,4'-Dihydroxyflavone Enzyme Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone is a flavonoid compound that has garnered significant interest in the scientific community for its potential therapeutic properties. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting effects. This document provides detailed application notes and protocols for studying the enzyme inhibition kinetics of this compound, with a focus on its inhibitory effects on aromatase and its role in the modulation of signaling pathways involved in MUC5AC expression.

Recent studies have identified this compound as a potent inhibitor of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis.[1][2] This makes it a promising candidate for research in hormone-dependent cancers. Additionally, this compound has been shown to inhibit the expression of MUC5AC, a mucin protein implicated in respiratory diseases, through the modulation of NF-κB and STAT6 signaling pathways.

These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound, offering detailed experimental protocols, data presentation guidelines, and visual representations of the relevant biological pathways.

Data Presentation

The following table summarizes the quantitative data for the enzyme inhibitory activity of this compound.

Enzyme/TargetInhibitorIC50 ValueKi ValueInhibition TypeReference
AromataseThis compound2.0 µMNot ReportedCompetitive[1]
Aromatase7-Hydroxyflavone*0.5 µM0.25 µMCompetitive[1]
MUC5AC Gene ExpressionThis compound1.4 µMNot Applicable-

Experimental Protocols

Aromatase Inhibition Kinetics Assay (Fluorometric Method)

This protocol is adapted from commercially available aromatase inhibitor screening kits and is designed to determine the inhibitory potential of this compound on human recombinant aromatase.

Materials:

  • Human recombinant aromatase (e.g., from insect cells)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound (test inhibitor)

  • Letrozole (positive control inhibitor)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader with excitation/emission wavelengths of ~485/528 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a stock solution of the positive control, letrozole.

    • Prepare the aromatase enzyme solution in assay buffer to the desired concentration.

    • Prepare the substrate and NADPH regenerating system solutions according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the test wells.

    • Add 10 µL of the positive control solution to the positive control wells.

    • Add 10 µL of assay buffer containing the same concentration of DMSO as the test compound to the no-inhibitor control wells.

    • Add 10 µL of the aromatase enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 30 µL of the substrate/NADPH regenerating system mixture to all wells.

    • Immediately measure the fluorescence in kinetic mode at 37°C for at least 30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.

Experimental_Workflow_Aromatase_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Aromatase Enzyme - Substrate & NADPH - 7,4'-DHF Dilutions - Controls Plate Dispense Reagents into 96-well Plate Reagents->Plate Incubate Pre-incubate Enzyme with Inhibitor (15 min) Plate->Incubate React Initiate Reaction with Substrate/NADPH Incubate->React Measure Measure Fluorescence (Kinetic Mode) React->Measure Calculate Calculate Reaction Rates (V) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 (Dose-Response Curve) Inhibition->IC50 Kinetics Determine Ki and Inhibition Type Inhibition->Kinetics

Caption: Experimental workflow for the aromatase inhibition kinetics assay.

MUC5AC Expression Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on MUC5AC gene expression in a human airway epithelial cell line.

Materials:

  • Human airway epithelial cell line (e.g., NCI-H292)

  • Cell culture medium and supplements

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents (e.g., SYBR Green)

  • Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)

  • Cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Culture NCI-H292 cells in the appropriate medium until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with PMA (e.g., 10 ng/mL) for 24 hours to induce MUC5AC expression. Include a vehicle control (DMSO) and a stimulated control without the inhibitor.

  • RNA Extraction and Reverse Transcription:

    • After the treatment period, harvest the cells and extract total RNA using a suitable method.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, MUC5AC-specific primers, and a housekeeping gene's primers for normalization.

    • Run the qPCR reactions in triplicate for each sample.

  • Data Analysis:

    • Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

    • Determine the percentage of inhibition of MUC5AC expression for each concentration of this compound compared to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways

Aromatase Signaling Pathway

Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition by this compound can have significant effects on hormone-dependent cellular processes.

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene Estrogen-Responsive Gene Expression ER->Gene Proliferation Cell Proliferation & Growth Gene->Proliferation Inhibitor This compound Inhibitor->Aromatase

Caption: Aromatase signaling pathway and its inhibition by this compound.

NF-κB and STAT6 Signaling Pathway in MUC5AC Expression

The expression of MUC5AC is regulated by complex signaling networks, including the NF-κB and STAT6 pathways. This compound has been shown to suppress MUC5AC expression by inhibiting these pathways.

MUC5AC_Signaling_Pathway cluster_stimuli Stimuli cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events Stimulant Inflammatory Stimuli (e.g., PMA, IL-4) IKK IKK Activation Stimulant->IKK JAK JAK Activation Stimulant->JAK IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB MUC5AC_Gene MUC5AC Gene NFkB->MUC5AC_Gene STAT6 STAT6 Phosphorylation & Dimerization JAK->STAT6 STAT6->MUC5AC_Gene Transcription Transcription MUC5AC_Gene->Transcription MUC5AC_mRNA MUC5AC mRNA Transcription->MUC5AC_mRNA MUC5AC_Protein MUC5AC Protein (Mucus Production) MUC5AC_mRNA->MUC5AC_Protein Inhibitor This compound Inhibitor->NFkB Inhibitor->STAT6

Caption: NF-κB and STAT6 signaling in MUC5AC expression, inhibited by 7,4'-DHF.

References

Determining the Cytotoxicity of 7,4'-Dihydroxyflavone: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 7,4'-dihydroxyflavone, a flavonoid compound of interest for its potential therapeutic properties. This document outlines detailed protocols for key cell-based assays, presents data on related compounds to inform experimental design, and illustrates the underlying cellular pathways.

Introduction to this compound and Cytotoxicity Assessment

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids have garnered significant attention in drug discovery for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Assessing the cytotoxicity of this compound is a critical first step in evaluating its therapeutic potential and understanding its mechanism of action. This involves determining the concentration at which the compound induces cell death and elucidating the cellular pathways involved.

This document details the application of three common cell-based assays to determine the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Data Presentation: Cytotoxicity of Structurally Related Flavonoids

While specific cytotoxic data for this compound is emerging, the following tables summarize the half-maximal inhibitory concentration (IC50) values and mechanistic details for the structurally similar compound, 7,8-dihydroxyflavone, across various cancer cell lines. This data serves as a valuable reference for designing dose-response studies for this compound.

Table 1: IC50 Values of 7,8-Dihydroxyflavone in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)
HUH-7Human HepatocarcinomaAlamar Blue48 hours177.6[1][2]
U937Human LeukemiaMTT72 hours70[1][2]
Oral Squamous Cancer CellsOral Squamous CarcinomaMTTNot Specified~40[1][2]
B16F10Murine MelanomaMTTNot Specified9.04[1][2]
Preadipocyte CellsNot ApplicableMTTNot Specified>50[1][2]

Table 2: Mechanistic Insights into 7,8-Dihydroxyflavone-Induced Apoptosis

Cell LineKey Findings
HUH-7Increased early (4.56-fold) and late-stage (3-fold) apoptosis.[1][2]
HUH-7Increased expression of cleaved-caspase-3 and decreased expression of Bcl-2.[1][3]
Oral Squamous Cancer CellsInduced apoptosis by modulating the cell cycle and suppressing anti-apoptotic proteins.
Leukemia CellsCaused cell death by blocking the G1 phase of the cell cycle.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and can be adapted for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a reliable indicator of cytotoxicity that results in the loss of membrane integrity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare a set of wells for a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer) controls.

LDH_Assay_Workflow cluster_prep Preparation cluster_sample Sample Collection cluster_reaction LDH Reaction seed_and_treat Seed Cells & Treat with Compound centrifuge Centrifuge Plate seed_and_treat->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt Incubate 30 min (RT) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer compounds. It can be assessed through various methods, including Annexin V staining for early apoptosis and caspase activity assays for the execution phase.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Pathway flavonoid This compound bcl2 Bcl-2 Family Regulation (e.g., decreased Bcl-2) flavonoid->bcl2 Induces caspase_activation Caspase Activation (e.g., Caspase-3/7) bcl2->caspase_activation Mitochondrial Pathway apoptosis Apoptosis caspase_activation->apoptosis Execution Phase

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

Materials:

  • This compound stock solution

  • 96-well opaque plates

  • Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal is directly proportional to the amount of active caspase-3/7. Normalize the results to the vehicle control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the cytotoxicity of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its underlying mechanisms. The data on the structurally similar 7,8-dihydroxyflavone suggests that apoptosis induction via caspase activation is a likely mechanism of action, providing a strong starting point for more detailed mechanistic studies. These assays are fundamental for the preclinical evaluation of this compound as a potential therapeutic agent.

References

Application Note: Preparation of 7,4'-Dihydroxyflavone Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxyflavone (7,4'-DHF) is a natural flavonoid found in plants such as Glycyrrhiza uralensis and is recognized for its diverse biological activities, including potent anti-inflammatory and antioxidant properties.[1][2] It has been shown to inhibit eotaxin/CCL11 production and MUC5AC mucus gene expression, making it a compound of interest in respiratory and inflammatory disease research.[2][3][4] Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for 7,4'-DHF due to its high solubilizing capacity for flavonoids. This document provides a detailed protocol for the preparation, storage, and use of 7,4'-DHF stock solutions in DMSO.

Physicochemical Properties and Solubility

Proper preparation of 7,4'-DHF solutions begins with an understanding of its key properties. The following table summarizes essential quantitative data for this compound.

PropertyValueReference(s)
CAS Number 2196-14-7[1][5][6]
Molecular Formula C₁₅H₁₀O₄[1][5][6][7]
Molecular Weight 254.24 g/mol [2][5][6][7]
Appearance Solid, Pale Yellow Powder[1][8]
Purity (Typical) ≥98%[1]
Solubility in DMSO Up to 100 mg/mL (approx. 393 mM)[7]
Storage (Powder) 3 years at -20°C[2][7]
Storage (in DMSO) 1 year at -80°C; 1 month at -20°C[2]

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions
  • This compound : This compound should be considered hazardous until more toxicological information is available. Avoid inhalation, ingestion, or contact with skin and eyes. Review the Safety Data Sheet (SDS) before use.

  • DMSO : DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Always wear nitrile gloves and handle it within a chemical fume hood.

Protocol for Preparing a 100 mM Stock Solution

This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as needed.

  • Calculation :

    • Determine the mass of 7,4'-DHF needed using the formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 100 mM solution: Mass (mg) = 0.1 mol/L x 0.001 L x 254.24 g/mol x 1000 mg/g = 25.42 mg

  • Weighing :

    • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh 25.42 mg of 7,4'-DHF powder directly into the tube.

  • Dissolution :

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Close the cap tightly and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If particles are still visible, sonicate the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[7] Gentle warming in a water bath (up to 60°C) can also aid in dissolving flavonoids but should be used cautiously.[9]

    • Ensure the final solution is clear and free of any precipitate before proceeding.

G Workflow for Stock Solution Preparation A 1. Calculate Mass (e.g., 25.42 mg for 1 mL of 100 mM) B 2. Weigh Compound into a sterile tube A->B C 3. Add Anhydrous DMSO (e.g., 1 mL) B->C D 4. Dissolve Completely (Vortex / Sonicate) C->D E 5. Visually Verify (Clear Solution) D->E F 6. Dispense Aliquots (e.g., 10-50 µL) E->F G 7. Store Appropriately (-80°C Long-Term) F->G

Caption: Workflow for preparing this compound stock solution.
Aliquoting and Storage

  • To preserve the stability of the stock solution and avoid repeated freeze-thaw cycles, dispense the solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes.[2][10]

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • For long-term storage (up to 1 year), store the aliquots at -80°C.[2]

  • For short-term storage (up to 1 month), store at -20°C.[2]

Preparation of Working Solutions for Cell Culture

Flavonoids are prone to precipitation when a concentrated DMSO stock is diluted into aqueous media.[9][11] The following steps help mitigate this issue.

  • Determine Final Concentration : Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Dilution Method :

    • Warm the required aliquot of the 100 mM stock solution and your cell culture medium to room temperature or 37°C.

    • Add the small volume of the DMSO stock solution directly to the larger volume of cell culture medium while gently vortexing or swirling the medium. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[12]

    • Never add the aqueous medium to the concentrated DMSO stock.

  • Control : Always prepare a vehicle control using the same final concentration of DMSO in the medium as is present in the experimental samples.

Application: Signaling Pathway Inhibition

7,4'-DHF has been shown to inhibit mucus production by modulating key inflammatory signaling pathways.[3] For researchers in drug development, understanding this mechanism is crucial. 7,4'-DHF suppresses the activation of NF-κB and STAT6 while enhancing the expression of HDAC2, leading to a downstream reduction in MUC5AC gene expression and protein production.[3]

G Simplified Signaling Pathway of 7,4'-DHF Action stim Stimulants (e.g., PMA) nfkB NF-κB Activation stim->nfkB stat6 STAT6 Activation stim->stat6 dhf This compound dhf->nfkB dhf->stat6 hdac2 HDAC2 Expression dhf->hdac2 muc5ac MUC5AC Gene Expression nfkB->muc5ac stat6->muc5ac hdac2->muc5ac mucus Mucus Production & Secretion muc5ac->mucus

Caption: 7,4'-DHF inhibits MUC5AC expression via NF-κB, STAT6, and HDAC2.

References

Application of 7,4'-Dihydroxyflavone in Immunology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid compound that has demonstrated significant potential in the field of immunology. As a naturally occurring molecule, it has garnered interest for its anti-inflammatory and immunomodulatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the immunological effects of 7,4'-DHF. The information presented here is intended to guide the design and execution of experiments to explore its therapeutic potential.

Application Notes

This compound has been shown to exert its effects through various mechanisms, primarily centered around the inhibition of pro-inflammatory pathways and mediators. Key research applications include:

  • Anti-inflammatory Effects: 7,4'-DHF has been demonstrated to possess anti-inflammatory properties, making it a candidate for studies on inflammatory diseases.

  • Inhibition of Mucus Overproduction: Research has highlighted its ability to inhibit the expression and secretion of MUC5AC, a key mucin involved in the pathophysiology of obstructive lung diseases like asthma.[1]

  • Modulation of Chemokine Production: 7,4'-DHF can suppress the production of eotaxin-1, a chemokine crucial for the recruitment of eosinophils in allergic inflammation.

  • Investigation of Signaling Pathways: It serves as a tool to probe the role of specific signaling pathways, notably the NF-κB and STAT6 pathways, in inflammatory and allergic responses.[1]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound in various immunological assays.

TargetCell Line/ModelAssayIC50Reference
MUC5AC Gene ExpressionNCI-H292 (human airway epithelial cells)PMA-stimulated MUC5AC expression1.4 µM[1]
Eotaxin-1 SecretionHFL-1 (human fetal lung fibroblasts)IL-4/TNF-α stimulated eotaxin-1 secretion0.21 µg/mL

Signaling Pathways

This compound has been shown to modulate key inflammatory signaling pathways. The diagram below illustrates the inhibitory effect of 7,4'-DHF on the NF-κB and STAT6 pathways, leading to the downregulation of MUC5AC expression.

G cluster_stimulus Inflammatory Stimuli (e.g., PMA) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus PMA IKK IKK Stimulus->IKK activates STAT6 STAT6 Stimulus->STAT6 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to MUC5AC_gene MUC5AC Gene NFkB_nuc->MUC5AC_gene activates transcription pSTAT6 p-STAT6 STAT6->pSTAT6 phosphorylates pSTAT6->MUC5AC_gene activates transcription MUC5AC_protein MUC5AC Protein (Mucus) MUC5AC_gene->MUC5AC_protein translation DHF This compound DHF->IKK inhibits DHF->pSTAT6 inhibits

Caption: Inhibition of NF-κB and STAT6 signaling by 7,4'-DHF.

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound in immunology research.

Protocol 1: Determination of MUC5AC Expression in Airway Epithelial Cells

This protocol describes how to assess the inhibitory effect of 7,4'-DHF on MUC5AC protein expression in a human airway epithelial cell line (NCI-H292) stimulated with phorbol 12-myristate 13-acetate (PMA).

Materials:

  • NCI-H292 cells (ATCC® CRL-1848™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-MUC5AC antibody

  • Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture NCI-H292 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of 7,4'-DHF (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with PMA (e.g., 100 ng/mL) for 24 hours. A non-stimulated control group should be included.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MUC5AC antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the MUC5AC band intensity to the loading control.

    • Calculate the percentage inhibition of MUC5AC expression by 7,4'-DHF compared to the PMA-stimulated control.

Protocol 2: In Vivo Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol outlines a common method to induce an allergic asthma phenotype in mice to evaluate the therapeutic potential of 7,4'-DHF in vivo.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound (prepared for in vivo administration, e.g., in a solution of PBS with a small percentage of DMSO and Tween 80)

  • Methacholine

  • Whole-body plethysmography system

  • Materials for bronchoalveolar lavage (BAL) fluid collection

  • Materials for cell counting and differential analysis

  • ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of sterile saline.

    • A control group should receive i.p. injections of saline with alum.

  • Challenge and Treatment:

    • From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.

    • Administer 7,4'-DHF (e.g., at various doses) or vehicle to the treatment and control groups, respectively, via an appropriate route (e.g., oral gavage or i.p. injection) 1 hour before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 24, measure AHR using a whole-body plethysmography system.

    • Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • On day 25, euthanize the mice and perform a tracheotomy.

    • Instill and aspirate ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs to collect BAL fluid.

    • Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Use the supernatant for cytokine analysis by ELISA.

    • Resuspend the cell pellet and perform a total cell count.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis:

    • Analyze AHR data by comparing Penh values between groups at each methacholine concentration.

    • Compare total and differential cell counts in the BAL fluid between groups.

    • Compare cytokine levels in the BAL fluid supernatant between groups.

Protocol 3: NF-κB Activation Assay (Western Blot for p-p65)

This protocol details the assessment of NF-κB activation by measuring the phosphorylation of the p65 subunit in response to a stimulus and the inhibitory effect of 7,4'-DHF.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable immune cells)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • PBS

  • Nuclear and cytoplasmic extraction kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer

  • Primary antibody: anti-phospho-NF-κB p65 (Ser536) antibody

  • Primary antibody: anti-NF-κB p65 antibody

  • Primary antibody: anti-Lamin B1 (nuclear marker) or anti-α-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with 7,4'-DHF or vehicle for 1 hour.

    • Stimulate cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30-60 minutes).

  • Nuclear and Cytoplasmic Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Extract nuclear and cytoplasmic proteins using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of both nuclear and cytoplasmic fractions.

  • Western Blotting:

    • Perform Western blotting as described in Protocol 1, loading equal amounts of nuclear and cytoplasmic proteins in separate lanes.

    • Probe one membrane with anti-phospho-NF-κB p65 antibody and another with anti-NF-κB p65 antibody.

    • Probe for Lamin B1 in the nuclear fractions and α-Tubulin in the cytoplasmic fractions to confirm the purity of the fractions and for loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-p65 and total p65 in the nuclear and cytoplasmic fractions.

    • Analyze the ratio of nuclear to cytoplasmic p65 and the level of phosphorylated p65 in the nucleus to determine the extent of NF-κB activation and its inhibition by 7,4'-DHF.

G cluster_workflow Experimental Workflow: Assessing 7,4'-DHF Effects A Cell Culture (e.g., NCI-H292, RAW 264.7) B Pre-treatment with This compound A->B C Stimulation (e.g., PMA, LPS) B->C D Sample Collection (Lysates, Supernatants) C->D E Western Blot (MUC5AC, p-p65) D->E F ELISA (Cytokines, Chemokines) D->F G Data Analysis (Quantification, Statistical Tests) E->G F->G

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for the Development of a 7,4'-Dihydroxyflavone-Based Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyflavone (7,4'-DHF), a naturally occurring flavonoid isolated from plants such as Glycyrrhiza uralensis (licorice), has emerged as a promising candidate for therapeutic development due to its diverse biological activities.[1][2] This document provides a comprehensive overview of 7,4'-DHF, including its known mechanisms of action, quantitative data from preclinical studies, and detailed protocols for key in vitro experiments. These application notes are intended to guide researchers in the evaluation and development of 7,4'-DHF as a potential therapeutic agent for various inflammatory and metabolic disorders.

Chemical Structure and Properties:

  • Synonyms: 7,4'-DHF, 4',7-Dihydroxyflavone

  • Molecular Formula: C₁₅H₁₀O₄[1][2]

  • Molecular Weight: 254.24 g/mol [1][2]

  • CAS Number: 2196-14-7[1][2]

Mechanisms of Action and Therapeutic Potential

7,4'-DHF exhibits a range of biological effects that suggest its potential application in treating diseases characterized by inflammation, mucus hypersecretion, and oxidative stress.

  • Anti-inflammatory and Immunomodulatory Effects: 7,4'-DHF has been shown to inhibit the production of eotaxin/CCL-11, a key chemoattractant for eosinophils, suggesting its utility in eosinophilic inflammatory conditions like asthma.[3][4][5][6][7][8] This inhibition is mediated, at least in part, through the regulation of the STAT6 signaling pathway.[3][4][5][6][8] Furthermore, 7,4'-DHF influences the NF-κB signaling pathway, a central regulator of inflammation.[6][9][10]

  • Inhibition of Mucus Hypersecretion: A significant finding is the ability of 7,4'-DHF to inhibit the gene expression, production, and secretion of MUC5AC, a major component of mucus in the airways.[2][6][9][10][11] This action is mediated through the modulation of NF-κB, STAT6, and HDAC2.[6][9][10] This positions 7,4'-DHF as a potential therapeutic for obstructive lung diseases where mucus overproduction is a key pathological feature.[9][10]

  • Enzyme Inhibition: 7,4'-DHF is an inhibitor of rat lens aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[12]

  • Antioxidant Activity: The flavonoid structure of 7,4'-DHF contributes to its antioxidant properties, including the ability to scavenge free radicals.[12]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: In Vitro Inhibitory Activities of this compound

Target/AssayCell Line/SystemIC₅₀ ValueReference(s)
MUC5AC Gene Expression & Mucus ProductionNCI-H292 Human Airway Epithelial Cells1.4 µM[2][6][9]
Eotaxin/CCL11 and CBR1 InhibitionHuman Lung Fibroblasts0.28 µM[7]
Rat Lens Aldose ReductaseEnzyme Assay3.8 µM[12]
Leishmania donovani amastigotesIn vitro culture11.1 µg/mL[12]
Trypanosoma brucei rhodesienseIn vitro culture6.9 µg/mL[12]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic effects of 7,4'-DHF on target cells and to establish a safe concentration range for subsequent in vitro assays.

Workflow for MTT Assay:

MTT_Workflow plate_cells Plate cells in a 96-well plate incubate_cells Incubate overnight plate_cells->incubate_cells treat_cells Treat cells with varying concentrations of 7,4'-DHF incubate_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • This compound (dissolved in DMSO)

  • Target cell line (e.g., NCI-H292, human lung fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14][15][16][17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13][16][17]

  • Prepare serial dilutions of 7,4'-DHF in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared 7,4'-DHF dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14][15][16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][14]

  • Read the absorbance at 570 nm using a microplate reader.[14][16]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: MUC5AC Production Inhibition Assay (ELISA)

This protocol measures the inhibitory effect of 7,4'-DHF on MUC5AC protein production in airway epithelial cells.

Workflow for MUC5AC ELISA:

MUC5AC_ELISA_Workflow plate_cells Plate NCI-H292 cells pre_treat Pre-treat with 7,4'-DHF plate_cells->pre_treat stimulate_cells Stimulate with PMA pre_treat->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant elisa Perform MUC5AC ELISA on supernatant collect_supernatant->elisa analyze_data Analyze results elisa->analyze_data

Caption: Workflow for measuring MUC5AC inhibition by ELISA.

Materials:

  • NCI-H292 cells

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Human MUC5AC ELISA kit

  • Cell culture reagents and plates

Procedure:

  • Plate NCI-H292 cells and grow to confluency.

  • Pre-treat the cells with non-toxic concentrations of 7,4'-DHF for 30 minutes.[2]

  • Stimulate the cells with PMA (e.g., 10 ng/mL) for 24 hours to induce MUC5AC production.[2]

  • Collect the cell culture supernatants.

  • Perform the MUC5AC ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of MUC5AC.

  • Determine the percentage inhibition of MUC5AC production by 7,4'-DHF compared to the PMA-stimulated control.

Protocol 3: Eotaxin/CCL11 Inhibition Assay (ELISA)

This protocol quantifies the inhibition of eotaxin/CCL11 secretion from human lung fibroblasts.

Workflow for Eotaxin/CCL11 ELISA:

Eotaxin_ELISA_Workflow plate_cells Plate human lung fibroblasts co_culture Co-culture with 7,4'-DHF and stimuli (e.g., IL-4/TNF-α) plate_cells->co_culture incubate Incubate for 24-72 hours co_culture->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform Eotaxin/CCL11 ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze

Caption: Workflow for measuring Eotaxin/CCL11 inhibition by ELISA.

Materials:

  • Human lung fibroblast-1 (HLF-1) cells

  • This compound

  • Recombinant human IL-4 and TNF-α

  • Human Eotaxin/CCL11 ELISA kit[14]

Procedure:

  • Culture HLF-1 cells in appropriate medium.

  • Treat the cells with 7,4'-DHF in the presence or absence of IL-4 and TNF-α to stimulate eotaxin production.[3][4][8]

  • Incubate for 24 to 72 hours.

  • Collect the cell culture supernatants.

  • Perform the Eotaxin/CCL11 ELISA on the supernatants according to the manufacturer's protocol.[14]

  • Measure the absorbance and calculate the eotaxin/CCL11 concentration.

  • Determine the inhibitory effect of 7,4'-DHF.

Protocol 4: Aldose Reductase Inhibition Assay

This enzymatic assay determines the inhibitory activity of 7,4'-DHF on aldose reductase.

Workflow for Aldose Reductase Inhibition Assay:

Aldose_Reductase_Workflow prepare_reagents Prepare reaction mixture (buffer, NADPH, enzyme) add_inhibitor Add 7,4'-DHF or control prepare_reagents->add_inhibitor initiate_reaction Add substrate (e.g., DL-glyceraldehyde) add_inhibitor->initiate_reaction monitor_absorbance Monitor decrease in absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_inhibition Calculate % inhibition monitor_absorbance->calculate_inhibition

Caption: Workflow for the aldose reductase inhibition assay.

Materials:

  • Rat lens aldose reductase (partially purified)

  • This compound

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme preparation.

  • Add varying concentrations of 7,4'-DHF or a known inhibitor (e.g., quercetin) to the reaction mixture.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction and determine the percentage of inhibition by 7,4'-DHF.

  • The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of 7,4'-DHF.

Protocol 5: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging capacity of 7,4'-DHF.

Workflow for DPPH Assay:

DPPH_Workflow prepare_solutions Prepare 7,4'-DHF solutions and DPPH solution mix_solutions Mix 7,4'-DHF with DPPH solution prepare_solutions->mix_solutions incubate Incubate in the dark mix_solutions->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_scavenging Calculate scavenging activity measure_absorbance->calculate_scavenging

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[4]

  • Prepare various concentrations of 7,4'-DHF and a positive control in the same solvent.

  • Add the 7,4'-DHF solutions to the DPPH solution and mix well.[4]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[18]

  • Measure the absorbance of the solutions at 517 nm.[4]

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with 7,4'-DHF.

Signaling Pathway Analysis

The inhibitory effects of this compound on inflammatory and mucus production pathways can be further elucidated by examining key signaling molecules.

NF-κB and STAT6 Activation

The activation of NF-κB and STAT6 can be assessed by Western blotting for the phosphorylated forms of key proteins in the respective pathways.

Signaling Pathway of 7,4'-DHF in Inhibiting MUC5AC and Eotaxin:

DHF_Signaling cluster_stimuli Inflammatory Stimuli (e.g., PMA, IL-4/TNF-α) cluster_pathways Intracellular Signaling cluster_targets Gene Expression PMA PMA NFkB_pathway NF-κB Pathway PMA->NFkB_pathway Cytokines IL-4/TNF-α STAT6_pathway STAT6 Pathway Cytokines->STAT6_pathway MUC5AC MUC5AC NFkB_pathway->MUC5AC STAT6_pathway->MUC5AC Eotaxin Eotaxin/CCL11 STAT6_pathway->Eotaxin DHF This compound DHF->NFkB_pathway DHF->STAT6_pathway

Caption: Proposed signaling pathway for 7,4'-DHF-mediated inhibition.

Western Blot Protocol for p-STAT6 and NF-κB p65:

  • Culture and treat cells with 7,4'-DHF and appropriate stimuli as described in the ELISA protocols.

  • Lyse the cells and collect total protein or nuclear/cytoplasmic fractions.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-STAT6 (Tyr641) or phospho-NF-κB p65 (Ser536). Also, probe for total STAT6 and total p65 as loading controls.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify band intensities to determine the change in phosphorylation levels.

Pharmacokinetics, Toxicology, and Formulation

Pharmacokinetics and Toxicology: Currently, there is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound. While some studies have investigated other flavonoids, this information is not directly transferable. It is crucial to conduct comprehensive preclinical ADME and toxicology studies to assess the safety and bioavailability of 7,4'-DHF before it can be considered for clinical development.

Formulation Strategies for Poorly Soluble Flavonoids: Like many flavonoids, this compound is expected to have low aqueous solubility, which can limit its oral bioavailability. Several formulation strategies can be employed to overcome this challenge:

  • Nanoparticle-based delivery systems: Encapsulating 7,4'-DHF in nanoparticles can improve its solubility, stability, and bioavailability.

  • Liposomal formulations: Liposomes can encapsulate hydrophobic compounds like 7,4'-DHF, enhancing their delivery and absorption.[19][20][][22]

  • Solid dispersions: Creating a solid dispersion of 7,4'-DHF in a hydrophilic carrier can improve its dissolution rate.

  • Prodrugs: Chemical modification of 7,4'-DHF to create a more soluble prodrug that is converted to the active form in vivo is another potential approach.

Further research is required to develop and optimize a suitable formulation for the effective delivery of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly for inflammatory and obstructive airway diseases. Its multifaceted mechanism of action, including the inhibition of key inflammatory mediators and mucus production, warrants further investigation. The protocols and data presented in these application notes provide a foundation for researchers to advance the preclinical development of this promising natural compound. However, the critical need for pharmacokinetic and toxicological data must be addressed to enable its translation to clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving 7,4'-Dihydroxyflavone Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,4'-dihydroxyflavone (7,4'-DHF). The information provided aims to address common challenges related to the solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound (7,4'-DHF) is a flavonoid compound found in plants like Glycyrrhiza uralensis. It has demonstrated various biological activities, including the inhibition of eotaxin/CCL11 and MUC5AC gene expression, making it a compound of interest for research in inflammatory and respiratory diseases.[1] However, like many flavonoids, 7,4'-DHF is poorly soluble in aqueous solutions, including cell culture media. This low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound. It has been reported to dissolve 7,4'-DHF at a concentration of up to 100 mg/mL.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines in culture?

A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. While some robust cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line. For sensitive or primary cells, a final DMSO concentration of 0.1% or lower is recommended.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Pre-warm the media: Warming the cell culture medium to 37°C before adding the 7,4'-DHF stock solution can help improve solubility.

  • Increase the volume of media: Adding the stock solution to a larger volume of media while vortexing or stirring can facilitate better dispersion and dissolution.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.

  • Use of a co-solvent: For in vivo studies, a mixture of solvents like DMSO, PEG300, and Tween-80 has been used to improve solubility. A similar, cell-culture compatible approach could be explored, though toxicity of these excipients on cells needs to be carefully evaluated.

  • Complexation with cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules like flavonoids, increasing their aqueous solubility. You can try pre-incubating 7,4'-DHF with a suitable cyclodextrin before adding it to your culture medium.

Troubleshooting Guide: Preparing this compound Working Solutions

This guide provides a step-by-step protocol for preparing a working solution of this compound for in vitro experiments, along with troubleshooting tips.

Experimental Protocol: Preparation of 7,4'-DHF Working Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 100 mM in DMSO):

    • Calculate the required mass of 7,4'-DHF powder to prepare your desired volume and concentration of the stock solution (Molecular Weight of 7,4'-DHF = 254.24 g/mol ).

    • Weigh the 7,4'-DHF powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of DMSO in the final culture, it is often helpful to make an intermediate dilution of the stock solution in cell culture medium.

    • For example, dilute your 100 mM stock solution 1:100 in pre-warmed (37°C) cell culture medium to get a 1 mM intermediate solution. This will have a DMSO concentration of 1%.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution (or the stock solution if not using an intermediate) to your desired final concentration in pre-warmed cell culture medium.

    • For example, to achieve a final concentration of 10 µM, you would dilute the 1 mM intermediate solution 1:100 in your final volume of pre-warmed media. The final DMSO concentration in this example would be 0.01%.

    • Add the diluted 7,4'-DHF solution to your cells immediately after preparation.

Troubleshooting Common Issues
Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in media The aqueous environment of the media causes the hydrophobic compound to come out of solution.1. Ensure the media is pre-warmed to 37°C. 2. Add the DMSO stock solution dropwise to the media while gently vortexing. 3. Perform serial dilutions in media instead of a single large dilution. 4. Consider using a carrier molecule like β-cyclodextrin.
Cloudiness or film formation in the well plate Compound is not fully dissolved or is precipitating over time.1. Visually inspect your stock solution for any undissolved particles before use. 2. Prepare fresh working solutions for each experiment. 3. Reduce the final concentration of 7,4'-DHF if possible.
Inconsistent experimental results Inaccurate concentration due to precipitation or degradation.1. Always prepare fresh working solutions. 2. Ensure complete dissolution at each dilution step. 3. Protect stock solutions from light and repeated freeze-thaw cycles.

Quantitative Solubility Data

Solvent System This compound Concentration Notes
100% DMSOUp to 100 mg/mL (approx. 393 mM)High solubility for stock solution preparation.
Cell Culture Medium + 0.5% DMSOLikely in the low micromolar (µM) rangeThe maximum achievable concentration without precipitation may vary depending on the specific medium composition and temperature. Empirical testing is recommended.
Cell Culture Medium + 0.1% DMSOLikely in the sub-micromolar to low micromolar (µM) rangeLower DMSO concentration will further limit the solubility. Careful preparation and immediate use are critical.

Signaling Pathways and Experimental Workflows

This compound has been shown to inhibit signaling pathways involved in inflammation, such as the NF-κB and STAT6 pathways.[1] Understanding these pathways can provide context for your in vitro studies.

NF-κB Signaling Pathway Inhibition by 7,4'-DHF

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes. 7,4'-DHF is suggested to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkBa-NF-kB IκBα-NF-κB Complex IKK Complex->IkBa-NF-kB phosphorylates IκBα IkBa IkBa Degradation IkBa->Degradation ubiquitination & degradation NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n translocation IkBa-NF-kB->IkBa IkBa-NF-kB->NF-kB releases 7,4'-DHF 7,4'-DHF 7,4'-DHF->IKK Complex inhibits Gene Transcription Pro-inflammatory Gene Transcription NF-kB_n->Gene Transcription activates STAT6_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor Receptor IL-4/IL-13->Receptor JAK JAK Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer dimerization 7,4'-DHF 7,4'-DHF 7,4'-DHF->JAK inhibits Gene Transcription Gene Transcription pSTAT6_dimer->Gene Transcription activates pSTAT6_dimer->Gene Transcription translocation Experimental_Workflow Start Start Weigh_DHF Weigh 7,4'-DHF Powder Start->Weigh_DHF Prepare_Stock Prepare High-Concentration Stock in DMSO Weigh_DHF->Prepare_Stock Store_Stock Store Stock Solution at -20°C or -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Pre-warmed Media Store_Stock->Prepare_Working Thaw aliquot Troubleshoot Precipitation? Prepare_Working->Troubleshoot Treat_Cells Treat Cells in Culture End End Treat_Cells->End Troubleshoot->Prepare_Working Yes, adjust protocol Troubleshoot->Treat_Cells No

References

stability of 7,4'-dihydroxyflavone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7,4'-dihydroxyflavone (7,4'-DHF). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 7,4'-DHF in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (7,4'-DHF) is a flavonoid compound that has been isolated from plants such as Glycyrrhiza uralensis.[1][2] It exhibits a range of biological activities, including the inhibition of eotaxin/CCL11 and carbonyl reductase 1 (CBR1).[2] It has been shown to suppress the production of eotaxin in human lung fibroblasts and decrease the expression of the MUC5AC gene, which is involved in mucus production.[2][3] Additionally, 7,4'-DHF possesses antioxidant properties, as demonstrated by its ability to scavenge DPPH radicals.[1]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

Proper preparation of the stock solution is critical for obtaining reproducible results. Due to its limited solubility in aqueous solutions, a stock solution of 7,4'-DHF should be prepared in an organic solvent.

Recommended Solvents and Storage:

SolventMaximum SolubilityStorage of Stock Solution
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL (for 7,8-DHF, a similar flavone)-80°C for up to 1 year; -20°C for up to 6 months (store under nitrogen)[4]
Dimethylformamide (DMF)~1 mg/mL[1]Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

It is recommended to use freshly opened, anhydrous grade DMSO for the best solubility.[5]

Stock Solution Preparation Workflow:

cluster_workflow Stock Solution Preparation Weigh_7,4'-DHF Weigh 7,4'-DHF powder Add_Solvent Add appropriate volume of organic solvent (e.g., DMSO) Weigh_7,4'-DHF->Add_Solvent Dissolve Dissolve completely (ultrasonication may be needed) Add_Solvent->Dissolve Sterilize Sterile filter (0.22 µm) Dissolve->Sterilize Aliquot Aliquot into sterile tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a this compound stock solution.

Q3: Is this compound stable in cell culture media?

While specific studies on the stability of this compound in various cell culture media are limited, evidence from related flavonoids suggests that instability can be a concern. For instance, quercetin, another flavonoid, has been shown to degrade in cell culture media.[6] However, a study on the structurally similar 7,8-dihydroxyflavone (7,8-DHF) indicated that it was stable in Hank's Balanced Salt Solution (HBSS) and was not significantly metabolized by Caco-2 cells over a 4-hour period.[7]

Factors that may influence the stability of 7,4'-DHF in cell culture media include:

  • Media Composition: Components in the media, such as metal ions, can catalyze the degradation of flavonoids.[6]

  • pH: The pH of the media can affect the rate of degradation.

  • Presence of Cells: Cellular enzymes may metabolize the compound.

  • Light and Temperature: Exposure to light and elevated temperatures can contribute to degradation.

It is advisable to perform a stability check of 7,4'-DHF in your specific cell culture media and conditions if you suspect degradation is affecting your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect Degradation of 7,4'-DHF: The compound may be unstable in your cell culture medium.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Minimize the exposure of the media containing 7,4'-DHF to light and heat.3. Consider conducting a time-course experiment to assess the stability of 7,4'-DHF under your experimental conditions (see Experimental Protocols).
Precipitation of 7,4'-DHF: The final concentration of the organic solvent (e.g., DMSO) may be too high, or the concentration of 7,4'-DHF may exceed its solubility in the media.1. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent toxicity and precipitation.2. Visually inspect the media for any signs of precipitation after adding the 7,4'-DHF working solution.3. Prepare a serial dilution of your stock solution to find the optimal working concentration.
Cell toxicity or death High concentration of 7,4'-DHF: The compound may be cytotoxic at higher concentrations.1. Perform a dose-response experiment to determine the optimal non-toxic working concentration of 7,4'-DHF for your cell line.2. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity.
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.1. Ensure the final concentration of the organic solvent is at a non-toxic level for your cells (typically ≤ 0.1% v/v).2. Include a vehicle control (media with the same concentration of the organic solvent but without 7,4'-DHF) in your experiments.
Poor cell attachment or growth General cell culture issues: Problems with cell passage number, confluency, or contamination.1. Use cells at a low passage number and ensure they are in the logarithmic growth phase.2. Regularly test your cell cultures for mycoplasma contamination.3. Ensure proper aseptic techniques to prevent microbial contamination.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol provides a general method to determine the stability of 7,4'-DHF in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of 7,4'-DHF in DMSO.

  • Spike the cell culture medium with 7,4'-DHF to the desired final concentration. Include a control with only the vehicle (DMSO).

  • Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point, remove a tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • Prepare the samples for HPLC analysis. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

  • Analyze the supernatant by HPLC. The mobile phase and gradient will need to be optimized for the separation of 7,4'-DHF from any degradation products. A common mobile phase for flavonoids is a gradient of acetonitrile and water with a small amount of acid.

  • Monitor the peak area of 7,4'-DHF at its maximum absorbance wavelength (λmax ≈ 330 nm[1]).

  • Plot the percentage of remaining 7,4'-DHF against time to determine its stability profile.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol can be used to verify the antioxidant activity of your 7,4'-DHF stock.

Materials:

  • This compound stock solution

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM). The solution should have a deep purple color.

  • Prepare serial dilutions of your 7,4'-DHF stock solution in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of your 7,4'-DHF dilutions to the wells. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with 7,4'-DHF.

Signaling Pathways

This compound and related flavonoids are known to modulate several key signaling pathways.

Nrf2 Signaling Pathway:

Flavonoids, including the similar compound 7,8-dihydroxyflavone, have been shown to activate the Nrf2 signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

cluster_nrf2 Nrf2 Signaling Pathway 7,4'-DHF This compound ROS Oxidative Stress (ROS) 7,4'-DHF->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Nrf2 pathway by this compound.

MAPK Signaling Pathway:

7,8-dihydroxyflavone, a structurally similar flavonoid, has been demonstrated to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK in the context of inflammation.[11]

cluster_mapk MAPK Signaling Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Mediators Inflammatory Mediators Transcription_Factors->Inflammatory_Mediators 7,4'-DHF This compound 7,4'-DHF->MAPK Inhibits Phosphorylation

Caption: Putative inhibition of the MAPK pathway by this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 7,4'-dihydroxyflavone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low drug loading in nanoparticles/liposomes Poor solubility of this compound in the chosen organic solvent or lipid matrix. Aggregation of the flavonoid during encapsulation. Improper ratio of drug to carrier material.1. Screen various organic solvents (e.g., ethanol, DMSO, acetone) to find one that best solubilizes this compound without destabilizing the formulation. 2. Optimize the drug-to-carrier ratio; start with a low ratio and incrementally increase it. 3. For nanoformulations, consider using a co-solvent system or adding a surfactant to improve solubility and prevent aggregation.
Inconsistent particle size in nanoformulations Inadequate mixing speed or sonication power. Temperature fluctuations during formulation. Aggregation of nanoparticles post-formation.1. Ensure consistent and optimized homogenization or sonication parameters (speed, time, power). 2. Precisely control the temperature throughout the formulation process. 3. Incorporate stabilizers such as poloxamers or PEGylated lipids into the formulation to prevent aggregation. 4. Purify the nanoparticle suspension through centrifugation or filtration to remove larger aggregates.
Poor in vitro dissolution rate of solid dispersion The drug is not fully in an amorphous state within the polymer matrix. Inappropriate carrier selection. High drug-to-carrier ratio leading to drug recrystallization.1. Confirm the amorphous state of this compound in the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). 2. Screen different hydrophilic carriers (e.g., PVP, PEG, HPMC) to find one that has good miscibility with the flavonoid.[1][2] 3. Lower the drug-to-carrier ratio to prevent oversaturation and subsequent crystallization.
High variability in in vivo pharmacokinetic data Inconsistent dosing volume or formulation concentration. Instability of the formulation in the gastrointestinal tract. Adherence of the compound to dosing equipment.1. Ensure accurate and consistent preparation of the dosing formulation and precise administration volumes based on animal weight. 2. Evaluate the stability of the formulation in simulated gastric and intestinal fluids. Consider enteric-coated capsules or nanoparticles with protective coatings. 3. Use low-adhesion materials for dosing syringes and tubes. Pre-treat equipment by rinsing with the formulation vehicle.
Low detection of this compound in plasma samples Inefficient extraction from plasma proteins. Degradation of the analyte during sample processing or storage. Low sensitivity of the analytical method.1. Optimize the protein precipitation and liquid-liquid or solid-phase extraction protocol. Test different organic solvents and pH conditions. 2. Add antioxidants (e.g., ascorbic acid) during sample collection and processing. Ensure samples are stored at -80°C and minimize freeze-thaw cycles. 3. Develop a sensitive LC-MS/MS method with a validated lower limit of quantification (LLOQ) suitable for expected plasma concentrations.

Frequently Asked Questions (FAQs)

1. Why does this compound have poor oral bioavailability?

Like many flavonoids, this compound's poor oral bioavailability is attributed to several factors:

  • Low Aqueous Solubility: Its hydrophobic structure limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, it likely undergoes significant metabolism in the intestines and liver, where enzymes conjugate the hydroxyl groups, leading to rapid elimination.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the intestinal lumen.

2. What are the main strategies to improve the oral bioavailability of this compound?

The primary strategies focus on enhancing its solubility and protecting it from premature metabolism. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes, nanostructured lipid carriers) can increase its surface area for dissolution, improve its stability, and facilitate its transport across the intestinal epithelium.[3][4]

  • Solid Dispersions: Creating a solid dispersion of the flavonoid in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous state.[1][2]

  • Prodrug Approach: Modifying the hydroxyl groups of this compound to create a more soluble or permeable prodrug that is converted back to the active form in the body is a potential strategy. This has been shown to be effective for the related compound 7,8-dihydroxyflavone.[5]

3. How do I choose the best formulation strategy?

The choice of formulation depends on the specific research goals and available resources.

  • For initial in vitro screening: Solid dispersions are often easier to prepare and can quickly assess the potential for dissolution enhancement.

  • For in vivo studies: Nanoformulations like liposomes or polymeric nanoparticles offer the advantage of protecting the drug from degradation and can be tailored for targeted delivery.

  • For long-term drug development: A prodrug approach might offer the most significant improvements in pharmacokinetics but requires considerable medicinal chemistry efforts.

4. What analytical techniques are suitable for quantifying this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and selectivity, a Mass Spectrometer (MS/MS) is the method of choice. A validated LC-MS/MS method is essential for accurately measuring the low concentrations of this compound and its metabolites expected in plasma and tissue samples after oral administration.

Quantitative Data on Bioavailability Enhancement Strategies

Specific in vivo pharmacokinetic data for this compound formulations is limited in publicly available literature. The following table provides data for the structurally similar isomer, 7,8-dihydroxyflavone, to illustrate the potential improvements that can be achieved with advanced formulation strategies.

Compound/Formulation Administration Route Dose Key Pharmacokinetic Parameters Oral Bioavailability (%) Reference
7,8-dihydroxyflavone (unformulated) Oral50 mg/kg (mice)Cmax: ~70 ng/mL, Tmax: 10 min~4.6%[5][6]
Prodrug (R13) of 7,8-dihydroxyflavone Oral36 mg/kg (mice)Releases 7,8-DHF with a longer half-life~10.5%[5][6]
Zein/Lactoferrin Nanoparticles with 7,8-dihydroxyflavone Not specifiedNot specifiedEnhanced stability and in vitro bioaccessibilityIn vivo data not provided[7]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8][9]

  • Purification:

    • Remove any unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general workflow for sample preparation and analysis. Note: This method would need to be specifically validated for this compound.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of methanol or acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and the product ions would be characteristic fragments determined by direct infusion.

Visualizations

Signaling Pathway

// Nodes DHF [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT6 [label="STAT6 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; HDAC2 [label="HDAC2 Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; MUC5AC [label="MUC5AC Gene Expression\n(Mucus Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DHF -> NFkB [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; DHF -> STAT6 [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; DHF -> HDAC2 [label="Enhances", color="#34A853", style=bold];

NFkB -> MUC5AC [label="Promotes"]; STAT6 -> MUC5AC [label="Promotes"]; HDAC2 -> MUC5AC [label="Inhibits", arrowhead=tee];

// Invisible edges for layout edge [style=invis]; NFkB -> STAT6; STAT6 -> HDAC2; }

Caption: Signaling pathway showing how this compound inhibits MUC5AC expression.[10]

Experimental Workflow

// Nodes start [label="Poorly Soluble\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; formulation [label="Formulation Strategy\n(e.g., Nanoparticles, Solid Dispersion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invitro [label="In Vitro Characterization\n(Size, Drug Load, Dissolution)", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Oral Administration\n(Animal Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="Blood Sampling\n(Time Points)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis of Plasma", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pk [label="Pharmacokinetic Analysis\n(Bioavailability Calculation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> formulation; formulation -> invitro; invitro -> invivo [label="Optimized Formulation"]; invivo -> sampling; sampling -> analysis; analysis -> pk; }

Caption: General workflow for developing and evaluating a new this compound formulation.

References

potential off-target effects of 7,4'-dihydroxyflavone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,4'-dihydroxyflavone. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that cannot be explained by its known activity. What could be the cause?

A1: Unexpected cellular phenotypes when using small molecule inhibitors can often be attributed to off-target effects. While comprehensive public screening data for this compound is limited, studies of structurally similar flavonoids, such as 7,8-dihydroxyflavone (7,8-DHF), have identified several off-target interactions. Due to the shared flavone scaffold, it is plausible that this compound may interact with some of the same or similar targets. Researchers should consider the possibility of unintended interactions with various kinases and phosphatases.

Q2: What are the known signaling pathways modulated by this compound?

A2: this compound has been shown to inhibit the production of eotaxin/CCL-11 and MUC5AC. This inhibition is associated with the modulation of several key signaling pathways, including the suppression of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 6 (STAT6) activation, as well as enhanced Histone Deacetylase 2 (HDAC2) expression.[1]

Q3: Are there any known off-targets for flavonoids that we should be aware of when using this compound?

A3: Yes, flavonoids as a class are known to be promiscuous binders, often interacting with multiple cellular targets. For example, the structurally related compound 7,8-dihydroxyflavone has been shown to inhibit several phosphatases, including Pyridoxal 5'-phosphate phosphatase (PDXP), Protein Tyrosine Phosphatase 1B (PTP1B), and others.[2][3] It is advisable to test for such potential off-target activities in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or unexpected toxicity.
  • Potential Cause: Off-target activity of this compound.

  • Troubleshooting Steps:

    • Review the Literature for Structurally Similar Compounds: As direct off-target data for this compound is scarce, review the known off-targets of similar molecules like 7,8-dihydroxyflavone. This can provide a list of potential unintended targets to investigate.

    • Perform Selectivity Profiling: If resources permit, screen this compound against a panel of kinases and phosphatases. Commercial services like Eurofins' SafetyScreen or CEREP panels can provide broad profiling.[4][5][6][7][8][9][10][11]

    • Validate Potential Off-Targets: Based on profiling results or data from similar compounds, perform in-house validation assays for the most likely off-targets. Refer to the "Experimental Protocols" section below for detailed methodologies.

    • Dose-Response Analysis: Perform careful dose-response experiments to distinguish between on-target and potential off-target effects, which may occur at different concentrations.

Issue 2: Difficulty interpreting signaling pathway data.
  • Potential Cause: Crosstalk between the intended pathway and off-target pathways.

  • Troubleshooting Steps:

    • Map the Known Pathways: Use the diagrams provided below to visualize the intended signaling pathways of this compound (NF-κB, STAT6, HDAC2).

    • Investigate Downstream Markers: Analyze the activation state of key downstream effectors in your pathway of interest using techniques like Western blotting. For example, when studying STAT6, look at the phosphorylation status of STAT6 at Tyr641.[12][13][14]

    • Use Specific Inhibitors: If an off-target is suspected, use a known specific inhibitor for that target as a control to see if it phenocopies the unexpected effects of this compound.

Quantitative Data on Potential Off-Targets (Based on 7,8-Dihydroxyflavone)

The following table summarizes quantitative data for the off-target interactions of 7,8-dihydroxyflavone. Researchers should consider these as potential off-targets for the structurally similar this compound and are encouraged to validate these interactions in their own experimental systems.

Target ClassSpecific TargetInteractionQuantitative DataReference
PhosphatasePyridoxal 5'-phosphate phosphatase (PDXP)InhibitionIC50: ~0.5 µM; Kd: 3.1 ± 0.3 µM[2][3]
PhosphataseGlycerol-3-phosphate phosphatase (PGP)InhibitionIC50: 4.8 µM[2][3]
PhosphataseProtein Tyrosine Phosphatase 1B (PTP1B)Weak Inhibition-[2][3]
PhosphatasePolynucleotide kinase-3'-phosphatase (PNKP)Weak Inhibition-[2][3]
Nudix Hydrolase5'-nucleotidase 1A (NT5C1A)InhibitionIC50: ~10 µM[2][3]

Experimental Protocols

In Vitro Phosphatase Inhibition Assay

This protocol can be used to determine if this compound inhibits the activity of a phosphatase of interest (e.g., PDXP, PTP1B).

  • Materials:

    • Purified recombinant phosphatase

    • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) for colorimetric assays, or a fluorescent substrate like 3-O-methylfluorescein phosphate (OMFP))

    • Assay buffer (specific to the phosphatase)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader (for absorbance or fluorescence)

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the purified phosphatase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the phosphatase substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocities and plot them against the concentration of this compound to determine the IC50 value.

NF-κB Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HeLa or HEK293 cells).

    • Cell culture medium and supplements.

    • This compound stock solution (in DMSO).

    • An NF-κB activator (e.g., TNF-α or PMA).

    • Luciferase assay reagent.

    • 96-well cell culture plate.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate period (e.g., 6-8 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[15][16][17][18][19]

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percent inhibition.

Western Blot for STAT6 Phosphorylation

This protocol determines if this compound inhibits the phosphorylation of STAT6.

  • Materials:

    • Cells that respond to IL-4 or IL-13 stimulation (e.g., Daudi cells).

    • Cell culture medium.

    • This compound stock solution (in DMSO).

    • IL-4 or IL-13.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture cells and treat with different concentrations of this compound or vehicle for a designated pre-incubation time.

    • Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the anti-phospho-STAT6 (Tyr641) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-STAT6 antibody as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated to total STAT6.

Signaling Pathway and Workflow Diagrams

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DHF This compound DHF->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Gene_expression Gene Expression (e.g., MUC5AC) DNA->Gene_expression regulates STAT6_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT6 STAT6 Receptor->STAT6 recruits JAK->Receptor phosphorylates JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer dimerizes DHF This compound DHF->pSTAT6 inhibits phosphorylation pSTAT6_dimer->pSTAT6_dimer DNA DNA pSTAT6_dimer->DNA binds Gene_expression Gene Expression (e.g., CCL11) DNA->Gene_expression regulates HDAC2_Workflow DHF This compound HDAC2_exp HDAC2 Expression DHF->HDAC2_exp enhances Histone_acetylation Histone Acetylation HDAC2_exp->Histone_acetylation decreases Chromatin Chromatin State Histone_acetylation->Chromatin affects Gene_silencing Target Gene Silencing Chromatin->Gene_silencing leads to

References

troubleshooting 7,4'-dihydroxyflavone precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7,4'-dihydroxyflavone. The information is designed to address common challenges related to its precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound, like many flavonoids, has a chemical structure that leads to low water solubility. Its largely nonpolar rings and the potential for strong intermolecular hydrogen bonding between the hydroxyl groups contribute to its tendency to aggregate and precipitate in aqueous solutions.

Q2: What is the expected solubility of this compound?

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the high probability of precipitation. It is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Q4: What organic solvents are recommended for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for flavonoids. For this compound, a stock solution in DMF at 1 mg/mL can be prepared.[1] For the related compound 7,8-dihydroxyflavone, solubility is high in DMSO (50 mg/mL) and DMF (20 mg/mL).[2][3]

Q5: How does pH affect the solubility of this compound?

A5: The solubility of flavonoids is often pH-dependent. Generally, the solubility of flavonoids increases with an increase in pH as the hydroxyl groups deprotonate, making the molecule more polar.[4]

Troubleshooting Guide: Precipitation Issues

This guide addresses common scenarios of this compound precipitation and offers potential solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of the stock solution into aqueous buffer. The final concentration of the organic solvent (e.g., DMSO, DMF) may be too low to maintain solubility. The concentration of this compound may exceed its solubility limit in the final buffer. The buffer components may be interacting with the compound.- Increase the final concentration of the co-solvent, ensuring it is compatible with your experimental system. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. - Try a different buffer system (e.g., Tris-HCl instead of phosphate-buffered saline).
Precipitation observed after a short period of time in the aqueous buffer. The compound may be slowly aggregating and precipitating out of the solution. The solution may be supersaturated.- Use the prepared aqueous solution immediately. - Consider the use of solubility enhancers such as cyclodextrins. - Ensure the initial stock solution is fully dissolved before dilution.
Inconsistent results or loss of activity in biological assays. Precipitation of the compound leads to a lower effective concentration. The precipitate may interfere with the assay readout.- Visually inspect all solutions for any signs of precipitation before use. - Centrifuge the final solution and measure the concentration of the supernatant to confirm the soluble concentration. - Prepare fresh dilutions for each experiment.

Quantitative Data Summary

While specific quantitative solubility data for this compound in aqueous buffers is limited, the following table summarizes available data for 7,4'-DHF and the closely related 7,8-DHF in various solvents.

CompoundSolventSolubilityReference
This compound Dimethylformamide (DMF)1 mg/mL[1]
7,8-Dihydroxyflavone Dimethyl sulfoxide (DMSO)50 mg/mL[3]
Dimethylformamide (DMF)20 mg/mL[2]
Ethanol1 mg/mL[3]
WaterInsoluble[3]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMF or DMSO to achieve the desired concentration (e.g., 1 mg/mL in DMF).

  • Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To prepare a diluted working solution of this compound in an aqueous buffer with minimal precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Warm the stock solution to room temperature.

  • Vortex the stock solution briefly.

  • Add the desired volume of the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Note: It is crucial to add the stock solution to the buffer, not the other way around.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider adjusting the final concentration or the percentage of the organic co-solvent.

  • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of this compound for extended periods.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for troubleshooting precipitation issues.

G cluster_0 Stimulus (e.g., PMA) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inhibition cluster_4 Regulation Stimulus PMA NFkB NF-κB Activation Stimulus->NFkB STAT6 STAT6 Activation Stimulus->STAT6 MUC5AC MUC5AC Gene Expression NFkB->MUC5AC STAT6->MUC5AC DHF This compound DHF->NFkB inhibits DHF->STAT6 inhibits HDAC2 HDAC2 Expression DHF->HDAC2 enhances HDAC2->MUC5AC represses G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Resolution Problem Precipitation Observed CheckStock Check Stock Solution Clarity Problem->CheckStock CheckConc Verify Final Concentration Problem->CheckConc AdjustSolvent Adjust Co-solvent % CheckStock->AdjustSolvent LowerConc Lower Final Concentration CheckConc->LowerConc ChangeBuffer Change Buffer System CheckConc->ChangeBuffer UseEnhancer Use Solubility Enhancer AdjustSolvent->UseEnhancer Resolved Precipitation Resolved AdjustSolvent->Resolved LowerConc->Resolved ChangeBuffer->Resolved UseEnhancer->Resolved

References

Technical Support Center: Interference of 7,4'-Dihydroxyflavone with Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colorimetric assays when working with 7,4'-dihydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in colorimetric assays?

A1: this compound (7,4'-DHF) is a flavonoid compound with various biological activities, including antioxidant and anti-inflammatory properties. Like many flavonoids, its chemical structure, rich in hydroxyl groups, gives it reducing potential. This intrinsic reducing capability can lead to direct interaction with reagents in common colorimetric assays, causing inaccurate results that are not related to the biological activity being measured.

Q2: Which colorimetric assays are most likely to be affected by this compound?

A2: The primary assays of concern are those based on redox reactions or dye-binding principles. These include:

  • MTT and other tetrazolium salt-based assays (XTT, MTS): These assays measure cell viability via the reduction of a tetrazolium salt to a colored formazan product. 7,4'-DHF can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[1][2]

  • Bradford Protein Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. Flavonoids can interfere with this dye-protein interaction, potentially leading to an overestimation of protein concentration.[3]

  • DNS (3,5-dinitrosalicylic acid) Assay for Reducing Sugars: This assay quantifies reducing sugars by their ability to reduce DNS. The inherent reducing nature of 7,4'-DHF can interfere with this reaction, resulting in an overestimation of the sugar content.[4][5]

Q3: How can I determine if this compound is interfering with my assay?

A3: A simple control experiment can be performed. Run the assay with this compound in the absence of the biological sample (e.g., cells, protein, or sugars). If you observe a color change or a significant absorbance reading in the wells containing only the assay reagents and this compound, it indicates interference.

Q4: Are there alternative assays that are less prone to interference by this compound?

A4: Yes, for cell viability, the Sulforhodamine B (SRB) assay is a recommended alternative. The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein and is not based on a redox reaction, making it less susceptible to interference from reducing compounds like flavonoids.[1][2] For protein quantification, methods less prone to interference from reducing agents, such as the bicinchoninic acid (BCA) assay (while still potentially subject to some interference, it may be less than Bradford for certain compounds), or non-colorimetric methods like UV absorbance at 280 nm (with appropriate buffer blanks) could be considered.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High Results in MTT Assays

Possible Cause: Direct reduction of MTT by this compound.

Troubleshooting Steps:

  • Run a cell-free control: Prepare wells with culture medium, MTT reagent, and this compound at the same concentrations used in your experiment, but without cells.

  • Observe for color change: If a purple formazan product forms in the absence of cells, this confirms interference.

  • Quantitative Assessment: Measure the absorbance of the cell-free control wells. This will give you an estimate of the signal generated by the interference.

Solution:

  • Switch to the SRB assay: This is the most reliable solution for assessing the cytotoxicity of flavonoids.

  • Data Correction (Use with Caution): Subtract the absorbance of the cell-free control from your experimental values. This is a less ideal approach as the rate of reduction by the compound may differ in the presence of cells.

Issue 2: Overestimation of Protein Concentration with the Bradford Assay

Possible Cause: this compound interfering with the Coomassie dye-protein binding.[3]

Troubleshooting Steps:

  • Blank Correction: Ensure your blank contains the same concentration of this compound as your samples.

  • Standard Curve in Presence of Compound: Prepare your protein standards (e.g., BSA) in the presence of the same concentration of this compound as in your unknown samples. This can help to normalize the interference.

  • Precipitation of Protein: As a more robust solution, you can precipitate the protein from your sample to separate it from the interfering flavonoid before performing the assay.[3]

Solution:

  • Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to isolate the protein. After precipitation, the protein pellet can be washed and then resolubilized for quantification with the Bradford assay.

  • Alternative Protein Quantification Methods: Consider using a different protein assay that is known to have less interference from reducing agents.

Issue 3: Inaccurate Quantification of Reducing Sugars using the DNS Assay

Possible Cause: Direct reduction of the DNS reagent by this compound.

Troubleshooting Steps:

  • Control Reaction: Perform the DNS assay with your sample buffer containing this compound but without any sugars.

  • Assess Interference: A color change in this control reaction indicates interference.

Solution:

  • Chromatographic Methods: For accurate quantification of specific sugars in the presence of interfering compounds, consider using techniques like High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Enzymatic Assays: Use specific enzyme-based assays for the sugar you are interested in (e.g., glucose oxidase assay for glucose). These are generally more specific and less prone to interference from other reducing agents.

Quantitative Data on Flavonoid Interference

While specific quantitative data for the interference of this compound is limited in the literature, the following table provides illustrative data on the interference of structurally similar dihydroxyflavones with the Bradford protein assay. This data is intended to provide a general understanding of the potential magnitude of interference.

Table 1: Illustrative Interference of Dihydroxyflavones with the Bradford Protein Assay

Flavonoid (10 µM)Protein Concentration (µg/mL)Apparent Protein Concentration (µg/mL)% Overestimation
5,7-Dihydroxyflavone125~150~20%
(Chrysin)500~550~10%
6,7-Dihydroxyflavone125~160~28%
500~570~14%

Note: This data is extrapolated from studies on various dihydroxyflavones and serves as an example. The actual interference of this compound may vary.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and appropriate controls. Include wells with compound but no cells to test for interference.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.

Bradford Protein Assay
  • Reagent Preparation: Prepare or purchase a commercial Bradford reagent.

  • Standard Curve Preparation: Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) with concentrations ranging from 0 to 20 µg/mL.

  • Sample Preparation: Dilute your protein samples to a concentration within the range of the standard curve.

  • Assay Procedure:

    • Add 10 µL of each standard or sample to a 96-well plate.

    • Add 200 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 595 nm.

  • Calculation: Determine the protein concentration of your samples by comparing their absorbance to the standard curve.

DNS Assay for Reducing Sugars
  • DNS Reagent Preparation: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of distilled water.

  • Standard Curve Preparation: Prepare a series of glucose standards with concentrations ranging from 0 to 1 mg/mL.

  • Reaction:

    • Add 1 mL of your sample or standard to a test tube.

    • Add 1 mL of DNS reagent.

    • Heat in a boiling water bath for 5-15 minutes.

    • Add 8 mL of distilled water and mix.

  • Absorbance Measurement: Cool to room temperature and measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of reducing sugars in your sample by comparing its absorbance to the standard curve.

Sulforhodamine B (SRB) Cell Viability Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Signaling Pathway and Workflow Diagrams

Interference_Troubleshooting_Workflow start Unexpected Results with 7,4'-DHF in Colorimetric Assay check_interference Run Cell-Free Control (Assay Reagents + 7,4'-DHF) start->check_interference interference_detected Interference Detected? (Color change / Absorbance) check_interference->interference_detected no_interference No Interference Troubleshoot other experimental variables (e.g., pipetting, reagents, cell density) interference_detected->no_interference No yes_interference Interference Confirmed interference_detected->yes_interference Yes switch_assay Switch to an Alternative Assay (e.g., SRB for viability) yes_interference->switch_assay correct_data Correct Data (with caution) Subtract cell-free control absorbance yes_interference->correct_data precipitate_protein For Protein Assays: Precipitate protein to remove 7,4'-DHF yes_interference->precipitate_protein

Caption: A logical workflow for troubleshooting interference by this compound in colorimetric assays.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_stat6 STAT6 Pathway IKK IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->gene_expression Activates IL4R IL-4R/IL-13R JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer Dimerization STAT6_nucleus STAT6 (nucleus) STAT6_dimer->STAT6_nucleus Translocation gene_expression2 Gene Expression (e.g., MUC5AC) STAT6_nucleus->gene_expression2 Activates DHF This compound DHF->IKK Inhibits DHF->STAT6 Inhibits Phosphorylation

Caption: this compound inhibits pro-inflammatory signaling by targeting the NF-κB and STAT6 pathways.[6]

References

Technical Support Center: Enhancing Cellular Uptake of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of 7,4'-dihydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

A: this compound (7,4'-DHF) is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Like many flavonoids, it exhibits a range of biological activities, including antioxidant and enzyme-inhibiting properties.[2] However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability, which restricts its ability to cross cell membranes and reach intracellular targets.[3] Enhancing its cellular uptake is crucial for translating its in vitro bioactivity to in vivo efficacy.

Q2: What are the primary barriers to the cellular uptake of this compound?

A: The primary barriers are twofold:

  • Poor Solubility: 7,4'-DHF is practically insoluble in water, which limits its concentration in the extracellular medium available for absorption.[1][2]

  • Low Permeability: The structure of flavonoids can hinder passive diffusion across the lipid bilayer of the cell membrane. Furthermore, they can be actively removed from the cell by efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter family.[4][5]

Q3: What are the main strategies to enhance the cellular uptake of this compound?

A: The three main strategies focus on overcoming the barriers of solubility and permeability:

  • Complexation with Cyclodextrins: Encapsulating the flavonoid within cyclodextrin molecules can significantly increase its aqueous solubility.[6]

  • Encapsulation in Nanoparticles: Loading the flavonoid into nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation, improve solubility, and facilitate cellular entry.[3][7]

  • Inhibition of Efflux Pumps: Co-administration with inhibitors of efflux transporters like P-gp can prevent the flavonoid from being pumped out of the cell, thereby increasing its intracellular concentration.[8]

Troubleshooting Guide

Problem 1: Low Intracellular Concentration of this compound Detected

Your experiments consistently show low or undetectable levels of this compound inside your target cells.

dot

Caption: Troubleshooting flowchart for low cellular uptake.

Q: My this compound precipitates out of my cell culture medium. What can I do?

A: This indicates a solubility issue. Due to its hydrophobic nature, 7,4'-DHF has very low solubility in aqueous solutions like cell culture media.[1]

  • Recommended Solution: Use a formulation strategy to increase its apparent solubility. Complexation with cyclodextrins is a highly effective method. For instance, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase the solubility of flavonoids by several hundredfold.[6]

  • Alternative: While using a co-solvent like DMSO can dissolve the compound initially, high concentrations of DMSO can be toxic to cells and may precipitate upon dilution in aqueous media. If used, the final DMSO concentration should typically be kept below 0.5%.

Q: The compound is soluble, but uptake is still poor. What is the next step?

A: This suggests a permeability problem. The compound may not be efficiently crossing the cell membrane, or it may be actively exported by efflux pumps.[4]

  • Recommended Solution 1 (Enhance Transport): Use lipid-based nanocarriers like liposomes. Liposomes can fuse with the cell membrane or be taken up via endocytosis, delivering their cargo directly into the cell. This bypasses issues with passive diffusion and can protect the flavonoid from efflux pumps.

  • Recommended Solution 2 (Block Efflux): Many flavonoids are substrates for efflux pumps like P-gp and MRP2.[5] Co-incubating the cells with a known inhibitor of these pumps (e.g., verapamil for P-gp) can increase the net intracellular accumulation of 7,4'-DHF. Several natural flavonoids themselves can act as P-gp inhibitors.[8][9]

Problem 2: Inconsistent or Non-Reproducible Results in Permeability Assays

You are using an in vitro model like Caco-2 cells to measure permeability, but your apparent permeability coefficient (Papp) values are highly variable between experiments.

Q: What are the most common sources of variability in a Caco-2 permeability assay?

A: The Caco-2 model requires careful standardization. Key sources of variability include:

  • Cell Monolayer Integrity: The cell monolayer must be fully confluent and differentiated (typically 18-22 days post-seeding) to form tight junctions that restrict paracellular flux.[10] Always verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values above 300 Ω·cm² generally indicate good integrity.[11]

  • Compound Binding: Highly lipophilic compounds like flavonoids can bind non-specifically to the plastic of the Transwell plates, reducing the concentration available for transport and leading to inaccurate Papp calculations.[11]

  • Efflux Transporter Activity: The expression levels of efflux transporters like P-gp can vary with the passage number of the Caco-2 cells. It is recommended to use cells within a consistent passage range (e.g., 40-60) for all experiments.[10]

Q: How can I minimize non-specific binding of my flavonoid to the assay plates?

A: To account for and potentially reduce non-specific binding:

  • Run a Recovery Control: Perform the experiment without a cell monolayer to quantify the amount of compound lost to the apparatus.

  • Use BSA: Including bovine serum albumin (BSA) in the basolateral (receiver) chamber can sometimes reduce non-specific binding by providing an alternative binding site.[11]

  • Material Extraction: After the assay, extract the compound from the Transwell insert and plate wells using a strong solvent like methanol to quantify the bound fraction.[11]

Data Presentation: Efficacy of Enhancement Strategies

The following tables summarize quantitative data for common flavonoid enhancement strategies. Note: Data for the closely related 7,8-dihydroxyflavone and other flavonoids are used as representative examples due to the limited availability of specific data for this compound.

Table 1: Encapsulation Efficiency of Flavonoids in Nanoparticle Systems

Flavonoid Nanoparticle System Encapsulation Efficiency (%) Reference
7,8-DHF Zein/Glycosylated Lactoferrin > 98.5% [12]
Quercetin Hydroxypropyl-β-cyclodextrin 81.16 ± 0.89% [13]
Catechin Hydroxypropyl-β-cyclodextrin 83.37 ± 0.49% [13]
Various Phospholipid Liposomes 62.9% - 72.2% [14]

| Various | Sea Buckthorn/Grape Pomace Liposomes | 84% - 90% |[15] |

Table 2: Permeability of Flavonoids in the Caco-2 Cell Model

Compound Papp (A→B) (x 10-6 cm/s) Transport Mechanism Reference
Quercetin 1.70 ± 0.11 Passive Diffusion [16]
Kaempferol 1.17 ± 0.128 Passive Diffusion [16]
Rutin (Quercetin Glycoside) 36.6 ± 3.2 Likely Active Transport [16]
Propranolol (High Perm.) > 20 Passive Transcellular [11]

| Atenolol (Low Perm.) | < 1 | Passive Paracellular |[10] |

Experimental Protocols

Protocol 1: Preparation of a 7,4'-DHF-Cyclodextrin Inclusion Complex

This protocol is based on the freeze-drying method, which is effective for creating stable flavonoid-cyclodextrin complexes.[13][17]

dot

References

Technical Support Center: In Vivo Delivery of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of 7,4'-dihydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: The primary challenges stem from its physicochemical properties, which lead to poor pharmacokinetic profiles. These challenges include:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in physiological fluids and subsequent absorption.[1]

  • Low Oral Bioavailability: Due to its poor solubility and likely extensive first-pass metabolism, the fraction of an orally administered dose that reaches systemic circulation is expected to be very low. In vivo studies in rats have shown that this compound was not detected in tissues after administration, suggesting poor bioavailability.

  • Rapid Metabolism: Like other flavonoids, this compound is susceptible to rapid metabolism in the liver and intestines. While specific data for this compound is limited, its isomer, 7,8-dihydroxyflavone, undergoes extensive O-methylation, glucuronidation, and sulfation, which leads to rapid clearance from the body. It is highly probable that this compound follows similar metabolic pathways.

Q2: What are the known physicochemical properties of this compound relevant to its delivery?

A2: Key physicochemical properties that influence the in vivo delivery of this compound are summarized in the table below.

PropertyValueImplication for In Vivo Delivery
Molecular FormulaC₁₅H₁₀O₄Affects passive diffusion across membranes.
Molecular Weight254.24 g/mol Within the range for good oral absorption according to Lipinski's Rule of Five.
Water SolubilityPractically insoluble[1]A major barrier to dissolution and absorption.
logP2.36 - 3.34Indicates good lipophilicity, which can aid in membrane permeation but also contributes to poor aqueous solubility.
pKa (Strongest Acidic)6.5Suggests it is a weakly acidic compound.

Q3: Are there any established in vivo pharmacokinetic parameters for this compound?

A3: There is a lack of published in vivo pharmacokinetic data specifically for this compound. However, studies on its isomer, 7,8-dihydroxyflavone (7,8-DHF), can provide some insights into what might be expected. For instance, after oral administration in mice, 7,8-DHF exhibits a short half-life and its O-methylated metabolites are detectable in the brain.[2] One study reported an oral bioavailability of only 4.6% for 7,8-DHF. It is plausible that this compound shares a similar fate of low bioavailability and rapid metabolism in vivo.

Q4: What formulation strategies can be employed to improve the bioavailability of this compound?

A4: Several formulation strategies applicable to poorly water-soluble drugs can be considered for this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.[3][4]

  • Lipid-based formulations: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[5][6]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in vivo can be a viable strategy.

  • Solid dispersions: Dispersing this compound in a water-soluble carrier at a molecular level can significantly enhance its dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or undetectable plasma/tissue concentrations of this compound after oral administration. Poor aqueous solubility leading to limited dissolution and absorption.1. Enhance Solubility: Formulate this compound using techniques like solid dispersions or nanoparticle encapsulation. 2. Improve Dissolution: Micronize the compound to increase its surface area. 3. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or liposomes to improve solubilization in the gastrointestinal tract.[5][6]
Rapid first-pass metabolism in the gut wall and liver.1. Co-administration with Metabolic Inhibitors: Use inhibitors of enzymes responsible for flavonoid metabolism (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions. 2. Alternative Routes of Administration: Consider intraperitoneal or intravenous injection to bypass first-pass metabolism, if experimentally appropriate.
Inconsistent or highly variable in vivo results between experimental subjects. Formulation instability or inconsistent dosing of a poorly soluble compound.1. Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and use appropriate suspending agents. Sonication before administration can help. 2. Use Solubilizing Excipients: Employ co-solvents or surfactants to prepare a homogenous solution for administration. Ensure excipients are well-tolerated at the required concentrations.
Inter-individual differences in metabolism.1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Monitor Metabolites: If possible, quantify major metabolites in plasma and tissues to understand the metabolic fate of the compound in your model.
Precipitation of the compound in aqueous vehicles for injection. Low aqueous solubility of this compound.1. Use of Co-solvents: Prepare the dosing solution using a biocompatible co-solvent system (e.g., DMSO, PEG 400, ethanol) and dilute with an aqueous vehicle just before injection. Perform a solubility test to determine the maximum tolerable aqueous concentration. 2. pH Adjustment: Depending on the buffer, adjusting the pH might slightly improve solubility, but this needs to be carefully controlled to remain within physiological tolerance.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Formulation for Oral Gavage

This protocol provides a general method for preparing a suspension of this compound for oral administration in rodents, aiming to improve its delivery.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

    • Tween 80 (optional, as a wetting agent)

    • Mortar and pestle or homogenizer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound.

    • If using a wetting agent, add a small amount of Tween 80 (e.g., 0.1% v/v) to the powder and mix to form a paste.

    • Gradually add the 0.5% CMC vehicle to the paste while triturating with a mortar and pestle or using a homogenizer to ensure a fine, uniform suspension.

    • Once all the vehicle has been added, sonicate the suspension for 15-30 minutes to reduce particle size and ensure homogeneity.

    • Visually inspect the suspension for any large aggregates.

    • Administer the suspension via oral gavage immediately after preparation, ensuring the suspension is well-mixed before drawing each dose.

Note: The stability of this suspension should be evaluated if it is not used immediately.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment compound This compound Powder solubilization Solubility Enhancement (e.g., Nanoparticles, Liposomes) compound->solubilization formulation Final Dosing Formulation solubilization->formulation vehicle Vehicle Preparation (e.g., CMC, Co-solvents) vehicle->formulation administration Administration to Animal Model (e.g., Oral Gavage, IP Injection) formulation->administration Dosing sampling Blood/Tissue Sampling (Time-course) administration->sampling analysis LC-MS/MS Analysis of 7,4'-DHF & Metabolites sampling->analysis pk_pd Pharmacokinetic/Pharmacodynamic Analysis analysis->pk_pd

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway DHF This compound (Poor Bioavailability) Absorption Improved GI Absorption DHF->Absorption Limited Formulation Enhanced Formulation (e.g., Nanoparticles) Formulation->Absorption Improved Metabolism First-Pass Metabolism (Liver, Intestine) Absorption->Metabolism Systemic Systemic Circulation (Increased Concentration) Absorption->Systemic Direct Path Metabolism->Systemic Reduced Concentration Target Target Tissue/Organ Systemic->Target Effect Therapeutic Effect Target->Effect

Caption: Overcoming delivery barriers of this compound.

troubleshooting_logic start Low in vivo efficacy or undetectable compound levels check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility check_route Was the route of administration oral? check_solubility->check_route Yes improve_formulation Improve formulation: - Nanoparticles - Liposomes - Solid Dispersion check_solubility->improve_formulation No change_route Consider alternative routes: - Intraperitoneal - Intravenous check_route->change_route Yes re_evaluate Re-evaluate in vivo check_route->re_evaluate No improve_formulation->re_evaluate change_route->re_evaluate

Caption: Troubleshooting logic for poor in vivo performance.

References

minimizing variability in 7,4'-dihydroxyflavone experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 7,4'-dihydroxyflavone (7,4'-DHF).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in 7,4'-DHF experiments?

A1: Variability in 7,4'-DHF experiments can arise from several factors:

  • Compound Handling: Inconsistent stock solution preparation, improper storage, and multiple freeze-thaw cycles can lead to degradation or precipitation of 7,4'-DHF.

  • Solubility Issues: 7,4'-DHF has poor aqueous solubility. Variability in the final solvent concentration (e.g., DMSO) between experiments can significantly impact its effective concentration and lead to inconsistent results.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can alter cellular responses to 7,4'-DHF.[1][2]

  • Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce significant variability, particularly in sensitive assays like Western blotting for phosphorylated proteins.[3]

  • Purity of 7,4'-DHF: The purity of the compound can vary between suppliers and batches. Impurities may have off-target effects, contributing to inconsistent data.

Q2: How can I ensure consistent solubility of 7,4'-DHF in my experiments?

A2: To ensure consistent solubility:

  • Prepare a high-concentration stock solution in 100% DMSO. 7,4'-DHF is soluble in DMSO.

  • Minimize the final DMSO concentration in your cell culture medium. While some cells can tolerate higher concentrations, it is best to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]

  • Add the 7,4'-DHF stock solution to the medium with vigorous vortexing or mixing. This helps to prevent precipitation.

  • Prepare fresh dilutions for each experiment. Avoid storing diluted solutions of 7,4'-DHF in aqueous buffers for extended periods, as this can lead to precipitation.

Q3: What is the stability of 7,4'-DHF in solution?

A3: 7,4'-DHF stock solutions in 100% DMSO are generally stable for several months when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided. It is recommended to aliquot the stock solution into smaller, single-use volumes. Diluted solutions of 7,4'-DHF in cell culture medium are less stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension by thoroughly resuspending cells before plating. Pipette up and down gently to avoid cell shearing. When plating, mix the cell suspension between pipetting every few rows to prevent settling.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation, which can concentrate media components and affect cell growth. Fill the outer wells with sterile PBS or water.

  • Possible Cause 3: Incomplete formazan solubilization.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by shaking the plate on an orbital shaker for at least 15 minutes.[5] If necessary, gently pipette the solution up and down in each well.

Issue: Inconsistent IC50 values across experiments.

  • Possible Cause 1: Variation in cell passage number.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. High-passage number cells can exhibit altered growth rates and drug sensitivity.[2]

  • Possible Cause 2: Differences in 7,4'-DHF stock solution activity.

    • Solution: Prepare a large batch of 7,4'-DHF stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistent compound potency.

  • Possible Cause 3: Fluctuation in incubation times.

    • Solution: Adhere strictly to the predetermined incubation times for both the drug treatment and the MTT reagent.

Carbonyl Reductase 1 (CBR1) Enzyme Inhibition Assay

Issue: Low or no inhibition observed.

  • Possible Cause 1: Inactive 7,4'-DHF.

    • Solution: Verify the purity and integrity of your 7,4'-DHF. If possible, confirm its activity in a well-established secondary assay.

  • Possible Cause 2: Suboptimal assay conditions.

    • Solution: Ensure the pH and temperature of the reaction buffer are optimal for CBR1 activity. Verify the concentrations of the substrate (e.g., menadione) and the cofactor (NADPH).[6]

Issue: High background signal.

  • Possible Cause 1: Autofluorescence of 7,4'-DHF.

    • Solution: Run a control reaction containing all components except the CBR1 enzyme to measure the intrinsic fluorescence or absorbance of 7,4'-DHF at the detection wavelength. Subtract this background from your experimental values.

  • Possible Cause 2: Non-enzymatic reduction of the substrate.

    • Solution: Include a control reaction without the NADPH cofactor to assess the rate of non-enzymatic substrate reduction.

Western Blotting for NF-κB and STAT6 Signaling

Issue: Weak or no signal for phosphorylated proteins (p-STAT6).

  • Possible Cause 1: Dephosphorylation of target proteins.

    • Solution: Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of phosphatase inhibitors.[3][7]

  • Possible Cause 2: Low abundance of phosphorylated protein.

    • Solution: Increase the amount of protein loaded onto the gel. Consider enriching your sample for the protein of interest via immunoprecipitation. Use a highly sensitive chemiluminescent substrate for detection.[8]

  • Possible Cause 3: Inefficient antibody binding.

    • Solution: Optimize the primary antibody concentration and consider incubating the membrane with the primary antibody overnight at 4°C to enhance the signal.[9]

Issue: High background on the Western blot membrane.

  • Possible Cause 1: Inappropriate blocking agent.

    • Solution: For phosphorylated proteins, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use bovine serum albumin (BSA) instead.[5]

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Increase the number and duration of washes with TBST. Optimize the primary and secondary antibody concentrations; using too high a concentration can lead to non-specific binding.

Issue: Inconsistent results for NF-κB nuclear translocation.

  • Possible Cause 1: Inefficient nuclear fractionation.

    • Solution: Use a well-validated nuclear and cytoplasmic extraction protocol. After fractionation, check the purity of your fractions by blotting for markers of the cytoplasm (e.g., GAPDH) and the nucleus (e.g., Histone H3 or Lamin B1).

  • Possible Cause 2: "Leaky" nuclei during cell lysis.

    • Solution: Handle cells gently during lysis to avoid disrupting the nuclear membrane. Use appropriate detergents and salt concentrations in your lysis buffer.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Flavonoids

CompoundAssayCell Line/EnzymeIC50 ValueReference
This compoundMUC5AC ExpressionNCI-H2921.4 µM[10]
LuteolinCarbonyl Reductase 1 (CBR1)Recombinant Human CBR195 nM[11]
QuercetinTyrosinase InhibitionMushroom Tyrosinase44.38 µM[12]
LuteolinAngiotensin-Converting Enzyme (ACE)-23 µM[13]
AcacetinCytochrome P450 3A4 (CYP3A4)->95% inhibition at 1 µM[14]

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7,4'-DHF in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

Carbonyl Reductase 1 (CBR1) Enzyme Inhibition Assay Protocol
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant human CBR1 enzyme, and the desired concentration of 7,4'-DHF (or vehicle control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 150 µM menadione) and the cofactor (e.g., 200 µM NADPH).[6]

  • Kinetic Measurement: Immediately measure the decrease in NADPH absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition by comparing the velocities of the 7,4'-DHF-treated reactions to the vehicle control.

Western Blot Protocol for NF-κB and p-STAT6
  • Cell Treatment and Lysis: Plate and treat cells with 7,4'-DHF as desired. For NF-κB nuclear translocation, perform nuclear and cytoplasmic fractionation. For p-STAT6, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT6, total STAT6, NF-κB p65, GAPDH (cytoplasmic control), and Histone H3 (nuclear control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize p-STAT6 levels to total STAT6. For NF-κB, compare the levels in the nuclear and cytoplasmic fractions, normalizing to the respective loading controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare 7,4'-DHF Stock (DMSO) treatment Treat Cells with 7,4'-DHF prep_compound->treatment prep_cells Culture & Seed Cells prep_cells->treatment mtt MTT Assay treatment->mtt cbr1 CBR1 Inhibition Assay treatment->cbr1 wb Western Blot treatment->wb

Caption: General experimental workflow for studying 7,4'-DHF.

signaling_pathway cluster_stimulus Stimulus cluster_flavonoid Intervention cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_stat6 STAT6 Pathway stimulus Pro-inflammatory Stimulus (e.g., PMA, IL-4/TNF-α) ikb IκBα Degradation stimulus->ikb stat6_phos STAT6 Phosphorylation stimulus->stat6_phos dhf This compound dhf->ikb Inhibits dhf->stat6_phos Inhibits nfkb_translocation NF-κB (p65) Nuclear Translocation ikb->nfkb_translocation nfkb_target_genes Pro-inflammatory Gene Expression nfkb_translocation->nfkb_target_genes stat6_dimer STAT6 Dimerization stat6_phos->stat6_dimer stat6_translocation STAT6 Nuclear Translocation stat6_dimer->stat6_translocation stat6_target_genes MUC5AC Gene Expression stat6_translocation->stat6_target_genes

Caption: Inhibition of NF-κB and STAT6 signaling by 7,4'-DHF.

References

degradation pathways of 7,4'-dihydroxyflavone under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 7,4'-dihydroxyflavone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of flavonoids, the following degradation pathways are plausible under experimental stress conditions:

  • Hydrolysis: Cleavage of the C-ring is a common degradation pathway for flavonoids, especially under acidic or alkaline conditions. This can lead to the formation of phenolic acid and phloroglucinol derivatives.

  • Oxidation: The hydroxyl groups on the A and B rings are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), oxidizing agents (e.g., hydrogen peroxide), or high temperatures. This can lead to the formation of quinone-type structures and further cleavage of the flavonoid backbone.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization, oxidation, and polymerization of the flavonoid. The photodegradation of flavonoids is often faster in polar solvents.[1]

  • Enzymatic Degradation: In biological systems, such as in the presence of liver microsomes, this compound is expected to undergo metabolic transformations. For flavones in general, this includes hydroxylation, O-demethylation, and glucuronidation.[2][3] Given that this compound lacks methoxy groups, hydroxylation and subsequent conjugation (glucuronidation/sulfation) are the most probable metabolic pathways.[]

Q2: What are the likely degradation products of this compound?

A2: Specific degradation products for this compound have not been definitively identified in the reviewed literature. However, based on the degradation of other flavonoids, potential degradation products could include:

  • From hydrolytic cleavage :

    • Resorcinol (from the A-ring)

    • p-Hydroxyphenylacetic acid (from the B-ring and adjacent C-ring atoms)

  • From oxidative degradation :

    • Quinone derivatives of the parent compound.

    • Products resulting from the cleavage of the C-ring, such as various benzoic acid derivatives.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or photodiode array (PDA) detection is the most common technique.[5] For structural elucidation of degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly recommended.[5][6]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, use a higher concentration of acid or base. For oxidative stress, increase the concentration of the oxidizing agent. A degradation of approximately 10% is often considered optimal for method development.
Incorrect solvent or pH. Ensure that this compound is soluble in the chosen solvent system. The stability of flavonoids can be highly dependent on pH.
Analytical method is not sensitive enough. Optimize the analytical method (e.g., detection wavelength, mobile phase composition) to ensure that small changes in the concentration of this compound and the formation of degradation products can be detected.
Issue 2: Multiple, overlapping peaks are observed in the chromatogram after degradation.
Possible Cause Troubleshooting Step
Sub-optimal chromatographic separation. Optimize the HPLC/UPLC method. This may involve changing the column, adjusting the mobile phase gradient, modifying the pH of the mobile phase, or changing the flow rate to achieve better separation of the degradation products from the parent compound and from each other.
Formation of complex mixtures of degradation products. This is common in degradation studies. Utilize a high-resolution separation technique like UPLC and a highly sensitive and specific detector like a mass spectrometer (e.g., UPLC-MS/MS or UPLC-QTOF-MS) to differentiate and identify the individual components.[5][7]
Issue 3: Difficulty in identifying the structure of degradation products.
Possible Cause Troubleshooting Step
Insufficient data for structural elucidation. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions of the degradation products. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural clues. If possible, isolate the major degradation products using preparative HPLC and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.
Lack of reference standards. If suspected degradation products are commercially available, obtain reference standards to confirm their identity by comparing their retention times and mass spectra.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and develop stability-indicating analytical methods.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid powder of this compound in a hot air oven at a high temperature (e.g., 105°C) for a defined period.

    • Also, heat the stock solution at a specified temperature (e.g., 60°C or 80°C).

    • At each time point, sample the solid or the solution and prepare for analysis.

  • Photodegradation:

    • Expose the stock solution to UV light (e.g., 254 nm or 366 nm) or visible light in a photostability chamber.

    • Concurrently, keep a control sample protected from light.

    • At each time point, withdraw an aliquot from both the exposed and control samples for analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC or UPLC method, preferably with a mass spectrometric detector.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Data Presentation

As no specific quantitative data on the degradation of this compound was found in the literature, a template for presenting such data is provided below. Researchers can use this structure to report their findings.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of 7,4'-DHFNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 hoursDataDataData
0.1 M NaOH8 hoursDataDataData
3% H₂O₂12 hoursDataDataData
Heat (80°C)48 hoursDataDataData
UV Light (254 nm)6 hoursDataDataData

Visualizations

Plausible Degradation Pathways

The following diagrams illustrate potential, though not experimentally confirmed, degradation pathways of this compound based on general flavonoid chemistry.

G cluster_hydrolysis Hydrolytic Cleavage 7,4'-Dihydroxyflavone_H This compound Products_H Phenolic Acids + Phloroglucinol Derivatives 7,4'-Dihydroxyflavone_H->Products_H Acid/Base

Caption: Plausible hydrolytic degradation of this compound.

G cluster_oxidation Oxidative Degradation 7,4'-Dihydroxyflavone_O This compound Products_O Quinone Derivatives & Ring Cleavage Products 7,4'-Dihydroxyflavone_O->Products_O Oxidizing Agent/Heat

Caption: Plausible oxidative degradation of this compound.

Experimental Workflow

G cluster_workflow Forced Degradation Workflow Start Prepare 7,4'-DHF Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze UPLC-MS Analysis Neutralize->Analyze Identify Identify Degradants Analyze->Identify End Characterize Pathway Identify->End

Caption: General workflow for a forced degradation study.

References

addressing 7,4'-dihydroxyflavone aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7,4'-Dihydroxyflavone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges related to the solubility and aggregation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution, especially in aqueous media?

A1: this compound is practically insoluble in water.[1] Like many flavonoids, it is a lipophilic molecule and tends to aggregate in aqueous solutions due to hydrophobic interactions between the planar aromatic rings. This aggregation can lead to visible precipitation, especially when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.

Q2: I'm observing inconsistent results in my bioassays. Could this be related to aggregation?

A2: Yes, absolutely. Flavonoids are known to be prone to aggregation, which can lead to non-specific inhibition of proteins and interference with assay readouts, making them appear as "promiscuous inhibitors". These aggregates can physically sequester proteins or interfere with optical measurements, leading to false-positive results and poor reproducibility.

Q3: What is the best solvent to dissolve this compound?

A3: Dimethyl sulfoxide (DMSO) is an excellent solvent for dissolving this compound, with a high solubility of up to 125 mg/mL (with the aid of ultrasonication).[2] For cell culture experiments, it is crucial to use a high-purity, sterile-filtered DMSO and to keep the final concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced toxicity.

Q4: Can I use ethanol or methanol to dissolve this compound?

A4: While ethanol and methanol can dissolve some flavonoids, this compound is only very slightly soluble in ethanol.[3] For a closely related isomer, 7,8-dihydroxyflavone, the solubility in ethanol is approximately 1 mg/mL.[4] Therefore, these solvents are less ideal for preparing high-concentration stock solutions of this compound.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions of this compound in an airtight container at -20°C or -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots. Aqueous solutions of flavonoids are generally not stable and should be prepared fresh for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (be mindful of cell toxicity).- Use a co-solvent system (e.g., with PEG300 and a surfactant like Tween-80) to improve solubility.- Consider using a cyclodextrin-based formulation to enhance aqueous solubility.
Cloudy or hazy solution after adding this compound to cell culture media Formation of aggregates or interaction with components in the media, such as serum proteins.- Prepare the final dilution in serum-free media if possible, and add serum back to the cells separately if required.- Briefly sonicate the final solution to help disperse small aggregates.- Filter the final solution through a sterile 0.22 µm filter to remove larger precipitates (note: this may reduce the effective concentration).
Inconsistent or non-reproducible bioassay results Aggregation of this compound leading to non-specific activity.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates (ensure detergent compatibility with your assay).- Assess aggregation using Dynamic Light Scattering (DLS) or UV-Vis spectroscopy (see protocols below).- Run control experiments with and without the compound to assess baseline signal interference.
Difficulty dissolving the powdered this compound The compound may require energy to overcome crystal lattice forces.- Use an ultrasonic bath to aid in the dissolution of the powder in the chosen solvent.[5]- Gentle warming of the solution may also help, but be cautious of potential degradation at high temperatures.

Quantitative Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below.

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO 125491.6With ultrasonic assistance.[2]
DMF 13.93
Ethanol Very slightly soluble-[3]
Methanol Insoluble-
Water Practically insoluble-[1]
PBS (pH 7.2) Insoluble-

Molecular Weight of this compound: 254.24 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • High-purity, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and weigh paper

    • Vortex mixer and ultrasonic bath

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.54 mg of this compound powder into the tube.

    • Add 1 mL of high-purity DMSO to the tube.

    • Vortex the tube for 1-2 minutes to mix the contents.

    • Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be clear.

    • Store the 10 mM stock solution in aliquots at -20°C or -80°C.

Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
  • Objective: To determine the presence and size distribution of this compound aggregates in a given buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental buffer (e.g., PBS, cell culture media)

    • DLS instrument and compatible cuvettes

    • 0.22 µm syringe filters

  • Procedure:

    • Prepare the final concentration of this compound in the experimental buffer by diluting the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and controls.

    • Prepare a vehicle control sample containing the same concentration of DMSO in the experimental buffer.

    • Filter all samples and the vehicle control through a 0.22 µm syringe filter directly into a clean DLS cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform DLS measurements according to the instrument's operating instructions. Collect data for both the this compound solution and the vehicle control.

    • Analyze the data to determine the particle size distribution and polydispersity index (PDI). An increase in particle size and PDI in the presence of this compound compared to the vehicle control indicates aggregation.

Protocol 3: Monitoring Aggregation using UV-Vis Spectroscopy
  • Objective: To detect the formation of this compound aggregates by observing changes in light scattering.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental buffer

    • UV-Vis spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a series of dilutions of this compound in the experimental buffer from the DMSO stock.

    • Measure the UV-Vis spectrum of each dilution over a wavelength range of 200-600 nm. Use the experimental buffer with the corresponding DMSO concentration as the blank.

    • The formation of aggregates can lead to an apparent increase in absorbance across the spectrum due to light scattering, particularly at wavelengths where the compound does not have a strong chromophore.

    • A non-linear increase in absorbance with increasing concentration can also be indicative of aggregation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Aggregation Analysis start Weigh this compound dissolve Dissolve in DMSO with sonication start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in aqueous buffer/media stock->dilute assay Perform bioassay dilute->assay dls Dynamic Light Scattering dilute->dls uv_vis UV-Vis Spectroscopy dilute->uv_vis

Caption: Experimental workflow for preparing and analyzing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Observation: Precipitation/Aggregation cause1 Poor aqueous solubility start->cause1 cause2 High concentration start->cause2 cause3 Interaction with media components start->cause3 sol1 Decrease final concentration cause1->sol1 sol2 Use co-solvents (e.g., PEG300) cause1->sol2 sol3 Add non-ionic detergent (e.g., Triton X-100) cause1->sol3 cause2->sol1 sol4 Use serum-free media for dilution cause3->sol4

Caption: Troubleshooting logic for addressing this compound aggregation.

signaling_pathway_interference cluster_intended Intended Interaction cluster_unintended Unintended Interaction (Aggregation) flavonoid This compound (Monomer) aggregate This compound (Aggregate) flavonoid->aggregate protein Target Protein flavonoid->protein Specific Binding aggregate->protein nonspecific Non-specific Protein aggregate->nonspecific Sequestration

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the pharmacokinetic profile of 7,4'-dihydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound show low oral bioavailability. What are the likely causes?

A1: Low oral bioavailability of this compound is likely due to two main factors inherent to many flavonoids: poor aqueous solubility and extensive first-pass metabolism. The low solubility limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, once absorbed, flavonoids often undergo rapid metabolism in the gut wall and liver, primarily through glucuronidation and sulfation, leading to a significant reduction in the amount of the active compound reaching systemic circulation.

Q2: I am observing rapid clearance of this compound in my in vitro metabolic stability assays. What is the underlying mechanism?

A2: The rapid clearance of this compound in in vitro systems, such as liver microsomes, is primarily attributed to phase II metabolic enzymes. The hydroxyl groups on the flavone structure are susceptible to conjugation reactions, particularly glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). These enzymes are abundant in liver microsomes and convert the parent compound into more water-soluble metabolites that are more easily eliminated.

Q3: What are the primary strategies to overcome the poor pharmacokinetic profile of this compound?

A3: Two primary strategies can be employed:

  • Prodrug Approach: This involves chemically modifying the hydroxyl groups of this compound to create a prodrug. This modification can mask the sites of metabolism and improve lipophilicity, thereby enhancing absorption. Once absorbed, the prodrug is designed to be converted back to the active this compound in the body.

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can improve its aqueous solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption. Various types of nanoparticles, such as lipid-based, polymeric, and protein-based systems, can be utilized.

Troubleshooting Guides

Low Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffers during in vitro assays. Low intrinsic aqueous solubility of the compound.1. Prepare stock solutions in an organic solvent like DMSO or DMF and then dilute into the aqueous buffer, ensuring the final organic solvent concentration is low (typically <1%) to avoid affecting the assay. 2. Use co-solvents or solubility enhancers in the buffer system, if compatible with the experimental setup. 3. For cell-based assays, ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.
Inconsistent results in solubility assays. Issues with equilibration time or method of detection.1. Ensure sufficient equilibration time in shake-flask solubility assays (typically 24-48 hours) to reach saturation. 2. Use a validated analytical method (e.g., HPLC-UV) to accurately quantify the dissolved compound. Ensure the standard curve is linear in the expected concentration range.
In Vitro Assay Challenges
Problem Possible Cause Troubleshooting Steps
High variability in Caco-2 permeability assays. Poor integrity of the Caco-2 cell monolayer or non-specific binding of the compound.1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. 2. Include a low permeability marker (e.g., mannitol) to confirm the tightness of the cell junctions. 3. Assess the recovery of the compound to check for non-specific binding to the plate or cells. If recovery is low, consider using plates with low-binding surfaces.
Very rapid disappearance of the parent compound in microsomal stability assays. High intrinsic clearance due to extensive metabolism.1. Reduce the incubation time or the concentration of microsomal protein to slow down the reaction and allow for more accurate measurement of the initial rate of metabolism. 2. Include a positive control compound with known metabolic stability to ensure the assay is performing as expected. 3. Consider using hepatocytes instead of microsomes to also assess the contribution of phase II metabolism if not already being done.

Quantitative Data Summary

Specific quantitative pharmacokinetic data for this compound is limited in publicly available literature. Therefore, data for the structurally similar and well-studied flavonoid, 7,8-dihydroxyflavone (7,8-DHF), and its prodrug are presented as a representative example.

Table 1: In Vitro Pharmacokinetic Parameters of 7,8-Dihydroxyflavone and its Prodrug (R13)

Parameter 7,8-Dihydroxyflavone Prodrug R13
Aqueous Solubility Sparingly soluble (~0.2 mg/mL in a 1:4 DMF:PBS solution)[1]Not reported, but designed for improved properties
Caco-2 Permeability (Papp) Not reportedNot reported
Liver Microsome Stability (t½) Readily hydrolyzedLong half-life[2]

Table 2: In Vivo Pharmacokinetic Parameters of 7,8-Dihydroxyflavone and its Prodrug (R13) in Rodents (Oral Administration)

Parameter 7,8-Dihydroxyflavone Prodrug R13
Bioavailability (%) ~4.6%[2]~10.5%[2]
Cmax (ng/mL) Not reported129[2]
Tmax (h) Not reported0.5[2]
AUC (ng·h/mL) Not reportedNot reported
Half-life (t½) (h) ~2.2[2]3.66[2]

Table 3: Characteristics of a Nanoparticle Formulation for 7,8-Dihydroxyflavone

Parameter Zein/Glycosylated Lactoferrin Nanoparticles
Particle Size (nm) 79.27–87.24[3]
Polydispersity Index (PDI) <0.230[3]
Encapsulation Efficiency (%) >98.50%[3]
In Vitro Bioaccessibility (%) ~63.51% (compared to ~18.06% for free 7,8-DHF)[3]

Experimental Protocols

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Add an excess amount of this compound to a known volume of the PBS in a sealed glass vial.

  • Agitate the mixture at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC-UV method.

  • The determined concentration represents the aqueous solubility of the compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using an in vitro model.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A-B) permeability assessment, add this compound (dissolved in transport buffer) to the apical chamber.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • To assess for active efflux, perform a basolateral to apical (B-A) permeability study by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Prepare an incubation mixture containing pooled human liver microsomes, a phosphate buffer (pH 7.4), and this compound in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_strategies Improvement Strategies cluster_invivo In Vivo Evaluation solubility Solubility Assay prodrug Prodrug Synthesis solubility->prodrug Low solubility nanoparticle Nanoparticle Formulation solubility->nanoparticle Low solubility permeability Caco-2 Permeability permeability->prodrug Low permeability stability Microsomal Stability stability->prodrug High metabolism pk_study Pharmacokinetic Study (Rodent Model) prodrug->pk_study Evaluate improved PK nanoparticle->pk_study Evaluate improved PK

Caption: Experimental workflow for improving the pharmacokinetic profile of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus e.g., PMA, Cytokines nfkb NF-κB Activation stimulus->nfkb stat6 STAT6 Activation stimulus->stat6 muc5ac MUC5AC Expression (Mucus Production) nfkb->muc5ac stat6->muc5ac eotaxin Eotaxin Production (Inflammation) stat6->eotaxin hdac2 HDAC2 Expression hdac2->muc5ac Inhibits compound This compound compound->nfkb Inhibits compound->stat6 Inhibits compound->hdac2 Enhances

Caption: Signaling pathways modulated by this compound in inflammatory responses.[4]

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of 7,4'-Dihydroxyflavone and Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of two closely related flavonoids: 7,4'-dihydroxyflavone and apigenin. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and apigenin, with a focus on their half-maximal inhibitory concentrations (IC50) and other quantitative measures.

Table 1: Biological Activity of this compound

Target/ActivityCell Line/SystemIC50 ValueReference
MUC5AC Gene ExpressionNCI-H292 human airway epithelial cells1.4 µM[1]
Rat Lens Aldose ReductaseIn vitro enzyme assay3.8 µM[2]
Leishmania donovani amastigotesIn vitro culture11.1 µg/ml[2]
Trypanosoma brucei rhodesienseIn vitro culture6.9 µg/ml[2]
Pyridoxal 5'-phosphate phosphatase (PDXP)In vitro enzyme assay~10 µM[3]

Table 2: Biological Activity of Apigenin

Target/ActivityCell Line/SystemIC50 ValueReference
Cell Growth InhibitionHuCCA-1 cholangiocarcinoma cells75 µM (48h)[4]
Monoamine Oxidase-A (MAO-A)In vitro enzyme assay1.7 µM[5]
Monoamine Oxidase-B (MAO-B)In vitro enzyme assay12.8 µM[5]
Cell ViabilityMCF-7 breast cancer cells2.30 µM (24h with Doxorubicin)[6]
Cell ViabilityMDA-MB-231 breast cancer cells4.07 µM (24h with Doxorubicin)[6]
Cell ViabilityA549 lung cancer cells93.7 µM (48h)[7]
NF-κB Activity InhibitionHEK293T cells172.2 nM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and apigenin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or apigenin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][9][10][11][12][13]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the flavonoid of interest and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[9][14][15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.[9][14][15]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with the flavonoid, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activity Assay (Luciferase Reporter Assay)
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the test flavonoid for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and apigenin, as well as a typical experimental workflow for their analysis.

G Signaling Pathway of this compound in MUC5AC Inhibition DHF This compound NFkB NF-κB DHF->NFkB Inhibits Activation STAT6 STAT6 DHF->STAT6 Inhibits Activation HDAC2 HDAC2 DHF->HDAC2 Enhances Expression MUC5AC MUC5AC Gene Expression NFkB->MUC5AC Negative Regulation STAT6->MUC5AC Negative Regulation HDAC2->MUC5AC Negative Regulation

Caption: this compound inhibits MUC5AC expression.

G Key Signaling Pathways Modulated by Apigenin Apigenin Apigenin PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Apigenin->MAPK Modulates NFkB NF-κB Pathway Apigenin->NFkB Inhibits Cell_Cycle Cell Cycle Arrest (G2/M) Apigenin->Cell_Cycle Apoptosis Apoptosis Induction Apigenin->Apoptosis PI3K_Akt->Cell_Cycle Promotes Progression MAPK->Cell_Cycle Regulates NFkB->Apoptosis Inhibits

Caption: Apigenin's multifaceted impact on cellular signaling.

G Experimental Workflow for Flavonoid Mechanism Analysis Start Cell Culture Treatment Flavonoid Treatment (Dose- and Time-dependent) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for studying flavonoid mechanisms.

Comparative Discussion

Both this compound and apigenin exhibit significant biological activities, primarily through the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

This compound has demonstrated potent inhibitory effects on the expression of MUC5AC, a key component of mucus overproduction in respiratory diseases. Its mechanism involves the suppression of the pro-inflammatory transcription factors NF-κB and STAT6, alongside the enhancement of HDAC2 expression, which is known to have anti-inflammatory functions.[1] Furthermore, its ability to inhibit aldose reductase suggests a potential role in diabetic complications.[2]

Apigenin , being more extensively studied, has a broader known range of mechanisms. It is a well-documented inhibitor of the PI3K/Akt and NF-κB pathways, both of which are critical for cell survival and inflammation.[16][17][18][19][20] Its modulation of the MAPK pathway contributes to its anti-proliferative and pro-apoptotic effects.[21] Apigenin consistently induces cell cycle arrest, typically at the G2/M phase, and promotes apoptosis in various cancer cell lines.[4][9][14][15][22]

In comparison , while both flavonoids target the NF-κB pathway, their broader signaling impact appears to differ based on current research. This compound's mechanism has been specifically linked to the regulation of MUC5AC via STAT6 and HDAC2, highlighting its potential in respiratory conditions. Apigenin, on the other hand, displays a more pleiotropic anti-cancer activity by simultaneously targeting multiple critical pathways like PI3K/Akt and MAPK, in addition to NF-κB, leading to potent effects on cell cycle progression and apoptosis.

Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their mechanisms and to better guide their potential therapeutic applications. The provided experimental protocols can serve as a foundation for such future investigations.

References

7,4'-Dihydroxyflavone vs. Genistein: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, both 7,4'-dihydroxyflavone and the isoflavone genistein have garnered significant attention for their diverse biological activities. This guide provides a detailed, data-driven comparison of their potency across key therapeutic areas, including estrogenic, anti-inflammatory, antioxidant, and anticancer effects. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in flavonoid-based research and development.

Estrogenic Activity

The estrogenic potential of flavonoids is a critical determinant of their therapeutic applications, particularly in hormone-dependent conditions. The relative potency of this compound and genistein has been evaluated using various in vitro assays, with genistein generally demonstrating more potent estrogenic activity.

Comparative Estrogenic Potency

CompoundAssaySystemEC50
Genistein Yeast-based reporter assaySaccharomyces cerevisiae expressing human estrogen receptor α (ERα)40 nM
This compound Data not available in the same system--

Experimental Protocol: Yeast-Based Estrogen Reporter Assay

This assay utilizes genetically modified yeast cells that express the human estrogen receptor (ERα or ERβ). Upon binding of an estrogenic compound to the ER, a reporter gene (e.g., lacZ, encoding β-galactosidase) is activated. The resulting enzyme activity can be quantified by the conversion of a chromogenic substrate, providing a measure of the compound's estrogenic potency.

  • Yeast Culture: Saccharomyces cerevisiae strains expressing the human estrogen receptor and a reporter plasmid are cultured in an appropriate medium.

  • Compound Exposure: The yeast culture is exposed to varying concentrations of the test compounds (this compound or genistein). 17β-estradiol is typically used as a positive control.

  • Incubation: The cultures are incubated to allow for ligand binding, receptor activation, and reporter gene expression.

  • Enzyme Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: The EC50 value, the concentration at which the compound elicits 50% of the maximum response, is calculated from the dose-response curve.

EstrogenicActivityWorkflow Yeast Yeast expressing human ER and reporter gene Incubation Incubation Yeast->Incubation Compound Test Compound (7,4'-DHF or Genistein) Compound->Incubation Assay Reporter Gene Assay Incubation->Assay EC50 EC50 Determination Assay->EC50

Workflow for Yeast-Based Estrogen Assay.

Anti-inflammatory Activity

Both this compound and genistein exhibit anti-inflammatory properties by modulating key inflammatory pathways. Their potency has been compared in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Comparative Anti-inflammatory Potency

CompoundAssayCell LineIC50
Genistein Nitric Oxide (NO) ProductionRAW 264.7~50 µM[1]
This compound Nitric Oxide (NO) ProductionRAW 264.7>10 µM (less potent than other flavones in one study)

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The cells are incubated for a further period to allow for the production of NO.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration at which the compound inhibits NO production by 50%, is determined.

AntiInflammatoryPathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB IKK->NFkB iNOS iNOS (Nitric Oxide) NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Flavonoids 7,4'-DHF Genistein Flavonoids->IKK inhibit Flavonoids->MAPK inhibit

Inhibition of LPS-induced inflammatory pathways.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of many flavonoids. The antioxidant potency of this compound and genistein can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Comparative Antioxidant Potency

CompoundAssayEC50
Genistein DPPH radical scavenging~5 mg/mL (for biotransformed soy flour extract rich in genistein)[2]
This compound DPPH radical scavengingData not available

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Data Analysis: The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

DPPH_Assay DPPH DPPH• (Purple) Reaction Reaction (Hydrogen Donation) DPPH->Reaction Antioxidant Antioxidant (e.g., Flavonoid) Antioxidant->Reaction DPPH_H DPPH-H (Yellow) Reaction->DPPH_H

Principle of the DPPH radical scavenging assay.

Anticancer Activity

The antiproliferative effects of this compound and genistein have been investigated in various cancer cell lines. The human breast cancer cell line MCF-7 is a common model for evaluating the anticancer potential of estrogenic compounds.

Comparative Anticancer Potency

CompoundAssayCell LineIC50
Genistein Cell Viability (MTT)MCF-747.5 µM[3]
This compound Cell Viability (MTT)MCF-7Data not available

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.

MTT_Assay_Workflow Cells Cancer Cells (e.g., MCF-7) Treatment Compound Treatment Cells->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate MTT_add->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Readout Measure Absorbance Solubilize->Readout IC50_calc Calculate IC50 Readout->IC50_calc

Workflow of the MTT cell viability assay.

Conclusion

Based on the available data, genistein appears to be a more potent estrogenic and anti-inflammatory agent compared to this compound in the specific assays reviewed. While both compounds exhibit antioxidant and anticancer activities, a direct and comprehensive comparison of their potency is hampered by the lack of studies employing identical experimental conditions. Further research with head-to-head comparative studies is warranted to definitively establish the relative potency of these two flavonoids and to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers to design such studies and to advance our understanding of flavonoid pharmacology.

References

A Comparative Guide to Daidzein and 7,4'-Dihydroxyflavone: Structure, Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isoflavone daidzein and the flavone 7,4'-dihydroxyflavone. We delve into their structural distinctions, comparative biological activities supported by experimental data, and the underlying mechanisms of action.

Structural Differences: Isoflavone vs. Flavone Backbone

The primary structural difference between daidzein and this compound lies in the connection of the B-ring to the central C-ring of the flavonoid core. Daidzein is an isoflavone, where the B-ring is attached at the C3 position. In contrast, this compound is a flavone, with the B-ring attached at the C2 position. This seemingly minor variance in substituent placement leads to a significant divergence in their three-dimensional structure and, consequently, their biological targets and pharmacological activities.

Both molecules share the same chemical formula (C₁₅H₁₀O₄) and possess hydroxyl groups at the C7 and C4' positions, which are crucial for many of their shared antioxidant properties. However, the isomeric difference is the key determinant of their distinct bioactivities.

Caption: Core structural difference between Daidzein and this compound.

Comparative Biological Activities and Efficacy

While both compounds exhibit antioxidant and anti-inflammatory properties, their primary mechanisms and potencies in other areas differ significantly. Daidzein is most recognized for its phytoestrogenic activity, whereas this compound has shown potent effects in regulating mucus hypersecretion.

Activity Daidzein This compound Key Findings & Citations
Phytoestrogenic Activity Acts as a Selective Estrogen Receptor Modulator (SERM), binding to both ERα and ERβ.[1][2]Not reported as a primary activity.Daidzein's isoflavone structure mimics estrogen, allowing it to modulate estrogen-dependent pathways, impacting conditions like osteoporosis and menopausal symptoms.[1][2]
Anti-inflammatory Inhibits pro-inflammatory cytokines (e.g., IL-6, TNF-α) and signaling pathways (NF-κB, STAT3).[1]Inhibits MUC5AC expression via suppression of NF-κB and STAT6.[3] Also inhibits eotaxin/CCL-11 production.[4]Both compounds target the NF-κB pathway, a central regulator of inflammation.
Respiratory Effects Limited specific data.Potent inhibitor of MUC5AC gene expression, mucus production, and secretion.7,4'-DHF showed an IC₅₀ value of 1.4 µM for inhibiting MUC5AC production, 28-fold more potent than glycyrrhizin.[3]
Neuroprotection Exerts neuroprotective effects, with its metabolite 7,8,4'-THIF improving cognitive function by activating the cholinergic system and BDNF/ERK/CREB signaling.[5][6][7]Not a widely reported activity.Daidzein and its metabolites show promise in managing neurodegenerative disorders.[5][6]
Anticancer Potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest, particularly in hormone-dependent cancers.[1][8]Limited specific data.Daidzein's estrogen-modulating effects are central to its potential anticancer properties.[1][2]
Antioxidant Activity Possesses significant antioxidant properties, neutralizing free radicals and reducing cellular damage.[1][9]Expected activity as a flavonoid, but less characterized than daidzein.The phenolic hydroxyl groups on both molecules contribute to their ability to scavenge free radicals.[1]

Signaling Pathways and Mechanisms of Action

The structural variance dictates the engagement with different cellular signaling pathways. Daidzein's interaction with estrogen receptors is a primary route for its activity, while this compound demonstrates potent modulation of inflammatory pathways in airway epithelial cells.

daidzein_pathway daidzein Daidzein ikb p-IκBα daidzein->ikb Inhibits stat3 p-STAT3 daidzein->stat3 Inhibits lps LPS receptor Receptor (e.g., TLR4) lps->receptor Activates receptor->ikb Phosphorylates receptor->stat3 Phosphorylates nfkb p-NF-κB (p65) ikb->nfkb nucleus Nucleus nfkb->nucleus stat3->nucleus cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->cytokines Upregulates Transcription

Caption: Daidzein's anti-inflammatory mechanism via NF-κB and STAT3 inhibition.

dhf_pathway dhf This compound nfkb NF-κB Activation dhf->nfkb Suppresses stat6 STAT6 Activation dhf->stat6 Suppresses hdac2 HDAC2 Expression dhf->hdac2 Enhances stimulant Stimulant (e.g., PMA) stimulant->nfkb stimulant->stat6 nucleus Nucleus nfkb->nucleus stat6->nucleus muc5ac MUC5AC Gene Expression & Mucus Production hdac2->muc5ac Suppresses nucleus->muc5ac Upregulates

Caption: 7,4'-DHF inhibits MUC5AC via NF-κB, STAT6, and HDAC2 pathways.

Experimental Protocols

This section details common methodologies used to assess the biological activities of daidzein and this compound.

A. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cell lines.

  • Cell Plating: Plate cells (e.g., RAW 264.7 macrophages or NCI-H292 airway epithelial cells) in 96-well plates at a density of 0.8 x 10⁴ to 2.5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[10]

  • Compound Treatment: Remove the supernatant and replace it with fresh medium containing various concentrations of daidzein or this compound (e.g., 0.1 µM to 200 µM). Incubate for a specified period (e.g., 24 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150-200 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

B. Cytokine Secretion Measurement (ELISA)

This protocol quantifies the level of secreted proteins, such as inflammatory cytokines.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) and pre-treat with various concentrations of daidzein (e.g., 25, 50, 100 µM) for 12 hours.

  • Stimulation: Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS) (e.g., 100 ng/mL) and co-incubating for another 12-24 hours.

  • Supernatant Collection: Collect the culture supernatants from each well.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, TNF-α). This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme, and finally, addition of a substrate to produce a measurable color change.

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

C. Protein Expression Analysis (Western Blot)

This method is used to detect and quantify specific proteins within a cell lysate, such as signaling pathway components.

  • Cell Lysis: After treatment and/or stimulation, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of total protein per sample on a polyacrylamide gel via electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NF-κB, anti-STAT6, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level, which is often normalized to a loading control like β-actin.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Compound Treatment (Daidzein or 7,4'-DHF) start->treatment stimulation Stimulation (Optional) (e.g., LPS, PMA) treatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt elisa ELISA (Protein Secretion) stimulation->elisa wb Western Blot (Protein Expression) stimulation->wb

Caption: General experimental workflow for in vitro compound analysis.

Conclusion

Daidzein and this compound, despite being structural isomers, exhibit distinct pharmacological profiles. Daidzein's activity is largely defined by its role as a phytoestrogen, making it a compound of interest for hormone-related conditions, neuroprotection, and cancer. In contrast, this compound emerges as a highly potent inhibitor of mucus hypersecretion, presenting a promising therapeutic avenue for obstructive lung diseases like asthma and COPD. The key structural difference—the C2 versus C3 linkage of the B-ring—serves as a compelling example of how subtle changes in molecular architecture can lead to profoundly different interactions with biological systems. Future research should focus on direct comparative studies to further elucidate their relative potencies and explore potential therapeutic synergies.

References

Validating the Target of 7,4'-Dihydroxyflavone: A Comparative Guide to the Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of 7,4'-dihydroxyflavone, identifying and validating its molecular targets is a critical step. This guide provides a comprehensive overview of how the Cellular Thermal Shift Assay (CETSA) can be employed to confirm the engagement of this compound with its putative protein targets within a cellular context. We will also compare CETSA with other target validation techniques and provide detailed experimental protocols and data presentation templates.

Introduction to this compound and the Imperative of Target Validation

This compound is a flavonoid that has demonstrated potential therapeutic effects, including the inhibition of MUC5AC gene expression, a key factor in mucus overproduction in obstructive lung diseases.[1] This inhibitory action is associated with the modulation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Signal Transducer and Activator of Transcription 6 (STAT6), and Histone Deacetylase 2 (HDAC2).[1] Furthermore, this flavonoid has been shown to prevent the paradoxical adverse effects of dexamethasone on eotaxin production.[2]

While these findings suggest potential protein targets, direct confirmation of target engagement in a physiological setting is essential to validate these hypotheses and elucidate the compound's mechanism of action. Target validation strengthens the rationale for further drug development and can help in identifying potential off-target effects.

The Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Validation

CETSA is a biophysical method that allows for the direct measurement of a compound's binding to its target protein in intact cells or tissue lysates.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[4][5][6] When a small molecule binds to its protein target, it often increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound of interest to a range of temperatures, the soluble fraction of the target protein can be quantified. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

Comparison of CETSA with Alternative Target Validation Methods

While CETSA is a powerful technique, other methods can also be used for target validation. Each has its own advantages and disadvantages.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][5][6]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][7]Requires specific antibodies for Western blot detection, mass spectrometry-based approach can be complex.[8]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[7][9]Label-free, can be used in a proteome-wide manner.[9]Less quantitative than CETSA, results can be affected by protease activity.[9]
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the protein's susceptibility to chemical denaturation and subsequent oxidation.[7]Label-free, provides information on protein stability changes.[7]Requires mass spectrometry, can be technically demanding.
Affinity Chromatography A modified version of the compound is used to pull down its binding partners.Can identify unknown targets.Requires chemical modification of the compound which may alter its binding properties, risk of non-specific binding.[7]

Experimental Protocols for Validating this compound Targets using CETSA

Here, we provide a detailed protocol for using a Western blot-based CETSA to validate the engagement of this compound with its putative targets (e.g., NF-κB, STAT6, HDAC2).

Part 1: Establishing the Melting Curve of the Target Protein
  • Cell Culture and Lysis:

    • Culture a suitable cell line (e.g., NCI-H292 human airway epithelial cells) to 80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and Western blot analysis using primary antibodies specific for the putative targets (NF-κB, STAT6, HDAC2).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • Plot the percentage of soluble protein against temperature to generate the melting curve.

Part 2: Isothermal Dose-Response (ITDR) CETSA
  • Compound Treatment:

    • Treat cell lysates or intact cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).[10]

  • Heat Treatment at a Fixed Temperature:

    • Based on the melting curve from Part 1, select a temperature that results in approximately 50% protein denaturation (Tm).

    • Heat all treated samples at this fixed temperature for 3 minutes.

  • Analysis:

    • Follow steps 3 and 4 from Part 1 to separate and quantify the soluble target proteins.

    • Plot the amount of soluble protein against the concentration of this compound to generate a dose-response curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Hypothetical Melting Temperatures (Tm) of Putative this compound Targets.

Target ProteinTm without 7,4'-DHF (°C)Tm with 10 µM 7,4'-DHF (°C)Thermal Shift (ΔTm) (°C)
NF-κB (p65)52.556.0+3.5
STAT649.853.2+3.4
HDAC255.158.5+3.4

Table 2: Hypothetical EC50 Values from Isothermal Dose-Response CETSA.

Target ProteinEC50 (µM)
NF-κB (p65)2.5
STAT63.1
HDAC21.8

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat with 7,4'-DHF or Vehicle Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Heat_Treatment 4. Heat at various temperatures Cell_Lysis->Heat_Treatment Centrifugation 5. Separate Soluble & Aggregated Proteins Heat_Treatment->Centrifugation Western_Blot 6. Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis 7. Quantify and Plot Melting Curve Western_Blot->Data_Analysis Signaling_Pathway cluster_targets Putative Cellular Targets DHF This compound NFkB NF-κB DHF->NFkB inhibits STAT6 STAT6 DHF->STAT6 inhibits HDAC2 HDAC2 DHF->HDAC2 activates MUC5AC MUC5AC Gene Expression NFkB->MUC5AC promotes STAT6->MUC5AC promotes HDAC2->MUC5AC inhibits

References

Specificity of 7,4'-Dihydroxyflavone as an Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory specificity of 7,4'-dihydroxyflavone against key biological targets. It includes quantitative data on its performance relative to other inhibitors, comprehensive experimental protocols, and visual representations of relevant biological pathways and workflows.

Inhibitory Profile of this compound

This compound (7,4'-DHF) is a flavonoid that has demonstrated inhibitory activity against several key proteins implicated in inflammatory and respiratory diseases. Its primary targets include eotaxin/CCL11, Carbonyl Reductase 1 (CBR1), and Mucin 5AC (MUC5AC).

Comparative Inhibitory Activity

The following tables summarize the inhibitory potency of this compound and compares it with other known inhibitors of the same targets.

Table 1: Comparison of Inhibitors for Eotaxin/CCL11

InhibitorTargetIC50Notes
This compound Eotaxin/CCL11 Production 0.28 µM [1]Inhibits production in human lung fibroblasts.
BortezomibEotaxin-1/CCL11 Production16 nMA proteasome inhibitor.
ALLNEotaxin-1/CCL11 Production8 µMA proteasome inhibitor.
YM-355179CCR3 (Eotaxin Receptor)7.6 nM (binding), 24 nM (chemotaxis)A selective CCR3 antagonist.
CAT-213CCL110.48 nMA human anti-CCL11 antibody.
SynephrineEotaxin-1 ExpressionNot ReportedSignificantly inhibits IL-4-induced eotaxin-1 expression.
EupatilinEotaxin-1 ExpressionNot ReportedSignificantly inhibits TNF-α-induced eotaxin expression.

Table 2: Comparison of Inhibitors for Carbonyl Reductase 1 (CBR1)

InhibitorSubstrateIC50 (CBR1 I88)IC50 (CBR1 V88)
This compound -Not Reported Not Reported
monoHERDoxorubicin37 µM59 µM
monoHERDaunorubicin164 µM219 µM
triHERDoxorubicin/DaunorubicinLower than monoHERLower than monoHER
QuercetinDoxorubicin/DaunorubicinLower than monoHERLower than monoHER

Table 3: Comparison of Inhibitors for MUC5AC

InhibitorTargetIC50Notes
This compound MUC5AC Production 1.4 µM [1]28-fold more potent than Glycyrrhizin.[2]
GlycyrrhizinMUC5AC Production38 µM[2]A triterpenoid from Glycyrrhiza uralensis.[2]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's inhibitory action, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing inhibitor specificity.

G cluster_0 Eotaxin/CCL11 & MUC5AC Inhibition Pathway Stimuli Stimuli NF-kB NF-kB Stimuli->NF-kB STAT6 STAT6 Stimuli->STAT6 Gene_Expression Eotaxin/CCL11 & MUC5AC Gene Expression NF-kB->Gene_Expression STAT6->Gene_Expression HDAC2 HDAC2 HDAC2->Gene_Expression Protein_Production Eotaxin/CCL11 & MUC5AC Production Gene_Expression->Protein_Production DHF This compound DHF->NF-kB DHF->STAT6 DHF->HDAC2 G cluster_1 Inhibitor Specificity Assessment Workflow Compound Test Compound (e.g., 7,4'-DHF) Primary_Assay Primary Target Assay (e.g., Eotaxin ELISA) Compound->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Target Assays (Off-Target Screening) Dose_Response->Secondary_Assay Selectivity_Profile Determine Selectivity Profile Secondary_Assay->Selectivity_Profile

References

Navigating the Kinase Selectivity of 7,8-Dihydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydroxyflavone (7,8-DHF), a naturally occurring flavonoid, has garnered significant attention in the scientific community for its potent neurotrophic and neuroprotective effects. Initially identified as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), it mimics the activity of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, growth, and synaptic plasticity.[1] While its primary characterization is that of a TrkB activator, understanding its cross-reactivity with other kinases is crucial for evaluating its therapeutic potential and off-target effects. This guide provides a comparative analysis of the known kinase and phosphatase interactions of 7,8-DHF, supported by available experimental data and methodologies.

Kinase and Phosphatase Interaction Profile of 7,8-Dihydroxyflavone

The primary interaction of 7,8-dihydroxyflavone with the kinome is the activation of TrkB, the receptor for BDNF.[1][2][3] Unlike typical kinase inhibitors, 7,8-DHF binds to the extracellular domain of TrkB, inducing its dimerization and autophosphorylation, thereby initiating downstream signaling cascades.[4] Limited screening against other kinases has been reported, suggesting a high degree of selectivity for TrkB activation over broad-spectrum kinase inhibition. However, studies have revealed inhibitory activity against certain phosphatases.

Target ClassTarget NameType of InteractionReported Affinity/Potency
Kinase Tropomyosin receptor kinase B (TrkB) Agonist (Activation) Kd ≈ 320 nM [2][3]
KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR2)Inhibition (Downregulation of phosphorylation)Qualitative
KinasePolynucleotide kinase-3'-phosphatase (PNKP)Weak InhibitionWeak inhibition at 40 µM[5][6]
Phosphatase Pyridoxal Phosphatase (PDXP) Inhibition IC50 ~ 1 µM [5][6]
PhosphataseGlycerol-3-phosphate phosphatase (PGP)InhibitionIC50 = 4.8 µM[5][6]
PhosphataseCytosolic 5'-nucleotidase 1A (NT5C1A)InhibitionIC50 ≈ 10 µM[5][6]
PhosphataseProtein Tyrosine Phosphatase 1B (PTP1B)Weak InhibitionWeak inhibition at 40 µM[5][6]

Signaling Pathway of 7,8-Dihydroxyflavone-Mediated TrkB Activation

7,8-DHF mimics the action of BDNF by binding to the TrkB receptor. This binding event induces receptor dimerization and autophosphorylation on specific tyrosine residues. The phosphorylated receptor then serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting cell survival, neuronal growth, and synaptic plasticity.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7_8_DHF 7,8-Dihydroxyflavone TrkB TrkB Receptor 7_8_DHF->TrkB Binds to extracellular domain TrkB->TrkB PI3K PI3K TrkB->PI3K Activates MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) TrkB->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Survival Neuronal Survival Synaptic Plasticity Akt->Survival MAPK_pathway->Survival Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 7,8-DHF Incubation Incubate compound with enzyme and substrate Compound_Prep->Incubation Enzyme_Prep Prepare kinase/phosphatase and substrate solution Enzyme_Prep->Incubation ATP_Addition Initiate reaction with [γ-33P]ATP (for kinases) Incubation->ATP_Addition Reaction_Stop Stop reaction ATP_Addition->Reaction_Stop Detection Measure substrate phosphorylation (e.g., filter binding, scintillation counting) Reaction_Stop->Detection Analysis Calculate % inhibition and determine IC50 value Detection->Analysis

References

A Head-to-Head Comparison of 7,4'-Dihydroxyflavone and Quercetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities. Among the thousands of flavonoids identified, the flavonols quercetin and 7,4'-dihydroxyflavone (7,4'-DHF) are of particular interest due to their shared core structure but distinct hydroxylation patterns, which significantly influence their biological effects. Quercetin, a pentahydroxyflavone, is one of the most extensively studied flavonoids, known for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1] In contrast, this compound, a simpler dihydroxyflavone, is less characterized, yet emerging evidence suggests it possesses significant bioactivity.

This guide provides a head-to-head comparison of this compound and quercetin, focusing on their performance in key biological assays. It is intended for researchers, scientists, and drug development professionals. It is important to note that direct comparative studies measuring the activities of these two specific compounds under identical experimental conditions are limited in the existing literature. Therefore, this guide collates data from individual studies to provide a representative comparison, supplemented with detailed experimental protocols and pathway visualizations.

Comparison of Biological Activities

Antioxidant Activity

The antioxidant capacity of flavonoids is central to many of their therapeutic effects. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The structural differences between quercetin (with five hydroxyl groups) and 7,4'-DHF (with two) are expected to result in different antioxidant potentials. A study comparing the radical scavenging activity of quercetin with 7,8-dihydroxyflavone (an isomer of 7,4'-DHF) showed very similar efficacy in a DPPH assay, suggesting that the catechol group on the B-ring is a dominant factor.[2]

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

Compound Assay EC50 / IC50 Value (µM) Source Study
Quercetin DPPH ~25 µM [2]
DPPH 47.20 µM [3]
This compound DPPH Data not available -
7,8-Dihydroxyflavone (Isomer) DPPH ~24 µM [2]

Note: Data presented are from separate studies and are not from direct head-to-head experiments unless specified. The value for 7,8-DHF is included for structural context but represents a different isomer.

Anti-inflammatory Effects

Both flavonoids have been shown to modulate inflammatory pathways, primarily through the inhibition of key signaling molecules like Nuclear Factor-kappa B (NF-κB). Quercetin exerts potent anti-inflammatory effects by inhibiting inflammation-producing enzymes like COX and LOX and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-8.[4] 7,4'-DHF has also demonstrated significant anti-inflammatory action, notably by inhibiting MUC5AC mucus production through the suppression of NF-κB and STAT6 activation.

Table 2: Comparison of Anti-inflammatory Activity

Compound Target / Model IC50 Value Key Mechanism Source Study
Quercetin TNF-induced IP-10 expression (murine IECs) 40 µM Inhibition of NF-κB cofactor recruitment [5]
This compound PMA-stimulated MUC5AC expression (NCI-H292 cells) 1.4 µM Suppression of NF-κB and STAT6 activation

Note: Data presented are from separate studies and do not represent a direct comparison.

Anticancer Properties

Quercetin is well-documented to inhibit the proliferation of a wide range of cancer cells by inducing cell cycle arrest and apoptosis.[1] Its cytotoxic effects have been quantified in numerous cell lines. Data on the anticancer activity of this compound is less prevalent in the literature, preventing a direct quantitative comparison.

Table 3: Comparison of Cytotoxic Activity on Cancer Cell Lines

Compound Cell Line Activity IC50 Value (µM) Source Study
Quercetin HL-60 (promyelocytic leukemia) Growth Inhibition ~7.7 µM [6]
MCF-7 (breast cancer) Cytotoxicity ~37.1 µM [7]
This compound - - Data not available -

Note: Data presented are from separate studies.

Neuroprotective Effects

Flavonoids are recognized for their neuroprotective potential, acting through antioxidant and anti-inflammatory mechanisms within the brain.[8] Quercetin has been shown to protect neurons from oxidative damage and suppress neuroinflammation.[8][9] Both quercetin and its structural isomer 7,8-DHF can protect against Tau neurotoxicity by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival.[2][10] While specific neuroprotective data for 7,4'-DHF is limited, its demonstrated anti-inflammatory properties suggest potential benefits in this area.

Table 4: Comparison of Neuroprotective Activity

Compound Activity / Target EC50 Value (µM) Key Mechanism Source Study
Quercetin Tau Aggregation Inhibition 12.5 µM Activation of TrkB signaling [10]
This compound - Data not available - -
7,8-Dihydroxyflavone (Isomer) Tau Aggregation Inhibition 9.1 µM Activation of TrkB signaling [10]

Note: Data presented are from separate studies. The value for 7,8-DHF is included for structural context.

Signaling Pathways and Experimental Workflows

The biological activities of 7,4'-DHF and quercetin are mediated by their interaction with complex intracellular signaling cascades. The diagrams below, generated using DOT language, visualize a common experimental workflow for evaluating flavonoids and a key inflammatory pathway they modulate.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_mech Mechanism Analysis Compound Flavonoid Stock (7,4'-DHF or Quercetin) DPPH Antioxidant Assay (DPPH) Compound->DPPH MTT Cytotoxicity/Viability (MTT Assay) Compound->MTT Inflam Anti-inflammatory Assay (e.g., NO, Cytokine ELISA) Compound->Inflam CellCulture Cell Culture (e.g., Macrophages, Cancer cells) CellCulture->MTT CellCulture->Inflam WB Protein Expression (Western Blot) Inflam->WB Pathway Signaling Pathway Analysis WB->Pathway

General workflow for evaluating flavonoid bioactivity.

G cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS, IL-6) NFkB_nuc->Genes binds & activates Nucleus Nucleus Response Inflammatory Response Genes->Response Quercetin Quercetin Quercetin->IKK inhibits DHF 7,4'-DHF DHF->NFkB_nuc inhibits activation

Simplified NF-κB inflammatory signaling pathway.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible results. Below are methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[11][12]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol).

    • Test compounds (7,4'-DHF, Quercetin) dissolved in a suitable solvent (e.g., methanol) to create a stock solution.

    • Methanol or ethanol.

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Protocol:

    • Prepare serial dilutions of the test compounds and the positive control in the solvent.

    • In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the DPPH solution.[13]

    • Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[14]

    • Complete cell culture medium.

    • Solubilization solution (e.g., DMSO, or SDS-HCl solution).[16]

    • Test compounds.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of the MTT stock solution to each well.[16]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells and determine the IC50 value for cytotoxicity.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is essential for analyzing the modulation of signaling pathways.

  • Reagents:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels.

    • Transfer buffer.

    • Nitrocellulose or PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Protocol:

    • Cell Lysis: Treat cells with test compounds for the desired time, then lyse them on ice using lysis buffer. Scrape the cells and centrifuge to collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The band intensity corresponds to the level of protein expression.

Conclusion

This guide provides a comparative overview of this compound and the well-characterized flavonoid, quercetin. While quercetin exhibits robust, well-documented activity across antioxidant, anti-inflammatory, anticancer, and neuroprotective assays, the data for this compound is more nascent. The available evidence indicates that 7,4'-DHF possesses potent anti-inflammatory properties, with a notably low IC50 value for inhibiting MUC5AC expression, suggesting it is a strong candidate for further investigation, particularly in the context of inflammatory airway diseases.

The structural similarities, particularly the core flavone backbone, suggest that 7,4'-DHF may share other biological activities with quercetin, but this requires empirical validation. There is a clear need for direct, head-to-head studies using standardized assays to accurately determine the relative potency and efficacy of these two flavonoids. Such research will be crucial in elucidating the structure-activity relationships that govern their therapeutic potential and in guiding the development of new flavonoid-based drugs.

References

Validating the Binding Affinity of 7,4'-Dihydroxyflavone to Carbonyl Reductase 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the flavonoid 7,4'-dihydroxyflavone (7,4'-DHF) to its target, Carbonyl Reductase 1 (CBR1). While direct binding affinity data (Kd or Ki) for 7,4'-DHF to CBR1 is not yet available in the public domain, this document summarizes the existing inhibitory activity data and compares it with a known CBR1 inhibitor. Furthermore, it details the standard experimental protocols that are essential for determining the precise binding affinity of this promising small molecule.

Introduction to this compound and its Target

This compound is a naturally occurring flavonoid found in various plants, including those of the Glycyrrhiza species. It has garnered significant interest in the scientific community due to its diverse biological activities. Among its potential molecular targets, Carbonyl Reductase 1 (CBR1) has been identified as a key enzyme inhibited by 7,4'-DHF with high potency. CBR1 is a ubiquitously expressed enzyme involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including clinically important drugs. Inhibition of CBR1 can, therefore, have significant implications for drug metabolism and efficacy.

Quantitative Data on Inhibitory Activity

While a direct dissociation constant (Kd) or inhibition constant (Ki) for the binding of 7,4'-DHF to CBR1 has not been reported, its half-maximal inhibitory concentration (IC50) has been determined. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For comparison, the Ki value for another naturally occurring polyphenol, resveratrol, which also binds to CBR1, is provided.

CompoundTargetParameterValue (µM)
This compound CBR1IC500.28[1]
ResveratrolCBR1Ki55.8[2][3]

The significantly lower IC50 value of 7,4'-DHF compared to the Ki of resveratrol suggests that 7,4'-DHF is a substantially more potent inhibitor of CBR1.

Experimental Protocols for Binding Affinity Determination

To quantitatively determine the binding affinity of this compound to CBR1, two primary biophysical techniques are widely employed: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, 7,4'-DHF) to a macromolecule (CBR1). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Recombinant human CBR1 is purified and dialyzed extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • A stock solution of this compound is prepared in the same dialysis buffer to minimize heat of dilution effects. The final concentration of the flavonoid should be 10-20 times that of the protein.

    • The concentrations of both protein and ligand are determined accurately using a reliable method (e.g., UV-Vis spectroscopy or a protein concentration assay).

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the CBR1 solution (typically at a concentration of 10-50 µM).

    • The injection syringe is filled with the this compound solution (typically at a concentration of 100-500 µM).

    • A series of small injections (e.g., 2-10 µL) of the flavonoid solution into the protein solution is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

    • The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

SPR is an optical technique that measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (7,4'-DHF) to an immobilized ligand (CBR1). This method allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic data (association rate constant, kon, and dissociation rate constant, koff) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., a CM5 chip) is activated.

    • Purified CBR1 is immobilized onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

    • The remaining active sites on the surface are deactivated.

    • A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding effects.

  • SPR Measurement:

    • A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor and reference flow cells to establish a stable baseline.

    • A series of concentrations of this compound (the analyte) are prepared in the running buffer.

    • Each concentration of the flavonoid is injected over the flow cells for a specific duration to monitor the association phase.

    • The running buffer is then flowed over the cells to monitor the dissociation phase.

    • After each cycle, the sensor surface is regenerated using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rate constants.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.

Visualizing Molecular Interactions and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_pathway Generic Signaling Pathway Small_Molecule This compound Target_Enzyme Carbonyl Reductase 1 (CBR1) Small_Molecule->Target_Enzyme Binds to and Inhibits Product Product Target_Enzyme->Product to produce Biological_Effect Modulation of Metabolism Target_Enzyme->Biological_Effect Substrate Substrate Substrate->Target_Enzyme is converted by Product->Biological_Effect

Caption: Generic signaling pathway of an enzyme inhibitor.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Sample_Prep 1. Sample Preparation (CBR1 and 7,4'-DHF in matched buffer) ITC_Experiment 2. Titration Experiment (Injecting 7,4'-DHF into CBR1 solution) Sample_Prep->ITC_Experiment Data_Acquisition 3. Data Acquisition (Measuring heat changes) ITC_Experiment->Data_Acquisition Data_Analysis 4. Data Analysis (Fitting binding isotherm) Data_Acquisition->Data_Analysis Results Results: Kd, n, ΔH, ΔS Data_Analysis->Results

Caption: Workflow for Isothermal Titration Calorimetry.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilization 1. Immobilize CBR1 on Sensor Chip Injection 2. Inject 7,4'-DHF (Analyte) Immobilization->Injection Detection 3. Detect Binding (Real-time sensorgram) Injection->Detection Analysis 4. Kinetic Analysis Detection->Analysis Results Results: kon, koff, Kd Analysis->Results

Caption: Workflow for Surface Plasmon Resonance.

Conclusion

The available data strongly indicates that this compound is a potent inhibitor of Carbonyl Reductase 1. However, to fully characterize this interaction and to provide a solid foundation for its potential therapeutic applications, a direct and quantitative measurement of its binding affinity is crucial. The experimental protocols for Isothermal Titration Calorimetry and Surface Plasmon Resonance outlined in this guide provide a clear roadmap for researchers to obtain this critical data. Such studies will not only validate the binding of 7,4'-DHF to CBR1 but also provide valuable thermodynamic and kinetic insights into the mechanism of inhibition, paving the way for further drug development efforts.

References

comparative study of the bioavailability of different flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Flavonoid Pharmacokinetics

The therapeutic potential of flavonoids, a diverse group of polyphenolic compounds found in plants, is a subject of intense research. However, their efficacy in vivo is largely dictated by their bioavailability, which can vary significantly between different flavonoid subclasses and even between individual compounds within the same class. This guide provides a comparative analysis of the bioavailability of four common dietary flavonoids: quercetin, hesperetin, naringenin, and luteolin. The information presented herein, including pharmacokinetic data and detailed experimental methodologies, is intended to support researchers in the fields of pharmacology, nutrition, and drug development.

Quantitative Analysis of Flavonoid Bioavailability

The bioavailability of a compound is determined by several pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as represented by the area under the plasma concentration-time curve (AUC). The following table summarizes these key parameters for quercetin, hesperetin, and naringenin, based on a human intervention study where the flavonoids were administered simultaneously. Data for luteolin in humans is less consistently reported in a comparative context, and thus is presented with appropriate caveats.

FlavonoidCmax (μmol/L)Tmax (h)AUC (0-48h) (μmol·h/L)Relative Bioavailability
Quercetin ~0.18~7.0Similar to HesperetinLower urinary excretion suggests different clearance mechanisms rather than lower bioavailability.
Hesperetin ~0.18Not specifiedSimilar to Quercetin-
Naringenin ~0.25Not specifiedHigher than Quercetin and HesperetinHigher
Luteolin Data in humans is limited and variable. Rat studies indicate low bioavailability.--Generally considered to have lower bioavailability than quercetin.[1][2]

Experimental Protocols

In Vivo Human Bioavailability Study Protocol

This protocol outlines a typical design for a clinical trial to assess the bioavailability of flavonoids in human subjects.

1. Study Design:

  • A randomized, crossover study design is recommended to minimize inter-individual variation.
  • Subjects: A cohort of healthy volunteers (n=10-20) with a balanced gender distribution.
  • Washout Period: A period of at least one week between treatments to ensure complete clearance of the previously administered flavonoid.

2. Investigational Product Administration:

  • Flavonoids are administered orally in standardized doses, either as pure compounds in capsules or dissolved in a food matrix (e.g., juice).
  • A standardized, low-flavonoid diet is provided to subjects for a set period before and during the study to minimize dietary interference.

3. Blood Sampling:

  • Venous blood samples are collected into heparinized tubes at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Analytical Methodology (HPLC-UV/MS):

  • Sample Preparation: Plasma samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release the flavonoid aglycones from their conjugated metabolites. This is followed by protein precipitation (e.g., with methanol) and solid-phase extraction (SPE) for sample clean-up and concentration.
  • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution system. The mobile phase often consists of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: UV detection at the wavelength of maximum absorbance for the specific flavonoid or, for higher sensitivity and specificity, mass spectrometry (MS) detection is employed.
  • Quantification: The concentration of the flavonoid in each sample is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject and each flavonoid using non-compartmental analysis.

In Vitro Caco-2 Cell Permeability Assay Protocol

The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of compounds.

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values above a certain threshold (e.g., 250 Ω·cm²) indicate a confluent and intact monolayer.

3. Transport Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer and equilibrated.
  • The test flavonoid, dissolved in the transport buffer, is added to the donor chamber (typically the AP side to mimic intestinal absorption). The receiver chamber (BL side) contains the flavonoid-free buffer.
  • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
  • The volume of the collected samples is replaced with fresh buffer to maintain a constant volume.

4. Sample Analysis:

  • The concentration of the flavonoid in the collected samples is quantified using HPLC-UV or LC-MS/MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value, a measure of the permeability of the compound across the cell monolayer, is calculated using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of appearance of the flavonoid in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the flavonoid in the donor chamber.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in flavonoid bioavailability and action, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway influenced by flavonoids.

G cluster_study_design Study Design & Subject Recruitment cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis s1 Subject Screening & Consent s2 Randomization to Treatment Sequence s1->s2 i1 Standardized Low-Flavonoid Diet s2->i1 i2 Oral Administration of Flavonoid i1->i2 p1 Timed Blood Sampling (0-48h) i2->p1 a1 Plasma Separation p1->a1 a2 Enzymatic Hydrolysis a1->a2 a3 Sample Extraction (SPE) a2->a3 a4 HPLC-MS/MS Analysis a3->a4 d1 Pharmacokinetic Modeling a4->d1 d2 Cmax, Tmax, AUC Calculation d1->d2

Caption: Experimental workflow for a human flavonoid bioavailability study.

MAPK_Pathway Flavonoid Flavonoid (e.g., Quercetin) RAF RAF Flavonoid->RAF Inhibits MEK MEK Flavonoid->MEK Inhibits Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAS->RAF Activates RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse Regulates

Caption: Simplified MAPK signaling pathway and potential inhibition by flavonoids.

References

Assessing the Off-Target Profile of 7,4'-Dihydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target profile of 7,4'-dihydroxyflavone, a naturally occurring flavonoid with known anti-inflammatory and mucin-regulating properties. Due to the limited availability of comprehensive off-target screening data for this specific compound, this guide offers a comparative analysis with structurally similar flavonoids, apigenin and chrysin, to infer a potential off-target landscape. Furthermore, detailed experimental protocols for robust off-target profiling are provided to facilitate further investigation.

Known Bioactivity of this compound and Structurally Similar Flavonoids

This compound has been identified as a potent inhibitor of eotaxin/CCL11 and Carbonyl Reductase 1 (CBR1). It also modulates the expression of MUC5AC, a key mucin protein, through the regulation of NF-κB, STAT6, and HDAC2 signaling pathways. While a comprehensive kinome scan or broad off-target panel for this compound is not publicly available, the activities of the structurally related flavonoids apigenin and chrysin have been more extensively studied, providing insights into potential off-target interactions.

CompoundIntended Target/Primary ActivityKnown Off-Target Interactions/Other ActivitiesReference
This compound - Potent inhibitor of eotaxin/CCL11 production- Inhibitor of Carbonyl Reductase 1 (CBR1)- Decreases MUC5AC gene expression and mucus production via NF-κB, STAT6, and HDAC2 regulation- Limited data available on broad off-target screening.
Apigenin - Anti-inflammatory and antioxidant effects- Inhibition of Akt signaling pathway- Potential modulation of immune responses and hormone activity- Can exhibit pro-oxidant activity under certain conditions
Chrysin - Anti-inflammatory and anti-cancer properties- Induction of apoptosis in cancer cell lines- Inhibition of angiogenesis- Modulation of PI3K/Akt/mTOR and NF-κB signaling pathways

Experimental Protocols for Off-Target Profiling

To comprehensively assess the off-target profile of this compound, several established experimental methodologies can be employed. The following are detailed protocols for two widely used and robust techniques.

KINOMEscan® Kinase Profiling

The KINOMEscan® platform is a high-throughput screening technology that evaluates the binding interactions between a test compound and a large panel of kinases.

Principle: This is an active site-directed competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Protocol Outline:

  • Compound Preparation: The test compound (this compound) is dissolved in DMSO to a desired stock concentration.

  • Assay Reaction: In each well of a multi-well plate, the following are combined:

    • DNA-tagged kinase from a panel of over 480 kinases.

    • The test compound at a specified concentration (e.g., 10 µM for initial screening).

    • Streptavidin-coated beads with an immobilized active-site directed ligand.

  • Incubation: The reaction mixtures are incubated to allow for binding equilibrium to be reached.

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes bound to the beads.

  • Quantification: The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag on the kinase.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower percentage indicates a stronger binding interaction. Hits are often defined as compounds that result in <35% or <10% of the control signal.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement of a compound within a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.

Principle: When a protein binds to a ligand, its thermal stability generally increases. In a CETSA experiment, cells or cell lysates are treated with the test compound and then subjected to a temperature gradient. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in solution at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by Western blot or mass spectrometry.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Treat the cells with the test compound (this compound) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry for proteome-wide analysis.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Visualizing Molecular Interactions and Experimental Workflows

Signaling Pathway of this compound in MUC5AC Regulation

G DHF This compound NFkB NF-κB Activation DHF->NFkB STAT6 STAT6 Activation DHF->STAT6 HDAC2 HDAC2 Expression DHF->HDAC2 MUC5AC MUC5AC Gene Expression and Mucus Production NFkB->MUC5AC STAT6->MUC5AC HDAC2->MUC5AC

Caption: Signaling pathway of this compound in the regulation of MUC5AC expression.

Experimental Workflow for Off-Target Profiling

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Validation Compound Test Compound (7,4'-DHF) KinomeScan Kinome-wide Binding Assay Compound->KinomeScan TargetPanel Other Target Panels (GPCRs, Ion Channels, etc.) Compound->TargetPanel HitID Hit Identification & Prioritization KinomeScan->HitID TargetPanel->HitID CETSA Cellular Thermal Shift Assay (CETSA) CETSA->HitID Phenotypic Phenotypic Screening Phenotypic->HitID DoseResponse Dose-Response Validation HitID->DoseResponse OffTargetProfile Comprehensive Off-Target Profile DoseResponse->OffTargetProfile

Caption: A generalized workflow for comprehensive off-target profiling of a small molecule.

Conclusion

While this compound shows promise as a specific modulator of inflammatory and mucus-related pathways, a thorough assessment of its off-target profile is crucial for its further development as a therapeutic agent. The comparative data from structurally similar flavonoids suggest that off-target interactions, particularly with kinases and other signaling proteins, are a possibility. The provided experimental protocols for KINOMEscan® and CETSA® offer robust frameworks for elucidating a comprehensive off-target profile for this compound. Such studies are essential to ensure its selectivity and to minimize the potential for unforeseen side effects in preclinical and clinical development.

A Structure-Based Comparative Analysis of 7,4'-Dihydroxyflavone and Its Analogs in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

7,4'-Dihydroxyflavone, a member of the flavone subclass of flavonoids, has garnered significant scientific interest due to its diverse pharmacological activities. This guide provides a comprehensive, structure-based comparison of this compound and its analogs, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The presented data, collated from various experimental studies, aims to elucidate the structure-activity relationships that govern the biological efficacy of these compounds, offering valuable insights for future drug design and development.

Comparative Biological Activities: A Quantitative Overview

The biological potency of this compound and its derivatives is profoundly influenced by the substitution patterns on their core flavone structure. The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups play a crucial role in their interaction with biological targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various analogs against different cancer cell lines and enzymes, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of this compound and Analogs

CompoundCell LineIC50 (µM)Reference
This compoundNCI-H292 (Human airway epithelial)1.4[1]
5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone)MCF-7 (Breast cancer)4.9[2]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast cancer)3.71[2]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast cancer)8.58[2]
5,7-Dihydroxy-3,6,4'-trimethoxyflavoneA2058 (Melanoma)3.92[2]
5,7,5'-Trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058 (Melanoma)8.18[2]
7-HydroxyflavoneMCF-7 (Breast cancer)-[3]
7,8,3'-TrihydroxyflavoneMCF-7 (Breast cancer)-[3]
7,3',4'-TrihydroxyflavoneMCF-7 (Breast cancer)-[3]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activities

CompoundTarget/AssayIC50 (µM)Reference
This compoundMUC5AC gene expression1.4[1]
3',4'-DihydroxyflavoneNitric Oxide (LPS-induced)9.61 ± 1.36[4]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)Nitric Oxide (LPS-induced)16.90 ± 0.74[4]
7,8-DihydroxyflavonePyridoxal Phosphatase (PDXP)< 1[5][6][7]
3,7,8,4'-TetrahydroxyflavonePyridoxal Phosphatase (PDXP)2.5[5][6]
7,3',4'-Trihydroxyflavonec-Src binding20.9[8]
6,3',4'-Trihydroxyflavonec-Src binding12.0[8]

Table 3: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference
Compound 4 (a flavone derivative)DPPH3.53 ± 0.1[9]
7,3',4'-TrihydroxyflavoneROS scavenging2.71[8]
6,3',4'-TrihydroxyflavoneROS scavenging3.20[8]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The anticancer activity of the flavonoid compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[3]

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture and Stimulation: RAW 264.7 macrophages are seeded in 96-well plates and treated with various concentrations of the test compounds for a few hours before being stimulated with LPS (e.g., 1 µg/mL).

  • Nitrite Measurement: After 24 hours of incubation, the production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells with those in LPS-stimulated control cells. The IC50 value is then calculated.[4]

DPPH Radical Scavenging Assay

The antioxidant potential is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with a methanolic solution of DPPH.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The scavenging of the DPPH radical is monitored by the decrease in absorbance at a characteristic wavelength (e.g., 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[9]

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is key to their therapeutic application.

Inhibition of MUC5AC Expression

This compound has been shown to inhibit the expression of MUC5AC, a major mucin protein, which is often overproduced in obstructive lung diseases. This inhibition is achieved through the modulation of several key signaling molecules.

MUC5AC_Inhibition DHF This compound NFkB NF-κB Activation DHF->NFkB Inhibits STAT6 STAT6 Activation DHF->STAT6 Inhibits HDAC2 HDAC2 Expression DHF->HDAC2 Enhances MUC5AC MUC5AC Gene Expression (Mucus Production) NFkB->MUC5AC Promotes STAT6->MUC5AC Promotes HDAC2->MUC5AC Inhibits

Caption: 7,4'-DHF inhibits MUC5AC expression by suppressing NF-κB and STAT6 and enhancing HDAC2.

General Anti-inflammatory Signaling Cascade

Many flavones exert their anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Anti_Inflammatory_Pathway Flavones Flavones cSrc c-Src Kinase Flavones->cSrc Inhibit NFkB NF-κB Pathway Flavones->NFkB Inhibit LPS LPS Receptor Toll-like Receptor 4 LPS->Receptor Receptor->cSrc MAPK MAPK Pathway cSrc->MAPK cSrc->NFkB ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) & iNOS (NO Production) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces

Caption: Flavones inhibit inflammation by targeting c-Src kinase and the NF-κB pathway.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel flavonoid analogs typically follows a standardized workflow, from initial synthesis to in vitro and potentially in vivo testing.

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Flavonoid Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Screening (MTT Assay) Structure->Cytotoxicity DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse Apoptosis Mechanism of Action (e.g., Apoptosis Assay) DoseResponse->Apoptosis AnimalModel Animal Model of Cancer Apoptosis->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

Caption: Workflow for the synthesis and biological evaluation of flavonoid analogs as anticancer agents.

References

A Comparative Guide to the Therapeutic Efficacy of 7,4'-Dihydroxyflavone in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of 7,4'-dihydroxyflavone (7,4'-DHF) in various disease models, juxtaposed with alternative compounds. The information is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

This compound, a flavonoid found in plants such as Glycyrrhiza uralensis, has demonstrated notable anti-inflammatory properties. Preclinical studies highlight its potential in diseases characterized by inflammation and mucus hypersecretion, such as asthma. Its primary mechanisms of action involve the inhibition of key inflammatory pathways, including NF-κB and STAT6. This guide compares the efficacy of 7,4'-DHF with the corticosteroid dexamethasone, the natural compound glycyrrhizin, and the widely studied flavonoid, quercetin. Additionally, a comparison with the structurally related 7,8-dihydroxyflavone (7,8-DHF), a potent TrkB agonist with significant neuroprotective effects, is included to provide a broader perspective on the therapeutic potential of dihydroxyflavones.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of 7,4'-DHF with other therapeutic agents.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundTargetCell LineAssayIC50 ValueSource
This compound MUC5AC ProductionNCI-H292PMA-stimulated MUC5AC expression1.4 µM[1]
GlycyrrhizinMUC5AC ProductionNCI-H292PMA-stimulated MUC5AC expression38 µM[1]
This compound Eotaxin/CCL11 ProductionHuman Lung FibroblastsIL-4/TNF-α stimulated eotaxin productionPotent inhibitor[2]
DexamethasoneEotaxin/CCL11 ProductionHuman Lung FibroblastsIL-4/TNF-α stimulated eotaxin productionParadoxical adverse effect (long-term)[2]

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundDisease ModelAnimal ModelKey FindingsSource
This compound AsthmaMurine modelMarked reduction in MUC5AC secretion in bronchoalveolar lavage fluid.[1]
Various Dihydroxyflavones (not 7,4'-DHF) Carrageenan-induced paw edemaRats81-88% inhibition of inflammation at 50 mg/kg.[3]
Sakuranetin (a flavanone)AsthmaMurine modelAttenuated airway hyperresponsiveness, inflammation, and remodeling.
7,8-Dihydroxyflavone OsteoarthritisMouse modelReduced cartilage degradation and expression of inflammatory cytokines (IL-1β, IL-6, TNF-α).[4]
Ellagic AcidCarrageenan-induced paw edemaRatsDose-dependent reduction in paw edema.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MUC5AC Mucin Expression and Production Assay
  • Cell Culture: NCI-H292 human airway epithelial cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of MUC5AC Expression: Confluent cells are serum-starved for 24 hours and then pre-treated with varying concentrations of 7,4'-DHF or a comparator for 1 hour before stimulation with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • MUC5AC Quantification (ELISA): Cell lysates are prepared, and the total protein concentration is determined. 96-well plates are coated with the cell lysates overnight at 4°C. The plates are then washed and blocked with bovine serum albumin. A primary antibody against MUC5AC is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The reaction is developed using a TMB substrate solution, and the absorbance is measured at 450 nm. The concentration of MUC5AC is calculated from a standard curve.

  • MUC5AC mRNA Expression (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MUC5AC mRNA is calculated using the ΔΔCt method.

Eotaxin/CCL11 Inhibition Assay
  • Cell Culture: Human lung fibroblast-1 (HLF-1) cells are cultured in F-12K medium supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Induction of Eotaxin Production: Confluent HLF-1 cells are treated with 7,4'-DHF or dexamethasone in the presence or absence of IL-4 (10 ng/mL) and TNF-α (50 ng/mL) for 24 hours (short-term) or 72 hours (long-term).

  • Eotaxin Quantification (ELISA): The concentration of eotaxin/CCL11 in the cell culture supernatants is measured using a commercial ELISA kit according to the manufacturer's instructions. Briefly, supernatants are added to a microplate pre-coated with an anti-human CCL11 antibody. A biotin-conjugated anti-human CCL11 antibody is then added, followed by streptavidin-HRP. The colorimetric reaction is developed with a substrate solution, and the absorbance is measured. The concentration is determined from a standard curve.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Procedure: Animals are pre-treated with 7,4'-DHF, a comparator, or vehicle via oral gavage or intraperitoneal injection. After a specified time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of NF-κB and STAT6 Pathways

7,4'-DHF exerts its anti-inflammatory effects by suppressing the activation of two key transcription factors: NF-κB and STAT6.[1] In inflammatory conditions, stimuli like PMA or cytokines can trigger signaling cascades that lead to the activation of these transcription factors. Activated NF-κB and STAT6 then translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for MUC5AC and eotaxin. 7,4'-DHF has been shown to inhibit the activation of both NF-κB and STAT6, thereby downregulating the expression of these inflammatory mediators.[1]

G Inhibitory Action of this compound on Inflammatory Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_nucleus Nucleus PMA PMA IKK IKK Complex PMA->IKK activates Cytokines IL-4 / TNF-α JAK JAK Cytokines->JAK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT6 STAT6 JAK->STAT6 phosphorylates STAT6_n STAT6 STAT6->STAT6_n translocates Gene Pro-inflammatory Gene Expression (MUC5AC, Eotaxin) NFkB_n->Gene induces STAT6_n->Gene induces DHF This compound DHF->IKK inhibits DHF->STAT6 inhibits phosphorylation G Anti-inflammatory Signaling of Quercetin LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Quercetin Quercetin Quercetin->TLR4 inhibits Quercetin->IKK inhibits Nrf2 Nrf2 Quercetin->Nrf2 activates ARE ARE Nrf2->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant G Neuroprotective Signaling of 7,8-Dihydroxyflavone DHF 7,8-DHF TrkB TrkB Receptor DHF->TrkB activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival & Synaptic Plasticity Akt->Survival CREB CREB MAPK->CREB CREB->Survival G Workflow for In Vivo Asthma Model start Sensitization (e.g., Ovalbumin IP injection) challenge Airway Challenge (e.g., Nebulized Ovalbumin) start->challenge treatment Treatment Administration (7,4'-DHF or Comparator) challenge->treatment measurement Measurement of Airway Hyperresponsiveness treatment->measurement bal Bronchoalveolar Lavage (BAL) measurement->bal analysis Analysis of BAL Fluid (Cell counts, Cytokines, MUC5AC) bal->analysis histology Lung Tissue Histology bal->histology end Data Analysis & Conclusion analysis->end histology->end

References

Safety Operating Guide

Proper Disposal of 7,4'-Dihydroxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 7,4'-Dihydroxyflavone, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound is harmful if swallowed, inhaled, or comes into contact with skin.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Respiratory Protection NIOSH-approved respirator for dusts/mists
Body Protection Laboratory coat, long pants, and closed-toe shoes

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal as a chemical waste.

  • Waste Identification and Classification :

    • Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and unused product, as chemical waste.

    • While some sources indicate it may not meet GHS hazard criteria, it is prudent to handle it as a hazardous substance until definitive local guidelines are established.

  • Waste Segregation and Collection :

    • Collect solid this compound waste in a designated, clearly labeled, and sealable hazardous waste container.

    • Solutions of this compound should be collected in a separate, compatible, and labeled liquid waste container. Do not mix with other incompatible waste streams.

  • Container Management :

    • Ensure waste containers are in good condition and are kept closed except when adding waste.

    • Label containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store waste containers in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the completed hazardous waste manifest and any other required documentation. Disposal should be carried out at an approved waste disposal plant.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in labeled solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in labeled liquid hazardous waste container. is_solid->collect_liquid No store Store in designated satellite accumulation area. collect_solid->store collect_liquid->store contact_ehs Contact EHS for disposal. store->contact_ehs end End: Waste Disposed contact_ehs->end

References

Personal protective equipment for handling 7,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 7,4'-Dihydroxyflavone. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While one supplier has reported this compound as not meeting GHS hazard criteria, it is prudent to treat it as a potentially hazardous substance.[1] Safety data sheets for similar flavonoid compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, a comprehensive PPE approach is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Equipment Specifications and Remarks
Eye Protection Safety GogglesMust conform to European standard EN 166 or equivalent.[2]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile) should be worn.[2] breakthrough time and suitability for the specific operational conditions.
Body Protection Laboratory CoatLong-sleeved to provide skin protection.[2]
Respiratory Protection Not typically required for small-scale laboratory use under normal conditions with adequate ventilation.[2] For large-scale operations or in cases of dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Operational Plan for Handling this compound

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.[2][3]

  • For long-term stability, storage at -20°C is recommended.

2. Preparation and Weighing:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.

  • Wear the appropriate PPE as detailed in Table 1.

  • To avoid dust formation, handle the solid material carefully.[2][3]

  • Use a dedicated and clean spatula and weighing vessel.

3. Dissolving the Compound:

  • This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[6]

  • When preparing a stock solution, dissolve the compound in the solvent of choice, purging with an inert gas if necessary.[6]

  • Handle all solvents in a well-ventilated area, following the safety precautions for each specific solvent.

4. Experimental Use:

  • Ensure that all procedures are carried out in a designated area.

  • Avoid contact with skin and eyes.[2][3]

  • After handling, wash hands and any exposed skin thoroughly.[2][3][7]

5. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[2][5] Avoid creating dust.

  • For liquid spills (solutions), absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Unused Product: Dispose of the contents and container to an approved waste disposal plant.[2][3] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.

  • Waste Containers: Collect all waste in clearly labeled, sealed containers.

  • Institutional Guidelines: Follow all local and institutional regulations for chemical waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages of the handling process, emphasizing safety at each step.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,4'-Dihydroxyflavone
Reactant of Route 2
7,4'-Dihydroxyflavone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.